Spisulosine (ES-285) is a marine-derived antineoplastic compound originally isolated from the Arctic surf clam, Spisula polynyma. Structurally homologous to the sphingoid bases sphinganine and sphingosine, Spisulosine represents a unique class of lipid-targeted therapeutics. Unlike conventional chemotherapeutics that target DNA replication or microtubule dynamics, Spisulosine acts as a lipid prodrug. It hijacks the cell's endogenous sphingolipid metabolism to induce profound intracellular ceramide accumulation, subsequently triggering apoptosis in a highly selective manner [1].
This technical guide dissects the molecular mechanism of action (MoA) of Spisulosine, provides field-proven protocols for validating its lipidomic pathways, and reviews the pharmacological hurdles encountered during its clinical translation.
Molecular Mechanism of Action: The Ceramide-PKCζ Axis
The antitumoral efficacy of Spisulosine is fundamentally driven by its ability to force cancer cells into a state of lipotoxicity. The mechanism is highly specific and operates independently of classical survival or stress pathways such as PI3K/Akt, JNK, p38, or classical Protein Kinase C (PKC) isoforms [1].
Prodrug Conversion via Ceramide Synthase
Spisulosine enters the cell as an inactive precursor. Because of its structural mimicry of endogenous sphingoid bases, it is recognized by Ceramide Synthase (CerS) . The enzyme acylates Spisulosine by linking it to various long-chain fatty acids, effectively converting it into a suite of cytotoxic ceramide analogs [2]. This de novo synthesis is the critical rate-limiting step for its bioactivity.
Atypical PKCζ Activation and Apoptosis
The sudden, massive intracellular accumulation of these ceramide analogs acts as a secondary messenger system. The primary downstream target of this ceramide spike is the atypical PKC isoform, PKCζ (Protein Kinase C zeta) [1]. The hyperactivation of PKCζ disrupts cellular homeostasis, leading to cell cycle arrest (sub-G1 accumulation) and subsequent cell death. Interestingly, depending on the cellular context, this death can be caspase-independent (as seen in breast cancer models) or involve procaspase-3 cleavage (as observed in prostate models) [2].
Fig 1: Spisulosine MoA: Prodrug conversion via CerS leading to PKCζ-mediated apoptosis.
Quantitative Efficacy: Tumor Selectivity
A hallmark of Spisulosine is its therapeutic window in vitro. The compound demonstrates preferential cytotoxicity toward malignant cells over normal epithelial cells. This is hypothesized to be due to the upregulated lipid metabolism and higher basal CerS activity often found in rapidly proliferating tumors [2].
Table 1: Comparative IC50 Values of Spisulosine Across Cell Lines
Cell Line / Type
Tissue Origin
IC50 (μM)
Phenotype / Notes
Reference
PC-3
Prostate (Tumor)
~1.0
Androgen-independent; highly sensitive.
[1]
LNCaP
Prostate (Tumor)
~1.0
Androgen-dependent.
[1]
MDA-MB-231
Breast (Tumor)
0.21 - 0.32
Triple-negative; irreversible effect after 3h.
[2]
MCF-7
Breast (Tumor)
0.21 - 0.32
ER-positive; rapid metabolite conversion.
[2]
HMEC
Breast (Normal)
2.2
Normal senescent; reversible effect up to 12h.
[2]
Experimental Validation: Self-Validating Protocol for Lipidomic MoA
To rigorously prove that a compound acts via de novo ceramide synthesis rather than through the activation of sphingomyelinases (which cleave existing sphingomyelin into ceramide), researchers must employ targeted enzymatic blockade.
The following protocol utilizes Fumonisin B1 (FB1) , a highly specific inhibitor of Ceramide Synthase. Causality principle: If Spisulosine requires CerS to become active, pre-treatment with FB1 will prevent the formation of ceramide analogs and completely rescue the cells from Spisulosine-induced apoptosis [1], [2].
Seeding: Seed PC-3 or MDA-MB-231 cells in 6-well plates at a density of
2×105
cells/well in RPMI-1640 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
Inhibitor Blockade: Aspirate media and replace with fresh media containing 50 μM Fumonisin B1. Rationale: A 1-hour pre-incubation is strictly required to ensure complete competitive occupancy of the CerS active sites before the prodrug is introduced.
Phase 2: Spisulosine Exposure
3. Dosing: Introduce Spisulosine to the wells to achieve a final concentration of 1 μM (approximate IC50). Maintain a vehicle control (DMSO < 0.1%) and an FB1-only control.
4. Incubation: Incubate for 24 to 48 hours depending on the target readout (24h for lipid extraction, 48h for terminal apoptosis).
Phase 3: Lipid Extraction & HPLC-MS/MS (Metabolite Identification)
5. Harvesting: Wash cells with cold PBS and lyse using a methanol/chloroform/water (2:1:0.8 v/v) extraction buffer (Bligh and Dyer method).
6. Phase Separation: Centrifuge at 3000 x g for 10 minutes. Extract the lower organic phase containing the sphingolipids.
7. Mass Spectrometry: Run the lipid extract through LC-MS/MS. Expected Result: In Spisulosine-only cells, seven distinct ceramide analog peaks (linked to varying long-chain fatty acids) will be detected. In FB1 + Spisulosine cells, these peaks will be absent, proving the de novo conversion [2].
Phase 4: Viability & Apoptosis Quantification
8. Flow Cytometry: Stain harvested cells with Annexin V-FITC and Propidium Iodide (PI).
9. Analysis: Quantify the sub-G1 population. Expected Result: FB1 pre-treatment will rescue viability to near-control levels, validating that the metabolized ceramide analogs—not the parent Spisulosine compound—are the true cytotoxic agents [1].
Fig 2: Experimental workflow for validating the CerS-dependent prodrug mechanism of Spisulosine.
Clinical Translation: Pharmacodynamics and Dose-Limiting Toxicities
Despite exceptional in vitro and preclinical in vivo data, the clinical translation of Spisulosine encountered significant pharmacological barriers. Understanding these limitations is crucial for drug development professionals aiming to design next-generation sphingolipid-targeted therapies.
Phase I Clinical Trial Outcomes
In a Phase I dose-escalating study involving patients with advanced solid malignancies, Spisulosine was administered as a weekly 3-hour intravenous infusion [3].
Pharmacokinetics (PK): The drug exhibited wide tissue distribution, long residence time, and dose proportionality. Doses ranged from 4 to 128 mg/m²/day without initial dose-limiting toxicities (DLTs).
Hepatotoxicity: At higher doses (e.g., 200 mg/m²), patients exhibited Grade 3 increases in liver enzymes (ALT, AST, alkaline phosphatase, and bilirubin). This is a known class effect of systemic ceramide accumulation, which induces hepatic apoptosis [3].
Neurotoxicity: The most severe DLT was neurological. Patients experienced sensory and motor neuropathy, dizziness, apraxia, and somnolence. One notable case involved Grade 4 peripheral motor and sensory neuropathy that contributed to patient mortality [3]. The pathophysiology is likely linked to the disruption of sphingomyelin and ceramide balances in Schwann cells and myelin sheaths, which are highly dependent on precise sphingolipid regulation.
Future Directions: Because the systemic administration of ceramide analogs causes unacceptable hepato- and neuro-toxicity, future development of Spisulosine-like molecules must focus on targeted delivery systems (e.g., antibody-drug conjugates or tumor-targeted lipid nanoparticles) to confine CerS acylation strictly to the tumor microenvironment.
References
Sánchez, A. M., et al. "Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation." European Journal of Pharmacology, April 28, 2008.[Link]
Salcedo, M., et al. "ES-285 an anticancer agent of marine origin that acts through the ceramide pathway." Cancer Research (AACR Annual Meeting), May 1, 2007.[Link]
Schöffski, P., et al. "Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies." Cancer Chemotherapy and Pharmacology, April 5, 2011.[Link]
Exploratory
Spisulosine as a ceramide synthase activator
Spisulosine (ES-285) as a Ceramide Synthase Modulator: Mechanisms, Methodologies, and Translational Perspectives Executive Summary In the landscape of targeted oncology, manipulating the "sphingolipid rheostat"—the delic...
Author: BenchChem Technical Support Team. Date: March 2026
Spisulosine (ES-285) as a Ceramide Synthase Modulator: Mechanisms, Methodologies, and Translational Perspectives
Executive Summary
In the landscape of targeted oncology, manipulating the "sphingolipid rheostat"—the delicate balance between pro-survival sphingosine-1-phosphate (S1P) and pro-apoptotic ceramide—represents a highly sophisticated therapeutic strategy. As a Senior Application Scientist, I frequently evaluate lipid-modulating compounds, and Spisulosine (ES-285) stands out due to its unique mechanism of action. Isolated from the marine mollusk Spisula polynyma, Spisulosine does not act as a traditional kinase inhibitor. Instead, it functions as a sphingolipid-based prodrug that hijacks the de novo ceramide biosynthesis pathway, specifically targeting ceramide synthase (CerS) to trigger atypical, caspase-independent apoptosis in tumor cells[1].
This technical guide deconstructs the molecular pharmacology of Spisulosine, provides a self-validating experimental framework for quantifying its effects, and synthesizes its translational clinical data.
Molecular Pharmacology: The Ceramide-PKCζ Axis
To understand Spisulosine, we must look at its structural homology to the sphingoid base sphinganine. Classical chemotherapeutics often induce ceramide accumulation indirectly via cellular stress. In contrast, Spisulosine is directly metabolized by treated cells[1].
The Causality of Atypical Cell Death:
Enzymatic Hijacking: Spisulosine acts as a substrate for Ceramide Synthase (CerS). The enzyme links Spisulosine to various long-chain fatty acids (N-acylation), generating cytotoxic ceramide analogs[1].
Pathway Specificity: This intracellular accumulation is strictly dependent on the de novo biosynthetic pathway. The effect is entirely independent of classical apoptotic pathways (JNK, p38, PI3K/Akt, or classical PKCs)[2].
Downstream Execution: The resulting ceramide analogs specifically target and activate Protein Kinase C zeta (PKCζ), an atypical PKC isoform, which executes a caspase-independent cell death program characterized by the disassembly of actin stress fibers and sub-G1 cell cycle accumulation[2].
Fig 1. Spisulosine metabolism by ceramide synthase into pro-apoptotic ceramide analogs.
Quantitative Antiproliferative Profiling
Spisulosine demonstrates a potent and highly selective therapeutic window, showing significantly higher toxicity toward malignant cells compared to normal epithelial cells[1].
Table 1: In Vitro Antiproliferative Activity & Selectivity of Spisulosine
Self-Validating Experimental Protocol: Quantifying De Novo Ceramide Biosynthesis
When designing assays to evaluate lipid-modulating drugs, a standard viability assay is insufficient. To prove that Spisulosine functions specifically via CerS activation, the experimental workflow must be self-validating . We achieve this by running a parallel cohort pre-treated with Fumonisin B1, a competitive inhibitor of CerS[3].
Causality Rationale: If Spisulosine induces ceramide accumulation via the salvage pathway (sphingomyelinase activity), Fumonisin B1 will have no effect. If it acts via the de novo pathway (CerS), Fumonisin B1 will completely rescue the cells and block ceramide analog generation[3].
Step-by-Step Methodology
Cell Cultivation: Seed PC-3 or LNCaP cells at
1×105
cells/well in 6-well plates. Incubate for 24 hours in RPMI 1640 (10% FBS) at 37°C, 5% CO₂.
Pathway Isolation (The Validation Step): Divide the plate into four cohorts: Vehicle Control, Spisulosine Only, Fumonisin B1 Only, and Combo. Pre-treat the Combo and Fumonisin B1 cohorts with 50 μM Fumonisin B1 for 1 hour. This critical 1-hour window ensures the CerS catalytic pocket is fully occupied prior to prodrug introduction.
Prodrug Exposure: Spike Spisulosine into the relevant wells to a final concentration of 1 μM. Incubate for 24 hours.
Biphasic Lipid Extraction (Modified Bligh & Dyer): Wash cells with cold PBS. Add 1 mL of Methanol:Chloroform (2:1, v/v) containing a C17-ceramide internal standard. Add 0.5 mL Chloroform and 0.5 mL LC-MS grade water to induce phase separation. Centrifuge at 3000 x g for 10 mins. Extract the lower organic phase and dry under nitrogen gas.
LC-MS/MS Quantification: Reconstitute the lipid film in Methanol. Analyze via triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the specific ceramide analogs generated by Spisulosine metabolism.
Fig 2. Self-validating LC-MS/MS workflow for quantifying Spisulosine-derived ceramide analogs.
Translational Preclinical & Clinical Data
Spisulosine's unique mechanism translated well into in vivo models, showing significant tumor growth arrest in PC-3 human prostate xenografts (<1% treated versus control)[4]. This prompted Phase I clinical evaluations in patients with advanced solid tumors.
Table 2: Phase I Clinical Trial Pharmacokinetics & Safety Profile
Parameter
Clinical Observation / Outcome
Dosing Schedules Evaluated
24-hour IV infusion every 3 weeks[4]; Weekly 3-hour IV infusion[5].
Injection site reactions, nausea, fatigue, and dose-dependent neurotoxicity[4].
Note: While Spisulosine demonstrated a novel mechanism, early termination of its trial program was largely influenced by its neurotoxic potential and hepatotoxicity[3],[5].
Conclusion
Spisulosine (ES-285) represents a masterclass in exploiting lipid biochemistry for oncological targeting. By acting as a substrate for Ceramide Synthase, it forces the de novo generation of cytotoxic ceramide analogs, effectively bypassing classical apoptosis resistance mechanisms in solid tumors. While clinical dose-limiting toxicities have paused its direct clinical application, the molecular blueprint of Spisulosine continues to guide researchers in developing next-generation sphingolipid-targeted therapies and novel drug delivery platforms[3].
The Convergent Pathway of Ceramide and PKCζ in Spisulosine-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: Spisulosine, a Marine-Derived Inducer of Apoptosis Spisulosine (ES-285), a novel antiproliferative agent isolated from the marine mollusc Spis...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Spisulosine, a Marine-Derived Inducer of Apoptosis
Spisulosine (ES-285), a novel antiproliferative agent isolated from the marine mollusc Spisula polynyma, has demonstrated significant potential in cancer research.[1][2] This compound effectively inhibits the growth of various cancer cell lines, notably prostate cancer cells (both androgen-dependent LNCaP and androgen-independent PC-3), by inducing programmed cell death, or apoptosis.[1][2][3] Unlike many conventional chemotherapeutics, the mechanism of Spisulosine-induced apoptosis is not reliant on common signaling pathways such as the PI3K/Akt, JNK, or classical Protein Kinase C (PKC) pathways.[1][2] Instead, its cytotoxic effects converge on a distinct signaling axis involving the de novo synthesis of ceramide and the subsequent activation of the atypical Protein Kinase C zeta (PKCζ).[1][3] This guide provides an in-depth technical exploration of this pathway, offering insights for researchers and drug development professionals investigating novel anti-cancer therapeutics.
The Atypical Role of PKCζ in Cellular Fate
The Protein Kinase C (PKC) family of serine/threonine kinases are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, and survival.[4][5] This family is broadly categorized into three subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs).[4] The atypical isoforms, PKCζ and PKCι/λ, are distinguished by their unique regulatory domains; they do not require calcium or diacylglycerol (DAG) for activation.[4] While the roles of different PKC isoforms in apoptosis can be context-dependent and sometimes contradictory, PKCζ has emerged as a significant player in determining cell fate in response to various stimuli.[6][7][8] In the context of Spisulosine treatment, PKCζ acts as a critical mediator of the apoptotic signal.
The Spisulosine-Induced Apoptotic Signaling Cascade
The pro-apoptotic signaling cascade initiated by Spisulosine is a linear and specific pathway that culminates in the execution of apoptosis. This pathway can be dissected into several key events:
Induction of de novo Ceramide Synthesis: Upon cellular uptake, Spisulosine triggers a significant increase in intracellular ceramide levels.[1][2] Crucially, this accumulation is a result of de novo biosynthesis, a process that can be experimentally blocked by inhibitors of ceramide synthase, such as Fumonisin B1.[1][2] This finding distinguishes Spisulosine's mechanism from other stimuli that may induce ceramide production through the breakdown of sphingomyelin.
Ceramide-Mediated Activation of PKCζ: Ceramide, a well-established lipid second messenger, directly activates the atypical PKC isoform, PKCζ.[1][2] This activation is a pivotal event in the Spisulosine-induced apoptotic pathway. The interaction between ceramide and PKCζ is a key regulatory node that translates the initial lipid signaling into a downstream kinase cascade.
Execution of Apoptosis: The activation of PKCζ by ceramide initiates the downstream events of apoptosis. This includes the cleavage of procaspase-3, a key executioner caspase, leading to its activation and the subsequent dismantling of the cell.[3] Spisulosine treatment also leads to an increase in the sub-G1 cell population, a hallmark of apoptotic DNA fragmentation.[3]
The following diagram illustrates the signaling pathway of Spisulosine-induced apoptosis:
Experimental Investigation of the Spisulosine-PKCζ Pathway
To rigorously investigate the role of PKCζ in Spisulosine-induced apoptosis, a series of well-defined experimental protocols are essential. The following provides a comprehensive workflow and detailed methodologies for key experiments.
Experimental Workflow
The logical flow of experiments to elucidate this pathway is as follows:
Caption: Experimental workflow for studying Spisulosine's mechanism.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
Principle: Measures the metabolic activity of viable cells, which reflects the cell number.
Protocol:
Seed prostate cancer cells (PC-3 or LNCaP) in a 96-well plate and allow them to adhere overnight.
Treat the cells with varying concentrations of Spisulosine (e.g., 0.1, 1, 10 µM) for 24, 48, and 72 hours.
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and add DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
2. Western Blotting for Apoptotic Markers
Principle: Detects specific proteins in a sample to assess their expression levels and cleavage (activation).
Protocol:
Treat cells with Spisulosine (e.g., 1 µM) for the desired time points.
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine the protein concentration using a BCA assay.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate with primary antibodies against total PKCζ, phospho-PKCζ (Thr410), cleaved caspase-3, and cleaved PARP overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
3. PKCζ Kinase Assay
Principle: Measures the enzymatic activity of PKCζ by quantifying the phosphorylation of a specific substrate.
Protocol:
Treat cells with Spisulosine (e.g., 1 µM) for various time points.
Lyse the cells and immunoprecipitate PKCζ using a specific antibody.
Perform an in vitro kinase assay using the immunoprecipitated PKCζ, a specific PKCζ substrate (e.g., a synthetic peptide), and [γ-³²P]ATP.
Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.
Alternatively, use a non-radioactive kinase assay kit that measures ADP production via a luminescence-based method.[9]
4. Ceramide Synthase Inhibition
Principle: To confirm the role of de novo ceramide synthesis, cells are pre-treated with a ceramide synthase inhibitor before Spisulosine exposure.
Protocol:
Pre-treat cells with Fumonisin B1 (e.g., 50 µM) for 1-2 hours.
Add Spisulosine (e.g., 1 µM) and incubate for the desired time.
Assess apoptosis using methods described above (e.g., Annexin V/PI staining, western blotting for cleaved caspase-3). A rescue from Spisulosine-induced apoptosis would indicate the pathway's dependency on de novo ceramide synthesis.
The marine-derived compound Spisulosine induces apoptosis in prostate cancer cells through a well-defined signaling pathway that involves the de novo synthesis of ceramide and the subsequent activation of the atypical protein kinase C isoform, PKCζ.[1][2][3] This mechanism is distinct from many conventional chemotherapeutic agents and presents a promising avenue for the development of novel anti-cancer drugs. The specificity of this pathway offers the potential for targeted therapies with reduced off-target effects.
Future research should focus on several key areas:
Downstream Targets of PKCζ: Identifying the direct substrates of PKCζ in this context will further elucidate the molecular machinery of Spisulosine-induced apoptosis.
In Vivo Efficacy: While preclinical studies are promising, further investigation into the in vivo efficacy and safety of Spisulosine is warranted.[10]
Combination Therapies: Exploring the synergistic effects of Spisulosine with other anti-cancer agents could lead to more effective treatment regimens.
Structural Analogs: The development of structural analogs of Spisulosine may yield compounds with improved potency, selectivity, and pharmacokinetic properties.[11]
By continuing to unravel the intricacies of the Spisulosine-PKCζ signaling axis, the scientific community can pave the way for innovative and effective cancer therapies.
References
Sánchez, A. M., et al. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation. European Journal of Pharmacology, 584(2-3), 237-45.
ResearchGate. The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Request PDF. Available from: [Link].
Sánchez, A. M., et al. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation. PubMed. Available from: [Link].
Moscat, J., & Diaz-Meco, M. T. (2000). The atypical protein kinase Cs. The Journal of biological chemistry, 275(29), 21743–21746.
Ohanian, J., & Ohanian, V. (2001). Sphingolipids in mammalian cell signalling. Cellular and molecular life sciences : CMLS, 58(14), 2053–2068.
Filosto, S., et al. (2002). Atypical protein kinase C zeta as a target for chemosensitization of tumor cells. Cancer research, 62(6), 1698–1704.
Ahmad, I., et al. (2020). New Spisulosine Derivative promotes robust autophagic response to cancer cells. European journal of medicinal chemistry, 188, 112011.
Bastea, L. I., et al. (2010). Atypical protein kinase C zeta as a proapoptotic kinase in ovarian cancer. Molecular cancer research : MCR, 8(6), 919–934.
Hannun, Y. A., & Bell, R. M. (1989). Regulation of protein kinase C by sphingosine and lysosphingolipids. Clinical research, 37(3), 519–525.
Murray, N. R., & Fields, A. P. (1997). Atypical protein kinase C protects human leukemia cells against drug-induced apoptosis. The Journal of biological chemistry, 272(44), 27523–27526.
Chen, C. Y., et al. (2011). Roles of PKC Isoforms in the Induction of Apoptosis Elicited by Aberrant Ras. International journal of molecular sciences, 12(9), 5611–5625.
Cuadros, R., et al. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Cancer letters, 152(1), 23–29.
Li, T., et al. (2014). Inhibition of Atypical Protein Kinase Cι Induces Apoptosis Through Autophagic Degradation of β-catenin in Esophageal Cancer Cells. Journal of cellular biochemistry, 115(7), 1308–1317.
Kågedal, K., et al. (2001). Sphingosine-induced apoptosis is dependent on lysosomal proteases. The Biochemical journal, 359(Pt 2), 335–343.
Masuishi, Y., et al. (2014). Protein kinase C ζ regulates survivin expression and inhibits apoptosis in colon cancer. Oncology reports, 32(3), 947–952.
Schöffski, P., et al. (2011). Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies. Cancer chemotherapy and pharmacology, 67(4), 937–944.
Weaver, J., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR protocols, 5(3), 102437.
Kajimoto, T., et al. (2019). Activation of Atypical Protein Kinase C by Sphingosine 1-phosphate Revealed by an aPKC-specific Activity Reporter. Science signaling, 12(562)
Martinková, M., et al. (2016). Total synthesis and the anticancer activity of (+)-spisulosine.
Cosic, I., & Cosic, D. (2017). Studying Protein kinases PKCζ and PKMζ with the Resonant Recognition Model. Implications for the study of Memory Mechanisms. Revista Cubana de Informática Médica, 9(2), 121-134.
Guo, H., et al. (2011). Suppression of PKC causes oncogenic stress for triggering apoptosis in cancer cells.
Brodie, C., & Blumberg, P. M. (2003). Regulation of cell apoptosis by protein kinase C delta.
Al-Katabi, M., et al. (2012). Targeting PKC-Mediated Signal Transduction Pathways Using Enzastaurin to Promote Apoptosis in Acute Myeloid Leukemia-Derived Cell Lines and Blast Cells. Journal of oncology, 2012, 595708.
Ceccarelli, S., et al. (2012). The selective inhibition of nuclear PKCζ restores the effectiveness of chemotherapeutic agents in chemoresistant cells. Cell cycle (Georgetown, Tex.), 11(5), 1040–1048.
Gallegos, L. L., & Newton, A. C. (2006). Targeting protein kinase C activity reporter to discrete intracellular regions reveals spatiotemporal differences in agonist-dependent signaling. The Journal of biological chemistry, 281(41), 30947–30956.
Khan, I., et al. (2024).
AnyGenes. (n.d.). Apoptosis Signaling Pathway: Cell Death, Survival and Biomarkers. Available from: [Link].
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Unlocking Marine-Derived Therapeutics: The Antiproliferative Mechanisms of Spisulosine (ES-285) in Prostate Cancer
Executive Summary The pursuit of novel oncological therapeutics has increasingly turned to the marine environment, yielding compounds with unprecedented mechanisms of action. Spisulosine (ES-285), an atypical sphingoid b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of novel oncological therapeutics has increasingly turned to the marine environment, yielding compounds with unprecedented mechanisms of action. Spisulosine (ES-285), an atypical sphingoid base analog isolated from the Arctic surf clam Spisula polynyma, has demonstrated potent antiproliferative activity against human prostate cancer. Unlike traditional chemotherapeutics that target DNA replication or microtubule dynamics, Spisulosine hacks the "sphingolipid rheostat"—the critical cellular balance between pro-survival signaling and apoptosis. This technical guide dissects the causal mechanisms, quantitative efficacy, and self-validating experimental workflows defining Spisulosine’s activity against prostate cancer models.
The Sphingolipid Rheostat: A Vulnerability in Prostate Cancer
In normal cellular physiology, sphingolipid metabolism is tightly regulated. Sphingosine-1-phosphate (S1P) promotes cell survival, proliferation, and angiogenesis, whereas its metabolic precursor, ceramide, acts as a potent secondary messenger for apoptosis and cell cycle arrest. Prostate cancer cells frequently exploit this rheostat, upregulating sphingosine kinase to rapidly convert pro-apoptotic ceramides into pro-survival S1P.
Spisulosine is structurally analogous to endogenous sphingoid bases but functions as a 1-deoxysphinganine derivative[1]. Because it lacks the critical C1-hydroxyl group, it cannot be phosphorylated into S1P. When introduced to prostate cancer cells, it acts as a metabolic wrench, disrupting normal sphingolipid processing and forcing the cellular machinery to default to de novo ceramide synthesis, thereby triggering an irreversible apoptotic cascade[2].
Mechanistic Causality: De Novo Ceramide Synthesis and PKCζ Activation
The antiproliferative efficacy of Spisulosine in prostate cancer is not driven by classical kinase inhibition (such as PI3K/Akt, JNK, or p38 pathways)[2]. Instead, its mechanism is strictly dependent on the accumulation of intracellular ceramide and the subsequent activation of Protein Kinase C zeta (PKCζ).
The Causal Pathway
Ceramide Synthase Hyperactivation: Spisulosine exposure stimulates the de novo sphingolipid biosynthetic pathway. This causality is proven by the fact that co-administration with Fumonisin B1—a highly specific inhibitor of ceramide synthase—completely abolishes Spisulosine-induced ceramide accumulation and rescues the cells from death[2][3].
PKCζ Activation: The massive influx of intracellular ceramide directly targets and activates the atypical PKC isoform, PKCζ.
Cytoskeletal Collapse: Concurrently, Spisulosine modulates Rho GTPase signaling, leading to the rapid disassembly of actin stress fibers and the loss of focal adhesions, physically destabilizing the tumor cell[4][5].
Fig 1: Spisulosine-induced de novo ceramide synthesis and downstream PKCζ-mediated apoptosis.
Quantitative Profiling in Prostate Cancer Models
Spisulosine demonstrates high efficacy across both androgen-dependent and androgen-independent prostate cancer cell lines. The table below synthesizes the quantitative and phenotypic responses of two primary models: PC-3 and LNCaP[2][3].
Pharmacological Parameter
PC-3 (Androgen-Independent)
LNCaP (Androgen-Dependent)
Spisulosine IC50 (Proliferation)
~1.0 µM
~1.0 µM
Primary Cytotoxic Driver
De novo ceramide synthesis
De novo ceramide synthesis
PKCζ Phosphorylation Status
Highly Upregulated
Upregulated
Actin Stress Fiber Integrity
Disassembled
Disassembled
Therapeutic Sensitivity
Highly Sensitive
Moderately Sensitive
Data synthesis indicates that while the IC50 is comparable, the androgen-independent PC-3 line exhibits a more rapid and pronounced apoptotic response, suggesting Spisulosine's potential utility in advanced, castration-resistant prostate cancer (CRPC).
Self-Validating Experimental Protocol: Confirming the Mechanism of Action
To establish trustworthiness in pharmacological research, experimental protocols must be self-validating. The following workflow utilizes a targeted inhibition strategy to prove that Spisulosine's cytotoxicity is causally linked to de novo ceramide synthesis, rather than off-target effects.
Step-by-Step Methodology
Step 1: Cell Culture & Synchronization
Action: Seed PC-3 cells at
1×105
cells/well in 6-well plates using RPMI-1640 medium supplemented with 10% FBS. Starve cells in serum-free media for 12 hours prior to treatment.
Causality & Rationale: Serum starvation synchronizes the cell cycle, ensuring that observed antiproliferative effects are due to the drug mechanism rather than varying phases of baseline cellular division.
Step 2: Negative Control Pre-treatment (The Validation Key)
Action: Pre-treat the validation cohort with 50 µM Fumonisin B1 (FB1) for 1 hour.
Causality & Rationale: FB1 is a highly specific inhibitor of ceramide synthase. By blocking the de novo pathway before introducing Spisulosine, any subsequent survival of the cells proves that ceramide synthesis is the exclusive driver of Spisulosine-induced apoptosis[2].
Step 3: Spisulosine Administration
Action: Administer Spisulosine at the established IC50 concentration (1.0 µM) to both the FB1-pre-treated cohort and the standard experimental cohort for 24 hours.
Step 4: Lipid Extraction and LC-MS/MS Profiling
Action: Harvest cells, perform a Bligh and Dyer lipid extraction, and quantify intracellular ceramide species (e.g., C16-ceramide, C24-ceramide) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Causality & Rationale: Direct mass spectrometry provides absolute quantification of lipid species, confirming whether the sphingolipid rheostat has successfully been shifted toward ceramide accumulation.
Step 5: Western Blot Analysis of Downstream Targets
Action: Lyse cells and probe for phosphorylated PKCζ (active form) and cleaved Caspase-3.
Causality & Rationale: Confirms that the biochemical accumulation of ceramide successfully translates into the specific enzymatic activation responsible for the execution phase of apoptosis[6].
Fig 2: Self-validating workflow to confirm de novo ceramide synthesis as the primary mechanism.
Clinical Translation and Pharmacological Limitations
Despite highly promising in vitro and xenograft data, the translation of Spisulosine into human clinical applications has faced significant hurdles.
In Phase I dose-escalating clinical trials for advanced solid tumors, Spisulosine was administered via intravenous infusion. While the drug successfully engaged its targets, the maximum tolerated dose (MTD) was restricted to approximately 80–200 mg/m²/day[7][8]. The dose-limiting toxicities (DLTs) were primarily severe hepatic transaminase elevations (Grade 4 hepatotoxicity) and peripheral sensorimotor neuropathy[1][8].
The neurotoxicity is particularly mechanistically relevant: because neurons rely heavily on complex sphingolipids for myelin sheath integrity, the systemic induction of de novo ceramide synthesis by 1-deoxysphingoid bases inherently damages peripheral nerves. Consequently, while Spisulosine represents a brilliant proof-of-concept for targeting the sphingolipid rheostat in prostate cancer, future drug development must focus on targeted delivery systems (such as antibody-drug conjugates or lipid nanoparticles) to localize ceramide accumulation strictly within the tumor microenvironment.
Conclusion
Spisulosine (ES-285) exposes a critical metabolic vulnerability in prostate cancer: the reliance on an imbalanced sphingolipid rheostat. By acting as a non-phosphorylatable sphingoid base analog, it forces the hyperactivation of ceramide synthase, driving an influx of intracellular ceramide that activates PKCζ and dismantles the actin cytoskeleton. While systemic toxicities currently limit its clinical use as a monotherapy, the elucidated mechanism provides a highly validated blueprint for next-generation, targeted sphingolipid-modulating therapeutics in oncology.
References
Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation. European Journal of Pharmacology / PubMed (NIH).
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A Phase I Dose-Escalating Study of ES-285, a Marine Sphingolipid-Derived Compound, With Repeat Dose Administration in Patients With Advanced Solid Tumors. Investigational New Drugs / PubMed (NIH).
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The marine sphingolipid-derived compound ES 285 triggers an atypical cell death pathway. Apoptosis / PubMed (NIH).
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Marine-Derived Anticancer Agents Targeting Apoptotic Pathways: Exploring the Depths for Novel Cancer Therapies. MDPI.
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1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma. Journal of Biological Chemistry / PMC (NIH).
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An In-Depth Technical Guide to the Early Preclinical Studies of Spisulosine (ES-285) Introduction Spisulosine (ES-285) is a synthetic analog of a sphingolipid originally isolated from the marine mollusc Spisula polynyma....
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Early Preclinical Studies of Spisulosine (ES-285)
Introduction
Spisulosine (ES-285) is a synthetic analog of a sphingolipid originally isolated from the marine mollusc Spisula polynyma.[1] As a compound of marine origin, it represents a class of molecules that has garnered significant attention for unique structural motifs and potent biological activities. Early preclinical investigations revealed its notable antiproliferative properties, particularly against prostate cancer cell lines.[2] This guide provides a detailed examination of the foundational preclinical studies of Spisulosine, synthesizing the key mechanistic discoveries, in vitro methodologies, and the critical toxicological findings that shaped its developmental trajectory. The narrative is structured to provide not only the results but also the causal logic behind the experimental designs, offering field-proven insights for researchers in oncology and drug development.
Part 1: The Core Mechanism of Action: A Ceramide-Dependent Apoptotic Pathway
The central pillar of Spisulosine's anticancer activity is its ability to modulate lipid signaling. Unlike many chemotherapeutics that directly target DNA or microtubules, Spisulosine hijacks a fundamental cellular stress pathway involving the second messenger, ceramide.
The Spisulosine-Induced Signaling Cascade
Preclinical research elucidated a specific and direct signaling pathway initiated by Spisulosine. The compound was found to induce a significant increase in intracellular ceramide levels.[2] Crucially, this accumulation was not due to the breakdown of sphingomyelin but rather from the de novo synthesis pathway, a key distinction established through targeted inhibition studies.[2] This elevation in ceramide directly activates the atypical Protein Kinase C zeta (PKCζ), a known downstream effector of ceramide, which in turn initiates the apoptotic cascade, culminating in programmed cell death.[2] The antiproliferative effect was demonstrated to be independent of other common signaling pathways like PI3K/Akt, JNK, p38, or classical PKCs, highlighting the specificity of its mechanism.[2]
Caption: Experimental workflow for actin cytoskeleton analysis.
Part 3: From Preclinical Promise to Clinical Reality: A Toxicological Perspective
The potent in vitro data provided a strong rationale for advancing Spisulosine into Phase I clinical trials for patients with advanced solid tumors. [3][4][5]However, these early human studies revealed significant toxicities that were not fully anticipated by the cellular assays and ultimately led to the discontinuation of the clinical program. [1][4]This serves as a critical lesson in drug development regarding the translation from preclinical models to human subjects.
Summary of Phase I Clinical Findings
Pharmacokinetic analyses in patients confirmed that Spisulosine had a wide distribution in the body, a long half-life, and dose-proportional exposure. [3][5]Unfortunately, this was accompanied by a challenging safety profile at higher doses.
Toxicity Type
Description of Adverse Events
Severity (Grade)
Citation(s)
Hepatotoxicity
Increases in liver transaminases (ALT, AST) and bilirubin.
Table 2: Key Dose-Limiting Toxicities (DLTs) of Spisulosine in Phase I Trials.
The emergence of severe hepato- and neuro-toxicity proved to be the dose-limiting factors for Spisulosine. [4][5]The unfavorable risk/benefit balance, with limited antitumor activity observed alongside these serious adverse events, resulted in the early termination of its clinical development.
[3][4]
Conclusion and Future Perspectives
The preclinical story of Spisulosine (ES-285) is one of elegant mechanistic discovery followed by significant clinical translation challenges. Its unique mode of action, centered on the de novo synthesis of ceramide and subsequent PKCζ activation, represents a valid and interesting therapeutic target. [2]The compound's ability to potently induce apoptosis in cancer cells and disrupt the actin cytoskeleton in vitro is well-documented.
[6][7]
However, the severe hepatotoxicity and neurotoxicity observed in Phase I trials underscore the critical importance of comprehensive preclinical toxicology studies and the inherent difficulties in predicting human safety from cell-based and even animal models. The journey of Spisulosine highlights a common narrative in drug development where potent preclinical efficacy does not guarantee clinical success.
Future research in this area could focus on developing derivatives of Spisulosine that retain the ceramide-modulating activity but possess a more favorable safety profile. Indeed, subsequent research has already explored derivatives that shift the cell death mechanism from apoptosis to autophagy, which may offer a different therapeutic window and toxicity profile. [8]The core pathway remains a compelling target, but the chemical scaffold requires significant optimization to overcome the liabilities identified in the early clinical evaluation of Spisulosine.
References
Sánchez, A. M., et al. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation. European Journal of Pharmacology, 584(2-3), 237-45. [Link]
Massard, C., et al. (2012). Phase I dose-escalating study of ES-285 given as a three-hour intravenous infusion every three weeks in patients with advanced malignant solid tumors. Investigational New Drugs, 30(5), 1934-41. [Link]
Sánchez, A. M., et al. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCζ activation. Request PDF on ResearchGate. [Link]
The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Request PDF on ResearchGate. (2000). Cancer Letters, 152(1), 23-9. [Link]
Schöffski, P., et al. (2011). Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies. Cancer Chemotherapy and Pharmacology, 68(6), 1397-403. [Link]
Dittrich, C., et al. (2012). A Phase I Dose-Escalating Study of ES-285, a Marine Sphingolipid-Derived Compound, With Repeat Dose Administration in Patients With Advanced Solid Tumors. Investigational New Drugs, 30(1), 299-305. [Link]
Kumar, V., et al. (2020). New Spisulosine Derivative promotes robust autophagic response to cancer cells. European Journal of Medicinal Chemistry, 188, 112011. [Link]
Schöffski, P., et al. (2011). Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose - CORE. [Link]
Padrón, J. M., et al. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Cancer Letters, 152(1), 23-9. [Link]
Martinková, M., et al. (2016). Total synthesis and the anticancer activity of (+)-spisulosine. Carbohydrate Research, 435, 78-84. [Link]
In Vitro Pharmacodynamics of Spisulosine: A Technical Guide for Researchers
This guide provides an in-depth exploration of the in vitro pharmacodynamics of Spisulosine (also known as ES-285), a marine-derived antiproliferative compound. Designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of the in vitro pharmacodynamics of Spisulosine (also known as ES-285), a marine-derived antiproliferative compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its mechanism of action and offers detailed protocols for its investigation in a laboratory setting.
Introduction: Spisulosine, a Marine Compound with Antitumor Potential
Spisulosine is a novel lipid compound originally isolated from the marine mollusc Spisula polynyma.[1][2] It has garnered significant interest within the oncology research community due to its potent antiproliferative and pro-apoptotic activities demonstrated in various cancer cell lines.[3][4] This guide will dissect the molecular mechanisms that underpin these effects and provide the practical framework necessary for their in vitro characterization.
Core Mechanism of Action: Induction of Ceramide-Mediated Apoptosis
The primary mechanism through which Spisulosine exerts its cytotoxic effects is by inducing the de novo synthesis of intracellular ceramides.[1][2] Ceramides are bioactive sphingolipids that act as critical second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence.[5][6][7]
Spisulosine treatment leads to an accumulation of ceramides, which in turn activates the atypical protein kinase C isoform, PKCζ.[1][2] This activation is a key event that initiates a downstream cascade of signaling events culminating in programmed cell death. The reliance on de novo synthesis is evidenced by the fact that the effects of Spisulosine can be blocked by inhibitors of ceramide synthase, such as Fumonisin B1.[1][8]
It is noteworthy that the antiproliferative effects of Spisulosine appear to be independent of several other common signaling pathways, including the PI3K/Akt, JNK, and p38 pathways.[1][8]
Caption: Spisulosine's core mechanism of action.
Cellular Effects of Spisulosine
The accumulation of ceramide and activation of PKCζ manifest in several observable and quantifiable cellular effects.
Inhibition of Cell Proliferation
Spisulosine effectively inhibits the proliferation of various cancer cell lines. This is a primary endpoint for assessing its in vitro efficacy. The half-maximal inhibitory concentration (IC50) for Spisulosine in both PC-3 and LNCaP prostate cancer cell lines has been reported to be approximately 1 µM.[1][8] It has also demonstrated significant anticancer activity with an IC50 of less than 1 µM in MCF-7, HCT-116, Caco-2, Jurkat, and HeLa cell lines.[4]
A key outcome of Spisulosine treatment is the induction of apoptosis. This can be observed through various cellular changes, including an increase in the sub-G1 cell population, indicative of DNA fragmentation.[3] Furthermore, Spisulosine treatment leads to the cleavage of procaspase-3, a critical executioner caspase in the apoptotic cascade.[3] The induction of apoptosis by ceramide can be mediated through both caspase-dependent and -independent pathways, often involving the mitochondria.[9][10]
Cell Cycle Arrest
In addition to apoptosis, Spisulosine can induce cell cycle arrest. Treatment of prostate cancer cells with Spisulosine has been shown to cause an increase in the number of cells in the sub-G1 phase of the cell cycle.[3] This suggests that Spisulosine may interfere with cell cycle progression, preventing cells from dividing and contributing to its overall antiproliferative effect.
Disruption of the Actin Cytoskeleton
Spisulosine has been observed to promote the disassembly of actin stress fibers.[1] This leads to changes in cell morphology, with treated cells initially becoming fusiform and later rounding up, losing their focal adhesions.[1] This effect on the cytoskeleton is significant as it can impact cell adhesion, migration, and division. The disassembly of actin stress fibers may be linked to the modulation of the Rho signaling pathway.
Caption: Cellular effects of Spisulosine treatment.
Experimental Protocols for In Vitro Analysis
To rigorously assess the in vitro pharmacodynamics of Spisulosine, a series of well-established assays should be employed. The following protocols are provided as a comprehensive guide.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a fundamental method for evaluating the effect of a compound on cell viability and proliferation.[11][12][13][14] It measures the metabolic activity of cells, which is an indicator of their health and number.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Compound Treatment: The following day, treat the cells with a range of Spisulosine concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.[15][16][17][18][19]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
Cell Treatment: Treat cells with Spisulosine at the desired concentrations and for the appropriate duration in a suitable culture vessel (e.g., 6-well plate).
Cell Harvesting: After treatment, harvest both adherent and floating cells. Adherent cells can be detached using a gentle enzyme-free dissociation solution to minimize membrane damage.
Washing: Wash the cells with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Data Interpretation:
Annexin V- / PI- : Live cells
Annexin V+ / PI- : Early apoptotic cells
Annexin V+ / PI+ : Late apoptotic/necrotic cells
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22]
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate fluorescence intensity.
Step-by-Step Protocol:
Cell Treatment and Harvesting: Treat cells with Spisulosine as described for the apoptosis assay and harvest the cells.
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure. This step is crucial for allowing PI to enter the cells and stain the DNA.
RNase Treatment: Incubate the fixed cells with RNase A to degrade any RNA, as PI can also bind to double-stranded RNA, which would interfere with the accuracy of the DNA content measurement.
PI Staining: Stain the cells with a PI solution.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Analysis: Generate a histogram of fluorescence intensity versus cell count. The different peaks in the histogram correspond to the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak represents apoptotic cells with fragmented DNA.
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins.[23][24][25] This is essential for investigating the molecular pathways affected by Spisulosine, such as the activation of caspases and PKCζ.
Principle: Proteins from a cell lysate are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. The signal is then detected using a suitable substrate or imaging system.
Step-by-Step Protocol:
Protein Extraction: Lyse Spisulosine-treated and control cells in a lysis buffer containing protease and phosphatase inhibitors to obtain a total protein extract.
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
SDS-PAGE: Separate the proteins by electrophoresis on a polyacrylamide gel.
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.
Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., cleaved caspase-3, total PKCζ, phospho-PKCζ) overnight at 4°C.
Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with an appropriate HRP-conjugated secondary antibody.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
Caption: A typical experimental workflow for studying Spisulosine.
Conclusion and Future Directions
Spisulosine is a promising marine-derived compound with potent in vitro antitumor activity. Its mechanism of action, centered on the induction of ceramide synthesis and subsequent PKCζ activation, offers a distinct therapeutic avenue. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate pharmacodynamics of Spisulosine and explore its potential in a broader range of cancer models. Future in vitro studies could focus on its effects on drug-resistant cell lines, its potential for synergistic combinations with other anticancer agents, and a more in-depth analysis of its impact on the actin cytoskeleton and cell motility. A derivative of Spisulosine has also been shown to induce autophagy, suggesting that subtle structural modifications could alter its cytotoxic mechanism, opening new avenues for drug discovery.[26]
References
Cuadros, R., Montejo de Garcini, E., Wandosell, F., Faircloth, G., Fernández-Sousa, J. M., & Avila, J. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Cancer Letters, 152(1), 23–29. [Link]
Siskind, L. J., Kolesnick, R. N., & Colombini, M. (2006). Mitochondrial ceramide and the induction of apoptosis. Journal of Bioenergetics and Biomembranes, 38(1), 47–55. [Link]
Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]
Jiang, D., Zhang, Y., Li, J., & Li, X. (2014). Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells. Cellular Signalling, 26(11), 2474–2482. [Link]
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
Thayyullathil, F., Chathoth, S., & Galadari, S. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1219, 65–71. [Link]
Immunostep. (2016, September 22). Annexin V dead cells staining protocol. Retrieved from [Link]
Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
Chen, M., Lin, C. F., & Chen, C. L. (2005). Ceramide induces cell apoptosis via a caspase-dependent mitochondrial pathway. The Journal of Biological Chemistry, 280(4), 2979–2987. [Link]
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from [Link]
Franklin, C. J., & Schipper, H. M. (2007). Regulation of ceramide generation during macrophage apoptosis by ASMase and de novo synthesis. Biochimica et Biophysica Acta, 1771(8), 951–959. [Link]
Brody School of Medicine, East Carolina University. (n.d.). Annexin V Stain Protocol. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
Petrache, I., & Tuder, R. M. (2006). Involvement of Ceramide in Cell Death Responses in the Pulmonary Circulation. Proceedings of the American Thoracic Society, 3(4), 343–348. [Link]
Sánchez, A. M., Malagarie-Cazenave, S., Olea, N., & Díaz-Laviada, I. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation. European Journal of Pharmacology, 584(2-3), 237–245. [Link]
Ahn, K., & Lee, J. S. (1999). Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells. The Biochemical Journal, 337 ( Pt 3), 485–491. [Link]
Sánchez, A. M., Malagarie-Cazenave, S., Olea, N., & Díaz-Laviada, I. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCζ activation. European Journal of Pharmacology, 584(2-3), 237–245. [Link]
Ahn, K., & Lee, J. S. (1999). Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells. The Biochemical Journal, 337 ( Pt 3), 485–491. [Link]
Cuvillier, O., Levade, T., & Ségui, B. (2001). Sphingosine generation, cytochrome c release, and activation of caspase-7 in doxorubicin-induced apoptosis of MCF7 breast adenocarcinoma cells. Biochemical and Biophysical Research Communications, 281(1), 153–160. [Link]
Cuadros, R., Montejo de Garcini, E., Wandosell, F., Faircloth, G., Fernández-Sousa, J. M., & Avila, J. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Cancer Letters, 152(1), 23–29. [Link]
Formigli, L., Meacci, E., Sassoli, C., Squecco, R., Nosi, D., Naro, F., Francini, F., & Zecchi-Orlandini, S. (2005). Sphingosine 1-phosphate induces cytoskeletal reorganization in C2C12 myoblasts: physiological relevance for stress fibres in the modulation of ion current through stretch-activated channels. Journal of Cell Science, 118(Pt 6), 1165–1175. [Link]
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An In-Depth Technical Guide for the Initial Toxicity Screening of Spisulosine
This document provides a comprehensive, rationale-driven framework for conducting the initial toxicological screening of Spisulosine (also known as ES-285), a potent antiproliferative compound of marine origin. Spisulosi...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, rationale-driven framework for conducting the initial toxicological screening of Spisulosine (also known as ES-285), a potent antiproliferative compound of marine origin. Spisulosine, a 1-deoxysphinganine isolated from the sea mollusc Spisula polynyma, has garnered significant interest for its novel anticancer mechanism.[1][2][3] Its mode of action involves the de novo synthesis of intracellular ceramide, leading to the activation of protein kinase C zeta (PKCζ) and subsequent apoptosis in cancer cells.[1][4] Furthermore, it disrupts the cellular architecture by promoting the disassembly of actin stress fibers.[5][6]
While its efficacy is promising, early-phase clinical trials have identified hepato- and neurotoxicity as significant dose-limiting adverse events.[7] This guide, therefore, is designed for researchers and drug development professionals to establish a robust initial toxicity profile, enabling informed decisions for further development. We eschew a rigid template in favor of a logical, tiered approach that progresses from broad, high-throughput screening to specific, targeted in vivo assessments, with each stage building upon the last to create a comprehensive and self-validating dataset.
Part 1: A Tiered Strategy for Progressive Toxicity Assessment
The cornerstone of an efficient and ethical preclinical toxicity evaluation is a tiered, or staged, approach. This strategy begins with cost-effective, rapid assays to cast a wide net for general toxicity before committing to more resource-intensive cellular and animal models. This methodology not only conserves resources but also aligns with the "3Rs" principles (Replacement, Reduction, and Refinement) of animal testing by using in vivo studies only after a clear in vitro rationale has been established.
Our proposed workflow for Spisulosine is structured in three sequential tiers:
Tier 1: General Ecotoxicity Bioassay. A preliminary screen to determine broad-spectrum biological toxicity using a simple invertebrate model. This establishes a baseline for overall bioactivity.
Tier 2: In Vitro Cytotoxicity Profiling. An essential stage to quantify the cytotoxic effects of Spisulosine against a carefully selected panel of both cancerous and non-cancerous human cell lines. This step is critical for determining potency (IC50) and, crucially, selectivity.
Tier 3: Preliminary In Vivo Acute Systemic Toxicity. A foundational animal study, guided by international protocols, to understand the compound's effects in a whole-organism system, identify potential target organs of toxicity, and determine its acute lethal dose.
Caption: Tiered workflow for Spisulosine toxicity screening.
Part 2: Tier 1 - Brine Shrimp Lethality Assay (BSLA)
Expertise & Causality
For a marine-derived natural product, a general ecotoxicity screen is an invaluable first step. The Brine Shrimp Lethality Assay (BSLA) is a well-established benchmark used for the preliminary assessment of toxicity.[8][9] Its utility lies in its simplicity, low cost, and rapidity, making it an excellent gatekeeper to identify compounds with significant biological activity before advancing to more complex assays.[10] A potent LC50 (Median Lethal Concentration) in this assay is a strong indicator of broad biological activity that warrants further investigation into specific cytotoxicity.
This protocol is adapted from established methodologies for marine natural products.[9][11]
Hatching of Brine Shrimp:
Prepare an artificial seawater solution by dissolving 38 g of sea salt in 1 L of deionized water.
Place the solution in a hatching tank with a partition. Add Artemia salina cysts (brine shrimp eggs) to one side of the tank.
Incubate for 24-48 hours at 25-30°C with constant aeration and illumination to stimulate hatching. The resulting larvae are known as nauplii.
Attract the hatched nauplii to the empty side of the tank with a light source and collect them with a pipette.
Preparation of Test Solutions:
Prepare a 1 mg/mL stock solution of Spisulosine in a suitable solvent (e.g., DMSO).
Perform serial dilutions in artificial seawater to achieve a range of final concentrations (e.g., 1000, 500, 250, 100, 50, 10 µg/mL).
Prepare a positive control (e.g., potassium dichromate) and a negative vehicle control (seawater with the same percentage of DMSO used for the highest Spisulosine concentration).
Assay Procedure:
Using a 24-well plate, add 1 mL of seawater to each well.
Transfer 10-15 nauplii into each well.
Add the prepared Spisulosine dilutions, positive control, and negative control to the respective wells in triplicate.
Incubate the plates for 24 hours at 25-30°C under a light source.
Data Collection and Analysis:
After 24 hours, count the number of dead (non-motile) nauplii in each well using a dissecting microscope.
Calculate the percentage of mortality for each concentration.
Determine the LC50 value using probit analysis or other appropriate statistical software. The LC50 is the concentration that kills 50% of the nauplii.
Data Presentation
Spisulosine Concentration (µg/mL)
Number of Nauplii (n)
Number of Dead Nauplii
% Mortality
Vehicle Control
45 (3 replicates of 15)
10
45 (3 replicates of 15)
50
45 (3 replicates of 15)
100
45 (3 replicates of 15)
250
45 (3 replicates of 15)
500
45 (3 replicates of 15)
1000
45 (3 replicates of 15)
Positive Control
45 (3 replicates of 15)
Calculated LC50 Value:
[Result] µg/mL
Part 3: Tier 2 - In Vitro Cytotoxicity Profiling
Expertise & Causality
With general bioactivity established, the screening must progress to assess specific effects on human cells. The primary objectives are to quantify the antiproliferative potency (IC50) and evaluate the selectivity of Spisulosine. The choice of cell lines is not arbitrary; it is a hypothesis-driven process designed to probe the known anticancer activity of Spisulosine while simultaneously investigating the specific organ toxicities observed in clinical trials.[7] We will compare its effects on relevant cancer cells against their normal counterparts and cell lines derived from organs identified as potential toxicity targets.
Cell Line Selection Rationale:
Prostate Cancer Lines:
PC-3 (Androgen-independent): A standard model where Spisulosine has shown high efficacy.[1]
LNCaP (Androgen-dependent): To assess efficacy in a different prostate cancer context.[1]
Other Cancer Lines:
MCF-7 (Breast), HCT-116 (Colon): Included based on reports of broad anticancer activity to confirm potency.[12]
Non-Cancerous Control & Toxicity Target Lines:
RWPE-1 (Normal Prostate Epithelial): The direct, non-malignant counterpart to PC-3 and LNCaP, essential for calculating a selectivity index for the target tissue.[4]
Primary Human Hepatocytes or HepG2: To directly investigate the clinically observed hepatotoxicity.[7] While HepG2 is a cancer cell line, it is a widely accepted initial model for liver toxicity studies.
SH-SY5Y (Human Neuroblastoma) or Primary Neurons: To probe the mechanisms behind the observed neurotoxicity.[7]
Spisulosine's Known Mechanism of Action
Spisulosine treatment triggers an increase in intracellular ceramide levels via de novo biosynthesis.[1] Ceramide acts as a second messenger, activating the atypical protein kinase C isoform, PKCζ. This signaling cascade ultimately leads to cell cycle arrest and apoptosis, characterized by the cleavage of procaspase-3.[1][4]
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells into a purple formazan product.[11]
Cell Culture and Seeding:
Culture the selected cell lines in their recommended media and conditions.
Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer).
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of Spisulosine in the appropriate cell culture medium. Concentrations should bracket the expected IC50 (e.g., 0.01 µM to 100 µM).
Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of Spisulosine. Include vehicle control (medium with DMSO) and untreated control wells.
Incubate the plates for a standard duration (e.g., 48 or 72 hours).
MTT Incubation and Measurement:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[9]
Plot a dose-response curve (% viability vs. log concentration) and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation
Cell Line
Cell Type
IC50 (µM) after 48h
Selectivity Index (SI)*
PC-3
Prostate Cancer
SI vs. RWPE-1
LNCaP
Prostate Cancer
SI vs. RWPE-1
MCF-7
Breast Cancer
SI vs. relevant normal
HCT-116
Colon Cancer
SI vs. relevant normal
RWPE-1
Normal Prostate
-
HepG2
Liver Carcinoma
-
SH-SY5Y
Neuroblastoma
-
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.
Part 4: Tier 3 - In Vivo Acute Oral Toxicity Assessment
Expertise & Causality
The transition from in vitro to in vivo is a critical inflection point in drug development. An acute systemic toxicity study provides the first glimpse of a compound's behavior in a complex biological system, offering data on bioavailability, metabolism, and potential target organ toxicity that cannot be replicated in vitro. Adherence to internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals, ensures data quality, regulatory acceptance, and a commitment to animal welfare.[13] We recommend the OECD 425 (Up-and-Down Procedure) as it is a valuable method for minimizing the number of animals required to estimate the LD50 and its confidence intervals.[14]
This protocol is a summary of the key steps in the OECD 425 guideline.[14]
Animal Model and Housing:
Use healthy, young adult non-nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain). Female animals are often chosen as they are typically slightly more sensitive.
House animals in standard conditions with a 12h light/dark cycle and access to standard rodent chow and water ad libitum. Acclimatize animals for at least 5 days before dosing.
Dose Selection and Administration:
The starting dose is selected based on the in vitro cytotoxicity data and any other available information. A default starting dose of 175 mg/kg can be used if no other information exists.
Administer Spisulosine as a single oral dose via gavage. The vehicle should be inert (e.g., corn oil or 0.5% carboxymethyl cellulose). The volume should not exceed 1 mL/100g of body weight.[15]
Up-and-Down Dosing Procedure:
Dose a single animal at the starting dose.
If the animal survives: The next animal is dosed at a higher fixed level (dose progression factor is 3.2).
If the animal dies: The next animal is dosed at a lower fixed level.
The time interval between dosing animals is typically 48 hours but should be adjusted based on the onset and duration of toxicity signs, ensuring the outcome for the previous animal is known.[14]
This process continues until one of the stopping criteria is met (e.g., 3 reversals have occurred).
Observations:
Observe animals frequently on the day of dosing and at least once daily for 14 days thereafter.
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, salivation, diarrhea, and any signs of tremors, convulsions, or coma.
Record animal body weights shortly before dosing and at least weekly thereafter.
Endpoint and Analysis:
The primary endpoint is mortality. The LD50 and confidence intervals are calculated using the maximum likelihood method.
At the end of the 14-day observation period, all surviving animals are euthanized.
Conduct a gross necropsy on all animals (both those that died during the study and those euthanized at the end) to identify any macroscopic pathological changes in organs and tissues. Pay special attention to the liver and nervous system.
Caption: Decision workflow for the OECD 425 Up-and-Down Procedure.
Data Presentation
Dose (mg/kg)
Animal ID
Outcome (S=Survived, D=Died)
Time of Death
Key Clinical Signs Observed
Gross Necropsy Findings
e.g., 175
Rat 1
e.g., 550
Rat 2
e.g., 175
Rat 3
...
...
Calculated LD50 Value:
[Result] mg/kg (95% CI)
Conclusion and Future Directions
This three-tiered guide provides a robust and scientifically sound framework for the initial toxicity screening of Spisulosine. By systematically progressing from a general bioassay to specific in vitro and in vivo models, this workflow will generate a comprehensive preliminary dataset. The results will establish the compound's general bioactivity (LC50), its potency and selectivity against cancer versus normal cells (IC50), and its acute systemic toxicity profile (LD50), including the identification of target organs.
The critical step following this initial screen is data synthesis. A key question will be whether the in vitro cytotoxicity observed in hepatocyte and neuronal cell lines correlates with the gross necropsy findings from the in vivo study. This correlation would provide strong, self-validating evidence for the hepato- and neurotoxicity observed in early clinical trials.[7]
Based on these findings, subsequent steps should include:
Genotoxicity Assays: To assess the mutagenic potential (e.g., Ames test) and clastogenic potential (e.g., in vitro micronucleus test).
Repeated-Dose Toxicity Studies: To understand the toxicological effects of sub-chronic exposure.
Mechanistic Toxicology: Deeper investigations into the specific cellular pathways driving the observed liver and nerve cell toxicity.
By following this structured and rationale-driven approach, researchers can build a high-integrity toxicological profile for Spisulosine, enabling more informed and successful drug development endeavors.
References
Sánchez, A. M., et al. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation. European Journal of Pharmacology, 584(2-3), 237-45. [Link]
ResearchGate. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Request PDF. [Link]
Carballo, J. L., et al. (2002). A comparison between two brine shrimp assays to detect in vitro cytotoxicity in marine natural products. BMC Biotechnology, 2(17). [Link]
Martinkova, M., et al. (2016). Total synthesis and the anticancer activity of (+)-spisulosine. Carbohydrate Research, 435, 78-84. [Link]
Cuadros, R., et al. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Cancer Letters, 152(1), 23-9. [Link]
ResearchGate. (2002). A comparison between two brine shrimp assays to detect in vitro cytotoxicity in marine natural products. ResearchGate. [Link]
ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
Sandrawati, N., et al. (2019). In vitro cytotoxic activity assay of bacteria extract derived marine sponge Haliclona fascigera toward Hela, WiDr, T47D, and Vero cell line. Journal of Applied Pharmaceutical Science, 9(8), 60-65. [Link]
Schöffski, P., et al. (2011). Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies. Cancer Chemotherapy and Pharmacology, 68(3), 835-43. [Link]
Ganesher, A., et al. (2020). New Spisulosine Derivative promotes robust autophagic response to cancer cells. European Journal of Medicinal Chemistry, 188, 112011. [Link]
National Toxicology Program. (n.d.). OECD Test Guideline 425. [Link]
National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. [Link]
National Center for Biotechnology Information. (n.d.). Spisulosine. PubChem Compound Database. [Link]
ResearchGate. (n.d.). Chemical structure of Spisulosine (molecular formula C18H39NO). [Link]
ResearchGate. (n.d.). Marine-derived compounds with impact on PC Spisulosine (PharmaMar, ES-285, Fig. 3). [Link]
Application Note: Spisulosine (ES-285) Treatment Protocol for PC-3 Prostate Cancer Cell Lines
Executive Summary & Mechanistic Rationale Spisulosine (also known as ES-285) is a marine-derived antitumoral compound isolated from the sea mollusc Spisula polynyma[1]. In drug development and oncology research, it is hi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Spisulosine (also known as ES-285) is a marine-derived antitumoral compound isolated from the sea mollusc Spisula polynyma[1]. In drug development and oncology research, it is highly valued for its potent efficacy against androgen-independent prostate cancer models, specifically the PC-3 cell line[2].
Unlike many conventional chemotherapeutics that rely on classical apoptotic pathways (such as PI3K/Akt, JNK, or classical PKCs), Spisulosine bypasses these routes entirely[1]. Instead, it exerts its cytotoxic effects through two distinct, parallel mechanisms:
Sphingolipid Modulation: It forces the de novo biosynthesis of intracellular ceramide, which subsequently activates the atypical protein kinase C isoform, PKCζ[1][3]. This cascade ultimately triggers procaspase-3 cleavage and executes apoptosis[2].
Cytoskeletal Collapse: It significantly decreases the activity of Rho proteins, leading to the disassembly of actin stress fibers and preventing cell cycle progression through the G1 phase[4].
Pathway Visualization
Fig 1: Spisulosine-induced apoptotic and cytoskeletal disruption pathways in PC-3 cells.
Experimental Design: Building a Self-Validating System
To ensure scientific integrity, a protocol cannot merely apply a drug and measure death; it must prove the causality of the mechanism. This protocol is designed as a self-validating system using two critical controls:
Validating De Novo Ceramide Synthesis: Ceramide can accumulate via the salvage pathway (sphingomyelin hydrolysis) or via de novo synthesis[3]. To prove Spisulosine acts via the latter, we introduce Fumonisin B1 , a highly specific ceramide synthase inhibitor[1]. If Fumonisin B1 rescues the PC-3 cells from Spisulosine-induced apoptosis, it definitively proves that the ceramide originated from de novo biosynthesis[3].
Validating Cytoskeletal Disruption: Because Spisulosine inhibits Rho protein activity, the actin microfilaments will collapse[4]. We utilize fluorescent Phalloidin staining, which selectively binds F-actin, to visually and quantitatively validate the disassembly of stress fibers[4].
Step-by-Step Methodologies
Protocol A: PC-3 Cell Culture and Spisulosine Dosing
Objective: Establish baseline cytotoxicity and determine the IC50 in androgen-independent prostate cancer cells.
Cell Seeding: Culture PC-3 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Seed cells at a density of
1×104
cells/well in a 96-well plate for viability assays, or
2×105
cells/well in 6-well plates for protein extraction. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
Compound Preparation: Reconstitute Spisulosine (ES-285) in DMSO to create a 10 mM stock solution.
Dosing: Treat the cells with a concentration gradient of Spisulosine ranging from 1 nM to 10 μM[2]. Ensure the final DMSO concentration does not exceed 0.1% (v/v).
Incubation: Incubate for 48 hours. Spisulosine exhibits an IC50 of approximately 1 μM in PC-3 cells at this timepoint[1].
Protocol B: Mechanistic Validation via Ceramide Synthase Inhibition
Objective: Prove that Spisulosine-induced apoptosis is dependent on de novo ceramide synthesis.
Pre-treatment: One hour prior to Spisulosine application, pre-treat the designated rescue wells with 50 μM Fumonisin B1[1][3].
Co-treatment: Add 1 μM Spisulosine to both the Fumonisin B1-pre-treated wells and the standard treatment wells.
Lipid Extraction & Assay (Optional but recommended): After 24 hours, harvest cells and extract total lipids using the Bligh and Dyer method. Quantify intracellular ceramide levels using LC-MS/MS or a Diacylglycerol (DAG) kinase assay to confirm that Fumonisin B1 successfully blocked the ceramide spike[1].
Viability Readout: At 48 hours, perform an MTT or WST-8 assay. You should observe a significant rescue of cell viability in the Fumonisin B1 cohort compared to the Spisulosine-only cohort[3].
Protocol C: Apoptosis and Cytoskeletal Readouts
Objective: Quantify the execution phase of apoptosis and observe Rho-dependent actin disassembly.
Sub-G1 Phase Analysis (Flow Cytometry):
Harvest Spisulosine-treated (1 μM, 48 h) PC-3 cells via trypsinization[2].
Wash twice with cold PBS and fix in 70% ice-cold ethanol for at least 2 hours at -20°C.
Stain cells with 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A in PBS for 30 minutes in the dark.
Analyze via flow cytometry to quantify the sub-G1 population, which indicates DNA fragmentation and apoptosis[2].
Seed PC-3 cells on glass coverslips and treat with 1 μM Spisulosine for 24 hours.
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
Permeabilize with 0.1% Triton X-100 for 5 minutes.
Stain with FITC-conjugated Phalloidin (1:100 dilution) for 30 minutes to visualize F-actin microfilaments[4].
Mount with DAPI and image via confocal microscopy. Treated cells will exhibit a marked reduction in organized stress fibers due to Rho inhibition[4].
Expected Quantitative Outcomes
To assist in benchmarking your assay performance, the following table summarizes the expected quantitative data based on established literature for PC-3 cells treated with Spisulosine at the 48-hour mark[1][2][3].
Assay / Biomarker
Control (Vehicle)
Spisulosine (1 μM)
Spisulosine (1 μM) + Fumonisin B1 (50 μM)
Cell Viability (%)
100%
~45 - 50% (IC50 reached)
~85 - 90% (Rescued)
Intracellular Ceramide
Baseline (1.0x)
~2.5x to 3.0x Increase
~1.1x (Accumulation Blocked)
Sub-G1 Population (%)
< 5%
> 35%
< 10%
Procaspase-3 Cleavage
Undetectable
High (Active Caspase-3 present)
Low / Undetectable
Actin Stress Fibers
Intact / Highly Organized
Disassembled / Collapsed
Disassembled (Rho inhibition is independent of Ceramide)
Application Note: A Methodological Framework for Investigating PKCζ Activation by Novel Compounds Using Spisulosine as a Model
Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive framework for assessing the activation of Protein Kinase C zeta (PKCζ), a key signaling protein, in res...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for assessing the activation of Protein Kinase C zeta (PKCζ), a key signaling protein, in response to novel chemical entities. While the marine-derived compound Spisulosine has been shown to induce apoptosis in prostate cancer cells through ceramide accumulation and subsequent PKCζ activation[1], this application note uses it as a model to present a universal, robust Western blot protocol. The detailed methodologies herein are designed to enable researchers to rigorously test the hypothesis that their compound of interest modulates PKCζ activity, a critical step in drug discovery and mechanistic studies.
Introduction: The Significance of PKCζ and Spisulosine
Protein Kinase C zeta (PKCζ) is a member of the atypical PKC subfamily and a critical node in intracellular signaling.[2] Unlike conventional PKCs, its activation is independent of calcium and diacylglycerol.[3] Instead, PKCζ is a downstream effector of the PI 3-kinase pathway and is directly activated by phosphorylation on its activation loop (Threonine 410 in humans) by PDK1 (3-phosphoinositide-dependent protein kinase-1).[2][4][5][6] This activation cascade implicates PKCζ in a variety of fundamental cellular processes, including gene expression, cell proliferation, and survival.[2][7] Its dysregulation is linked to various diseases, making it a compelling target for therapeutic development.
Spisulosine (ES-285) is a bioactive lipid compound derived from the marine mollusk Spisula polynyma.[8] It has demonstrated potent antiproliferative and pro-apoptotic effects in several cancer cell lines.[1][9] Notably, its mechanism in prostate cancer cells has been linked to the de novo synthesis of ceramide, which subsequently leads to the activation of PKCζ.[1] This established link makes Spisulosine an excellent model compound for illustrating the experimental workflow required to validate a novel compound's effect on PKCζ activation.
This application note provides a self-validating, step-by-step protocol for Western blot analysis, enabling researchers to determine if a test compound, exemplified by Spisulosine, induces the activating phosphorylation of PKCζ.
The PKCζ Signaling and Activation Pathway
The canonical activation of PKCζ begins with an upstream signal, often from a receptor tyrosine kinase, that activates PI 3-kinase. This kinase phosphorylates membrane lipids to produce PIP3, which recruits both PKCζ and its activating kinase, PDK1, to the plasma membrane. PDK1 then phosphorylates PKCζ at Threonine 410 (Thr410), a key event that switches the enzyme to its active conformation.[4][6][10] The diagram below illustrates this critical signaling cascade.
Caption: Canonical PI3K-PDK1 pathway for PKCζ activation.
Experimental Design and Controls
A robust experimental design is crucial for trustworthy results. When investigating the effect of a compound like Spisulosine, the following elements are essential.
Dose-Response: Treat cells with a range of Spisulosine concentrations (e.g., 1 nM to 10 µM) for a fixed time to identify the optimal concentration for PKCζ activation.[1]
Time-Course: Treat cells with an optimal concentration of Spisulosine and harvest at different time points (e.g., 0, 15 min, 30 min, 1 hr, 6 hr, 24 hr) to determine the kinetics of phosphorylation.
Vehicle Control: A control group treated with the vehicle (e.g., DMSO) used to dissolve Spisulosine is mandatory to ensure observed effects are due to the compound itself.
Positive Control: Use a known activator of the pathway (e.g., a growth factor that activates PI3K/PDK1 signaling) to confirm that the cellular system and reagents are working correctly.
Loading Control: Probing for a housekeeping protein (e.g., β-actin, GAPDH) is essential to confirm equal protein loading across all lanes.
Detailed Protocol: Western Blot for PKCζ Phosphorylation
This protocol details the steps from cell culture to data analysis for detecting phosphorylated PKCζ (p-PKCζ) at Thr410.
Materials and Reagents
Cell Line: Prostate cancer cell line (e.g., PC-3 or LNCaP)[1]
Compound: Spisulosine (or test compound)
Buffers:
Ice-cold Phosphate-Buffered Saline (PBS)
RIPA Lysis Buffer (supplemented with Protease and Phosphatase Inhibitor Cocktails immediately before use)[11][12]
Protein Assay: BCA or Bradford Protein Assay Kit[13][14]
Culture Cells: Plate PC-3 cells and grow to 70-80% confluency.
Starve Cells (Optional): To reduce basal signaling, serum-starve cells for 4-6 hours prior to treatment.
Treat Cells: Aspirate media and replace with fresh media containing the desired concentrations of Spisulosine or controls. Incubate for the specified time.[19]
Wash: Place the culture dish on ice, aspirate the media, and wash cells twice with ice-cold PBS.
Lyse: Add ice-cold RIPA buffer (with inhibitors) to the plate. Scrape the cells and transfer the suspension to a microcentrifuge tube.
Incubate: Keep the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
Clarify: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]
Collect Supernatant: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube. Store at -80°C or proceed immediately.
Part 3: Protein Quantification
Quantify: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[22][23] This step is critical for ensuring equal protein loading.
Normalize: Based on the concentrations, calculate the volume of each lysate needed to load an equal amount of protein (typically 20-30 µg per lane).
Prepare Samples: Mix the calculated volume of lysate with 4x or 6x Laemmli loading buffer. Boil samples at 95-100°C for 5 minutes to denature the proteins.
Electrophoresis: Load the denatured samples onto an SDS-PAGE gel (e.g., 10% acrylamide) and run until the dye front reaches the bottom.
Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.[26][27]
Block: Wash the membrane with TBST and then incubate in blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[28]
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-PKCζ (Thr410) antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.
Wash: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
Detection: Apply ECL substrate to the membrane. Capture the chemiluminescent signal using a digital imager or X-ray film.
Part 5: Stripping and Re-probing
To normalize the phospho-protein signal, the same membrane can be "stripped" of the first set of antibodies and re-probed.
Strip: Incubate the membrane in a mild stripping buffer.
Wash & Block: Wash thoroughly and block the membrane again for 1 hour.
Re-probe: Incubate the membrane with the anti-total-PKCζ antibody, followed by the appropriate secondary antibody and detection steps. Repeat the process for the loading control (β-actin).
Data Analysis and Expected Results
The primary endpoint is the ratio of the phosphorylated PKCζ signal to the total PKCζ signal. A successful experiment showing activation by Spisulosine would yield a dose- or time-dependent increase in this ratio compared to the vehicle-treated control.
Data Presentation:
Treatment Group
p-PKCζ (Thr410) Signal (Arbitrary Units)
Total PKCζ Signal (Arbitrary Units)
Loading Control (β-actin) Signal
p-PKCζ / Total PKCζ Ratio (Normalized)
Vehicle Control
150
1480
2500
0.10
Spisulosine (10 nM)
220
1510
2480
0.15
Spisulosine (100 nM)
650
1450
2510
0.45
Spisulosine (1 µM)
1800
1490
2490
1.21
Positive Control
2500
1500
2500
1.67
Note: The data above are hypothetical and for illustrative purposes.
An increase in the p-PKCζ/Total PKCζ ratio indicates that Spisulosine is promoting the phosphorylation and activation of PKCζ in the treated cells.
Caption: A flowchart of the major steps in the Western blot protocol.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
No or Weak Signal
- Insufficient protein loaded- Low antibody concentration- Inactive antibody- Inefficient protein transfer
- Increase protein load to 30-50 µg.[27][29]- Increase primary antibody concentration or incubate overnight at 4°C.[28][30]- Check antibody datasheet for storage conditions and test with a positive control lysate.[29]- Verify transfer with Ponceau S stain.[26]
High Background
- Insufficient blocking- Antibody concentration too high- Inadequate washing
- Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., non-fat milk).[28]- Titrate primary and secondary antibodies to find the optimal dilution.[30]- Increase the number and duration of TBST washes.[27]
Non-specific Bands
- Primary antibody is not specific- Protein degradation
- Validate antibody specificity with a positive/negative control.- Ensure fresh protease/phosphatase inhibitors are added to the lysis buffer.[26]
References
Neri, F., et al. (2003). Protein Kinase Czeta (PKCzeta): Activation Mechanisms and Cellular Functions. Journal of Biological Chemistry. Available at: [Link]
Sino Biological. (n.d.). Western Blot Troubleshooting Low Signal or No Signal. Available at: [Link]
TotalLab. (n.d.). Western Blot Troubleshooting Guide. Available at: [Link]
MetwareBio. (n.d.). Total Protein Quantification Methods: BCA vs. Bradford. Available at: [Link]
G-Biosciences. (n.d.). Bradford vs BCA Assay: Which Protein Quantification Method Should You Use? Available at: [Link]
Citeq Biologics. (n.d.). BCA and Bradford protein assays. Available at: [Link]
Balendran, A., et al. (2000). A 3-phosphoinositide-dependent protein kinase-1 (PDK1) docking site is required for the phosphorylation of protein kinase Czeta (PKCzeta ) and PKC-related kinase 2 by PDK1. MRC Protein Phosphorylation and Ubiquitylation Unit. Available at: [Link]
Chou, M. M., et al. (1998). Regulation of protein kinase C zeta by PI 3-kinase and PDK-1. Current Biology. Available at: [Link]
BenchSci. (n.d.). Phospho-PKCzeta/lamba (Thr410/403) Antibody 9378L from Cell Signaling Technology. Available at: [Link]
Standaert, M. L., et al. (2003). Protein kinase Czeta (PKCzeta): activation mechanisms and cellular functions. Experimental Biology and Medicine. Available at: [Link]
UniProt. (n.d.). Literature citations for P09217. Available at: [Link]
Bazzi, M. D., & Nelsestuen, G. L. (1987). Mechanism of protein kinase C inhibition by sphingosine. Biochemical and Biophysical Research Communications. Available at: [Link]
Epand, R. M., et al. (1991). Dual modulation of protein kinase C activity by sphingosine. FEBS Letters. Available at: [Link]
Balendran, A., et al. (2000). A 3-phosphoinositide-dependent protein kinase-1 (PDK1) docking site is required for the phosphorylation of protein kinase Czeta (PKCzeta) and PKC-related kinase 2 by PDK1. Journal of Biological Chemistry. Available at: [Link]
Lee, K. Y., et al. (2017). PKCθ-Mediated PDK1 Phosphorylation Enhances T Cell Activation by Increasing PDK1 Stability. Molecules and Cells. Available at: [Link]
Cuadros, R., et al. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Cancer Letters. Available at: [Link]
Pal, S., et al. (2001). Role of protein kinase Czeta in Ras-mediated transcriptional activation of vascular permeability factor/vascular endothelial growth factor expression. Journal of Biological Chemistry. Available at: [Link]
Cuadros, R., et al. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. PubMed. Available at: [Link]
Reynaert, N. L., et al. (2012). Cell Signaling through Protein Kinase C Oxidation and Activation. International Journal of Molecular Sciences. Available at: [Link]
Merrill, A. H., Jr., et al. (1989). Regulation of protein kinase C by sphingosine and lysosphingolipids. Biochimica et Biophysica Acta. Available at: [Link]
Das, U., et al. (2020). New Spisulosine Derivative promotes robust autophagic response to cancer cells. European Journal of Medicinal Chemistry. Available at: [Link]
Wilson, E., et al. (1987). Protein Kinase C Inhibition by Sphingoid Long-Chain Bases: Effects on Secretion in Human Neutrophils. Journal of Biological Chemistry. Available at: [Link]
Martinková, M., et al. (2016). Total synthesis and the anticancer activity of (+)-spisulosine. Carbohydrate Research. Available at: [Link]
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Hannun, Y. A., & Bell, R. M. (1987). Lysosphingolipids inhibit protein kinase C: implications for the sphingolipidoses. Science. Available at: [Link]
Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Available at: [Link]
Application Notes and Protocols for Evaluating the Anti-Tumor Efficacy of Spisulosine in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals Introduction: Spisulosine, a Marine-Derived Agent with a Unique Anti-Tumor Profile Spisulosine (also known as ES-285) is a synthetic analog of a sphingolipi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Spisulosine, a Marine-Derived Agent with a Unique Anti-Tumor Profile
Spisulosine (also known as ES-285) is a synthetic analog of a sphingolipid isolated from the marine mollusk Spisula polynyma.[1] It has garnered interest in the oncology community for its novel mechanism of action as an anti-proliferative agent.[2] Unlike conventional chemotherapeutics that primarily target DNA synthesis or microtubule dynamics, Spisulosine modulates sphingolipid metabolism, a critical pathway in cell signaling, proliferation, and death.[3][4]
Preclinical studies have demonstrated that Spisulosine inhibits the growth of various cancer cell lines, with notable activity against prostate cancer cells.[3][5] Its mechanism involves the de novo synthesis of intracellular ceramide, which in turn activates protein kinase C zeta (PKCζ).[3][5] This signaling cascade ultimately leads to cell cycle arrest and apoptosis. More recent findings suggest that derivatives of Spisulosine can also induce a robust autophagic response in cancer cells, highlighting its potential to overcome resistance to apoptosis-inducing therapies.[6]
Despite promising preclinical in vitro data, Spisulosine has shown limited efficacy in early-phase clinical trials for advanced solid tumors, with dose-limiting toxicities including hepatotoxicity and neurotoxicity.[7] This underscores the critical need for well-designed in vivo animal models to further elucidate its anti-tumor potential, optimize dosing strategies, and explore combination therapies that could enhance its therapeutic window.
These application notes provide detailed protocols for establishing and utilizing human tumor xenograft models to rigorously evaluate the anti-tumor efficacy of Spisulosine. The focus is on prostate cancer, given the strong in vitro evidence for its activity in this indication.
The Rationale for Selecting Xenograft Models for Spisulosine Efficacy Studies
The choice of an appropriate animal model is paramount for the successful preclinical evaluation of an anti-cancer agent. For Spisulosine, cell line-derived xenograft (CDX) models are a logical and well-supported starting point. This is based on the following considerations:
Direct Correlation with In Vitro Data: Spisulosine has demonstrated potent cytotoxic effects on the human prostate cancer cell lines PC-3 (androgen-independent) and LNCaP (androgen-sensitive).[3] Utilizing these same cell lines to establish xenografts in immunodeficient mice allows for a direct assessment of whether the in vitro activity translates to an in vivo anti-tumor effect.
Mechanistic Insights: Xenograft models are well-suited for pharmacodynamic studies that can confirm the on-target activity of Spisulosine in the tumor tissue. For instance, tumor biopsies can be analyzed for increased ceramide levels or activation of PKCζ, providing a mechanistic link between drug administration and tumor response.
Established and Reproducible Systems: The protocols for establishing PC-3 and LNCaP xenografts are well-documented and widely used in the field, ensuring a high degree of reproducibility.[8][9] This is crucial for obtaining reliable and interpretable efficacy data.
Human-Specific Targets: As Spisulosine targets signaling pathways that are conserved between humans and rodents, the use of human cancer cells in a murine host is a valid approach to assess its therapeutic potential against human tumors.
While syngeneic models, which involve transplanting murine tumor cells into immunocompetent mice, are invaluable for studying immuno-oncology agents, they are less critical for the initial efficacy testing of a cytotoxic agent like Spisulosine, where the primary focus is on its direct anti-tumor effects.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for evaluating the anti-tumor efficacy of Spisulosine in a xenograft model.
Caption: General workflow for in vivo efficacy testing of Spisulosine.
Proposed Signaling Pathway of Spisulosine
The following diagram illustrates the proposed mechanism of action of Spisulosine in cancer cells, leading to apoptosis.
Caption: Proposed mechanism of action of Spisulosine.
Protocol 1: Efficacy of Spisulosine in a PC-3 Human Prostate Cancer Xenograft Model
This protocol details the use of the androgen-independent PC-3 cell line, which is known for its aggressive and metastatic potential.
1. Materials and Reagents
Cell Line: PC-3 human prostate adenocarcinoma cells (ATCC® CRL-1435™).
Animals: Male athymic nude mice (e.g., NU/NU) or NOD-scid mice, 6-8 weeks old.
Cell Culture Media: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Spisulosine: To be formulated in a vehicle solution suitable for intravenous (IV) or intraperitoneal (IP) administration (e.g., a solution containing DMSO, Cremophor EL, and saline). The final concentration of DMSO should be kept to a minimum.
Vehicle Control: The formulation solution without Spisulosine.
2. Cell Culture and Preparation
Culture PC-3 cells in a 37°C, 5% CO₂ incubator.
Passage cells every 2-3 days to maintain exponential growth.
On the day of implantation, harvest cells using Trypsin-EDTA.
Wash cells twice with sterile PBS.
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion (viability should be >95%).
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep on ice.
3. Tumor Implantation
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
Monitor the animals for recovery from anesthesia.
4. Study Initiation and Treatment
Monitor tumor growth 2-3 times per week using a digital caliper. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2 .
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
Group
Treatment
Dose (example)
Route
Schedule (example)
1
Vehicle
-
IV/IP
3 times per week
2
Spisulosine
Low Dose
IV/IP
3 times per week
3
Spisulosine
Mid Dose
IV/IP
3 times per week
4
Spisulosine
High Dose
IV/IP
3 times per week
5 (Optional)
Positive Ctrl
e.g., Docetaxel
IV/IP
As per literature
Administer the assigned treatment to each mouse. The dosing schedule should be based on available pharmacokinetic data or, in its absence, a tolerated dose determined in a preliminary study.
Monitor tumor volume and body weight 2-3 times per week.
5. Endpoint Analysis
The study can be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
Euthanize mice according to IACUC guidelines.
At necropsy, excise tumors and record their final weight.
A portion of the tumor can be flash-frozen for biomarker analysis (e.g., Western blot for cleaved caspase-3, measurement of ceramide levels) and another portion fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
Primary efficacy endpoints include tumor growth inhibition (TGI) and a comparison of final tumor volumes and weights between groups.
Secondary endpoints can include survival analysis if the study is designed to continue until a humane endpoint is reached.
Protocol 2: Efficacy of Spisulosine in an LNCaP Human Prostate Cancer Xenograft Model
This protocol utilizes the androgen-sensitive LNCaP cell line, which is a valuable model for studying hormone-responsive prostate cancer.
1. Materials and Reagents
Cell Line: LNCaP clone FGC (ATCC® CRL-1740™).
Animals: Male athymic nude mice or NOD-scid mice, 6-8 weeks old. It is crucial to use male mice to provide the necessary androgens for LNCaP cell growth.
Cell Culture Media: RPMI-1640 Medium (ATCC® 30-2001™) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Implantation Reagents and Spisulosine/Vehicle: As described in Protocol 1.
2. Cell Culture and Preparation
Culture LNCaP cells in a 37°C, 5% CO₂ incubator. These cells grow in clusters and require gentle handling.
Passage cells every 3-4 days.
Prepare cells for implantation as described in Protocol 1, resuspending them in a 1:1 PBS:Matrigel® mixture at 5 x 10⁷ cells/mL.
3. Tumor Implantation
Follow the procedure described in Protocol 1 for subcutaneous injection of 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each male mouse.
4. Study Initiation and Treatment
LNCaP tumors generally grow slower than PC-3 tumors. Monitor tumor growth 2-3 times per week.
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups as detailed in Protocol 1.
5. Endpoint Analysis
Follow the procedures for study termination, data collection, and tissue analysis as described in Protocol 1.
In addition to the endpoints mentioned previously, analysis of serum Prostate-Specific Antigen (PSA) levels can be included as a biomarker of tumor burden and response to treatment. Blood can be collected at baseline and at the end of the study.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner.
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of Spisulosine's anti-tumor efficacy. By utilizing well-characterized prostate cancer xenograft models, researchers can generate crucial in vivo data to better understand the therapeutic potential of this marine-derived compound. Such studies are essential for guiding future clinical development, whether as a monotherapy or in combination with other anti-cancer agents, and for ultimately determining its place in the oncology treatment landscape.
References
Sánchez, A. M., et al. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation. European Journal of Pharmacology, 584(2-3), 237-45. [Link]
Schöffski, P., et al. (2011). Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies. Cancer Chemotherapy and Pharmacology, 68(6), 1397-403. [Link]
ResearchGate. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCζ activation. [Link]
Schöffski, P., et al. (2011). Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies. PubMed. [Link]
Ganesher, A., et al. (2020). New Spisulosine Derivative promotes robust autophagic response to cancer cells. PubMed. [Link]
Lin, D., et al. (2014). High fidelity patient-derived xenografts for accelerating prostate cancer discovery and drug development. Translational Andrology and Urology, 3(2), 194-204. [Link]
Wang, Y., et al. (2015). Establishing Prostate Cancer Patient Derived Xenografts: Lessons Learned From Older Studies. The Prostate, 75(6), 628-36. [Link]
Martinkova, M., et al. (2016). Total synthesis and the anticancer activity of (+)-spisulosine. PubMed. [Link]
Cuadros, R., et al. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. ResearchGate. [Link]
Aging. (2020). Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation. [Link]
Festuccia, C., et al. (2013). Effectiveness of the Histone Deacetylase Inhibitor (S)-2 Against LNCaP and PC3 Human Prostate Cancer Cells. PubMed. [Link]
Grivennikov, S. I., et al. (2020). Preclinical murine tumor models: A structural and functional perspective. eLife. [Link]
van Weerden, W. M., & de Ridder, C. M. (2017). Patient-Derived Xenograft Models of Prostate Cancer. Oncohema Key. [Link]
Kuar, E., & Yerer, M. B. (2018). Anticancer mechanism of Sinapic acid in PC-3 and LNCaP human prostate cancer cell lines. PubMed. [Link]
Evaluating Spisulosine Efficacy: An Application Guide for Subcutaneous Xenograft Mouse Models
Abstract This document provides a comprehensive, technically detailed guide for researchers utilizing subcutaneous xenograft mouse models to evaluate the anti-tumor efficacy of Spisulosine (also known as ES-285). Spisulo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, technically detailed guide for researchers utilizing subcutaneous xenograft mouse models to evaluate the anti-tumor efficacy of Spisulosine (also known as ES-285). Spisulosine, a compound of marine origin, has demonstrated potent antiproliferative properties, and this guide outlines the critical steps from cell line selection to endpoint analysis, emphasizing the scientific rationale behind each protocol. We present detailed methodologies, data interpretation frameworks, and visualizations to ensure robust and reproducible preclinical studies.
Introduction: The Scientific Rationale for Spisulosine Evaluation in Xenograft Models
Spisulosine is a synthetic analog of a natural lipid isolated from the marine mollusc Spisula polynyma.[1] Its primary mechanism of action involves the disruption of sphingolipid metabolism, a critical pathway in cancer cell signaling.[1][2] Unlike many conventional chemotherapeutics, Spisulosine induces cell death through the de novo synthesis of ceramide, a pro-apoptotic lipid, while bypassing several common resistance pathways.[1] Specifically, it has been shown to inhibit the growth of prostate cancer cells (PC-3 and LNCaP) by increasing intracellular ceramide levels and activating protein kinase C zeta (PKCζ).[1][3]
The "sphingolipid rheostat" theory posits that the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) dictates cell fate.[2] Many cancers exhibit elevated levels of sphingosine kinase 1 (SphK1), the enzyme that produces S1P, creating a pro-tumorigenic environment that promotes proliferation, angiogenesis, and therapeutic resistance.[4][5] By shifting this balance toward ceramide accumulation, Spisulosine presents a compelling therapeutic strategy.
Xenograft models, which involve implanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical oncology research.[6][7] They provide an in vivo system to assess a drug's therapeutic efficacy, pharmacodynamics, and potential toxicities in a complex biological environment that cannot be replicated in vitro.[6] This guide focuses on the subcutaneous model due to its technical simplicity, high reproducibility, and ease of tumor monitoring.
The Spisulosine Mechanism of Action: A Signaling Pathway Overview
Spisulosine's activity is centered on modulating the ceramide/S1P balance. The diagram below illustrates the proposed signaling cascade.
Caption: Proposed mechanism of Spisulosine inducing apoptosis.
Phase 1: Pre-Clinical Preparation & Cell Line Selection
The success of a xenograft study is fundamentally dependent on the initial preparation.
Cell Line Selection Rationale
Choosing an appropriate cell line is critical. For Spisulosine, selection should be guided by:
Known Sensitivity: Prostate cancer cell lines such as PC-3 (androgen-independent) and LNCaP (androgen-sensitive) are documented to be sensitive to Spisulosine, with an IC50 of approximately 1 µM.[1]
SphK1 Expression: Cell lines with high expression of SphK1 may be particularly reliant on the S1P survival pathway, making them theoretically more susceptible to Spisulosine.[4][8]
Tumorigenicity: The cell line must be capable of forming solid tumors in immunodeficient mice.[9] A pilot study may be necessary to confirm this.
Cell Culture & Preparation Protocol
Objective: To produce a high-viability, single-cell suspension for subcutaneous injection.
Hanks' Balanced Salt Solution (HBSS), sterile, cold
Trypan Blue solution
Basement Membrane Extract (BME), such as Matrigel® (optional, but recommended)
Protocol Steps:
Cell Expansion: Culture cells under standard conditions (37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase and have been passaged at least twice after thawing from cryopreservation. Do not use cells that are over-confluent.
Harvesting: The day of injection, aspirate the culture medium. Wash the cell monolayer once with sterile PBS.
Dissociation: Add a minimal volume of Trypsin-EDTA to cover the cell layer. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete culture medium.
Cell Counting: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the pellet in 5-10 mL of cold HBSS. Perform a cell count using a hemocytometer or automated cell counter with Trypan Blue to determine viability. Critical: Cell viability must be >90%.[10]
Final Preparation: Centrifuge the required number of cells (e.g., 5 x 10⁶ cells per mouse) and resuspend the pellet in the final injection vehicle. For a typical injection volume of 100 µL, resuspend the cells in cold, sterile HBSS.
(Optional but Recommended) To improve tumor take rate, resuspend the cell pellet in a 1:1 mixture of cold HBSS and BME (e.g., for 10 mice, resuspend 50 x 10⁶ cells in 500 µL HBSS, then add 500 µL of cold BME).[11] Keep the suspension on ice at all times to prevent the BME from solidifying.
Phase 2: Xenograft Model Establishment & Treatment
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Animal Model & Implantation Protocol
Objective: To establish palpable, subcutaneous tumors in immunodeficient mice.
Materials:
Immunodeficient mice (e.g., 6-8 week old female athymic Nude or NOD/SCID mice)
Prepared cell suspension
1 mL syringes with 25-27 gauge needles
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
Electric clippers, antiseptic wipes
Protocol Steps:
Acclimatization: Allow mice to acclimate to the facility for at least one week before any procedures.
Preparation: Anesthetize the mouse. Shave a small area on the right dorsal flank.[11] Clean the injection site with an antiseptic wipe.
Injection: Gently lift the skin with forceps. Insert the needle subcutaneously, parallel to the body, ensuring it does not enter the peritoneal cavity.[10] Slowly inject 100-200 µL of the cell suspension.[11] A small bleb should form under the skin.
Recovery: Monitor the animal until it has fully recovered from anesthesia.
Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-injection. Use digital calipers to measure the length (L) and width (W) of the tumor 2-3 times per week.
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups. This minimizes bias from variable initial tumor sizes.
Spisulosine Administration & In-Life Monitoring
Objective: To treat tumor-bearing mice according to a defined schedule and monitor for efficacy and toxicity.
Treatment Group Design (Example):
Group
N
Agent
Dose (mg/kg)
Route
Schedule
1
8-10
Vehicle
N/A
i.p.
5 days/week
2
8-10
Spisulosine
Low Dose (e.g., 10)
i.p.
5 days/week
3
8-10
Spisulosine
High Dose (e.g., 25)
i.p.
5 days/week
4
8-10
Positive Control
(e.g., Docetaxel)
i.v.
As per literature
Protocol Steps:
Drug Formulation: Prepare Spisulosine and vehicle solutions fresh daily under sterile conditions. The exact formulation will depend on the salt form and solubility characteristics.
Administration: Administer the drug via the specified route (e.g., intraperitoneal, i.p.).
Tumor Volume Measurement: Continue measuring tumor dimensions (L and W) 2-3 times per week. Calculate tumor volume using the modified ellipsoid formula: Volume = (W² x L) / 2 .[12][13]
Body Weight: Record the body weight of each mouse at the same time as tumor measurements. Significant weight loss (>15-20%) is a key indicator of toxicity and may require euthanasia.
Clinical Observations: Monitor mice daily for any signs of distress, such as changes in posture, activity, or grooming.
Study Endpoint: The study should be terminated when tumors in the vehicle control group reach a pre-determined endpoint size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
Phase 3: Endpoint Analysis & Data Interpretation
Experimental Workflow Diagram
Caption: Overall experimental workflow for the xenograft study.
Efficacy Data Analysis
The primary efficacy endpoint is Tumor Growth Inhibition (TGI) . It quantifies the reduction in tumor growth in the treated group compared to the vehicle control group.
Secondary antibody detection system (e.g., HRP-polymer based)
DAB chromogen
Protocol Steps:
Tumor Excision: Immediately after euthanasia, carefully excise the tumor.
Fixation: Fix half of the tumor in 10% NBF for 24 hours. The other half can be snap-frozen in liquid nitrogen for protein or RNA analysis.
Processing: After fixation, process the tissue through graded alcohols and xylene, and embed in paraffin wax to create FFPE blocks.[13]
Sectioning: Cut 4-5 µm thick sections from the FFPE blocks and mount them on charged slides.[15]
Deparaffinization & Rehydration: Deparaffinize sections in xylene and rehydrate through a series of graded ethanol washes to water.[13][15]
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) to unmask antibody epitopes. The optimal buffer and time depend on the specific antibody.[15]
Immunostaining:
a. Block endogenous peroxidase activity.
b. Block non-specific protein binding.
c. Incubate with the primary antibody (e.g., anti-Cleaved Caspase-3 to measure apoptosis, or anti-Ki-67 to measure proliferation) at the optimized dilution.
d. Incubate with the appropriate secondary antibody.
e. Apply DAB chromogen and counterstain with hematoxylin.
Imaging & Analysis: Dehydrate, clear, and coverslip the slides. Capture images using a brightfield microscope and quantify the percentage of positive-staining cells using image analysis software.
Expected Results: Tumors from Spisulosine-treated mice are expected to show a significant increase in Cleaved Caspase-3 staining and a significant decrease in Ki-67 staining compared to vehicle-treated tumors, providing in vivo evidence of apoptosis induction and proliferation inhibition.
Conclusion
The subcutaneous xenograft model is a powerful and essential tool for the preclinical evaluation of Spisulosine. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can generate robust, interpretable data on the anti-tumor efficacy and mechanism of action of this promising therapeutic agent. Careful attention to cell quality, animal welfare, and rigorous endpoint analysis are paramount to the success of these studies and their translation toward clinical applications.
References
Sánchez, A. M., et al. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation. European Journal of Pharmacology, 584(2-3), 237-45. [Link]
Shida, D., et al. (2008). Targeting SphK1 as a New Strategy against Cancer. Current Drug Targets, 9(8), 662-73. [Link]
Alshaker, H., et al. (2020). Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. ACS Omega, 5(24), 14436-14452. [Link]
El-Sattar, N. E. A., et al. (2024). The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target. Molecular and Cellular Biochemistry. [Link]
Lee, J. J., et al. (2012). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Journal of Biopharmaceutical Statistics, 22(5), 1146-56. [Link]
Nagahashi, M., et al. (2019). Identifying novel sphingosine kinase 1 inhibitors as therapeutics against breast cancer. Journal of Thoracic Disease, 11(Suppl 21), S2878-S2882. [Link]
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
Cuadros, R., et al. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Cancer Letters, 152(1), 23-9. [Link]
American Chemical Society. (2020). Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. ACS Omega. [Link]
Zhang, Y., et al. (2024). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. STAR Protocols, 5(3), 103332. [Link]
Xiao, M., et al. (2018). A Melanoma Patient-Derived Xenograft Model. Journal of Visualized Experiments, (134), 57223. [Link]
Mistry, T., et al. (2014). Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLOS ONE, 9(10), e109747. [Link]
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc.es. [Link]
ResearchGate. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. ResearchGate. [Link]
Jana, S., et al. (2020). New Spisulosine Derivative promotes robust autophagic response to cancer cells. European Journal of Medicinal Chemistry, 188, 112011. [Link]
Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Informatics, 13, 57-62. [Link]
Dabbs, D. J., et al. (2009). Immunohistochemistry in the evaluation of neovascularization in tumor xenografts. Methods, 47(3), 203-9. [Link]
ResearchGate. (2014). How can one calculate tumor growth inhibition?. ResearchGate. [Link]
Schöffski, P., et al. (2011). Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies. Cancer Chemotherapy and Pharmacology, 68(5), 1339-47. [Link]
An, Z., et al. (2021). Abstract 3015: Applications of immunohistochemistry in characterization of patient derived xenograft models. Cancer Research, 81(13_Supplement), 3015. [Link]
Mistry, T., et al. (2023). Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies. Frontiers in Pharmacology, 14, 1251351. [Link]
Bazyar, S., et al. (2021). Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer. International Journal of Molecular and Cellular Medicine, 10(4), 279-289. [Link]
Martinková, M., et al. (2016). Total synthesis and the anticancer activity of (+)-spisulosine. Carbohydrate Research, 435, 99-105. [Link]
Schöffski, P., et al. (2011). Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies. Cancer Chemotherapy and Pharmacology, 68(5), 1339-47. [Link]
Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Crownbio.com. [Link]
Semenova, A., et al. (2025). Drug-Induced Partial Immunosuppression for Preclinical Human Tumor Xenograft Models. MDPI. [Link]
Fichtner, I., et al. (2014). Patient-derived xenografts: a relevant preclinical model for drug development. Journal of Translational Medicine, 12, 107. [Link]
Hidalgo, M., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013. [Link]
Application Note: Spisulosine (ES-285) Dosage, Formulation, and Administration for In Vivo Oncology Models
Scientific Background & Mechanistic Rationale Spisulosine (ES-285) is a novel, marine-derived atypical 1-deoxysphingoid base originally isolated from the Arctic surf clam (Spisula polynyma)[1]. Unlike traditional cytotox...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Background & Mechanistic Rationale
Spisulosine (ES-285) is a novel, marine-derived atypical 1-deoxysphingoid base originally isolated from the Arctic surf clam (Spisula polynyma)[1]. Unlike traditional cytotoxic chemotherapies that target DNA replication or microtubule dynamics, Spisulosine exerts its antiproliferative effects directly at the cell membrane and within lipid rafts. It has demonstrated profound in vivo efficacy against solid tumors, particularly in androgen-independent prostate cancer (PC-3) and renal cancer models[2].
Causality of Action:
Spisulosine functions as a synthetic 1-deoxysphingolipid. Because it lacks the critical C1-hydroxyl group found in canonical sphingolipids, it cannot be phosphorylated or degraded through standard metabolic pathways, leading to its rapid intracellular accumulation[3]. This accumulation triggers the de novo synthesis of ceramides, which subsequently activates the atypical protein kinase C isoform, PKCζ[4]. Concurrently, Spisulosine modulates Rho GTPase signaling, causing the rapid disassembly of actin stress fibers[2]. The resulting loss of focal adhesions and sustained PKCζ activation synergistically drive the cancer cell into apoptosis[2][4].
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of Spisulosine (ES-285) inducing apoptosis via ceramide synthesis.
In Vivo Experimental Design: Dosage and Scheduling
Translating Spisulosine from in vitro assays to in vivo mouse models requires careful calibration to balance tumor regression against its known dose-limiting toxicities: hepatotoxicity and peripheral neurotoxicity[2][3].
Maximum Tolerated Dose (MTD): Preclinical toxicology establishes the MTD in mice at approximately 120 mg/m²[2]. Using the standard murine body surface area conversion factor (Km = 3), this equates to an absolute upper limit dose of 40 mg/kg [2].
Recommended Efficacy Dosage: For standard xenograft models, a dosage range of 10 mg/kg to 30 mg/kg is highly recommended to achieve significant tumor growth arrest while maintaining animal viability[5].
Administration Schedule: A q4d × 3 schedule (one injection every 4 days for a total of 3 doses) is the validated standard for murine efficacy studies[2].
Causality for Scheduling Choices: Why q4d instead of daily dosing? Spisulosine administration causes a systemic buildup of 1-deoxysphingoid bases, which are highly neurotoxic and induce acute calcium handling abnormalities in motor neurons[6][7]. Spacing the doses every 4 days allows for hepatic clearance and minimizes cumulative damage to the peripheral nervous system, ensuring the mice do not succumb to sensory neuropathy before tumor regression can be accurately measured[3].
Formulation and Vehicle Preparation
Spisulosine is a highly lipophilic compound. While clinical-grade lyophilized vials can be reconstituted in water and diluted in 5% dextrose[2], standard research-grade Spisulosine powder requires a specialized organic vehicle to prevent precipitation in the peritoneal cavity.
Self-Validating Protocol for a 10 mg/kg Dose (Standardized to 10 mL/kg injection volume):
Stock Solution Generation: Dissolve Spisulosine powder in 100% DMSO to a concentration of 20 mg/mL.
Validation Check: The solution must be completely clear. If particulate matter remains, sonicate for 5 minutes at room temperature.
Micellar Vehicle Assembly: Prepare a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline.
Step A: To 50 µL of the DMSO stock, add 400 µL of PEG300. Vortex vigorously for 30 seconds.
Step B: Add 50 µL of Tween-80. Sonicate the mixture for 2 minutes.
Causality Check: Tween-80 acts as a critical surfactant, forming protective micelles around the highly hydrophobic sphingoid base. Skipping this step will cause the drug to crash out of solution upon contact with water.
Step C: Slowly add 500 µL of 0.9% Saline dropwise while continuously vortexing the tube.
Validation Check: Before proceeding to animal injection, visually inspect the solution. It must remain optically clear. If cloudiness or milky precipitation occurs, the micellar structure has failed, and the solution must be discarded and remade.
Step-by-Step Administration Protocol
Animal Preparation: Weigh each mouse immediately prior to injection. Calculate the exact dose volume (10 mL/kg) to avoid overdosing. Precision is critical, as a minor overdose can trigger acute neurotoxicity and fatal ER stress[3][6].
Administration: Administer via Intraperitoneal (I.P.) injection using a 27-gauge needle[2][5]. Inject into the lower right quadrant of the abdomen, aspirating slightly before injection to ensure the cecum or bladder has not been punctured.
Post-Administration Monitoring:
0-2 Hours: Monitor for acute injection site reactions or severe lethargy[2].
Days 1-14: Assess daily for signs of peripheral neuropathy (e.g., hind limb clasping, altered gait, numbness) and hepatotoxicity (jaundice, severe weight loss >15%)[3]. If weight loss exceeds 20%, euthanize the animal per standard IACUC guidelines.
Quantitative Data Summary
The following table summarizes established in vivo parameters and expected outcomes for Spisulosine treatment across validated murine oncology models.
Phase I safety, pharmacokinetic, and pharmacogenomic trial of ES-285, a novel marine cytotoxic agent, administered to adult patients with advanced solid tumors. AACR Journals. 2
US6800661B1 - Spisulosine compounds. Google Patents. 5
1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma. PMC. 3
Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro. PMC. 6
Ectopic expression of ceramide synthase 2 in neurons suppresses neurodegeneration induced by ceramide synthase 1 deficiency. PNAS. 7
Marine-Derived Anticancer Agents Targeting Apoptotic Pathways: Exploring the Depths for Novel Cancer Therapies. MDPI. 1
Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCζ activation. ResearchGate. 4
Application Note: Preparation and Handling of Spisulosine (ES-285) Stock Solutions in DMSO for In Vitro Assays
Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Overview Spisulosine (also known as ES-285 or 1-deoxysphin...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Content Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Overview
Spisulosine (also known as ES-285 or 1-deoxysphinganine) is an atypical, marine-derived sphingolipid analog[1]. Unlike canonical sphingolipids synthesized from serine, Spisulosine is formed when serine palmitoyltransferase (SPT) condenses palmitoyl-CoA with alanine, resulting in a molecule that lacks a C1-hydroxyl group[2]. This structural anomaly prevents its further conversion into complex sphingolipids, allowing it to act as a potent bioactive signaling molecule[2].
In oncology research, Spisulosine exhibits robust antineoplastic properties, particularly against prostate cancer cell lines such as PC-3 and LNCaP[1]. The compound exerts its cytotoxic effects by inducing intracellular ceramide accumulation, which subsequently activates atypical protein kinase C zeta (PKCζ), leading to procaspase-3 cleavage and sub-G1 apoptotic arrest[1].
Figure 1: Spisulosine (ES-285) apoptotic signaling pathway in prostate cancer cells.
Physicochemical Properties & Solvent Causality
To engineer a self-validating experimental system, researchers must align their protocol with the thermodynamic and physical limits of the solute. Spisulosine possesses a long, highly hydrophobic C18 aliphatic tail, which severely restricts its solubility in polar environments[3].
Causality in Solvent Selection and Concentration Limits
While Spisulosine is highly soluble in DMF and ethanol[4], Dimethyl Sulfoxide (DMSO) remains the gold-standard vehicle for cell-based assays due to its low cellular toxicity at concentrations below 0.1% (v/v).
The 5 mM Standardization Rule:
A critical error in lipid pharmacology is attempting to force high-concentration stocks. The maximum solubility of Spisulosine in DMSO is 2 mg/mL[4]. Given its molecular weight of 285.51 g/mol , the absolute molarity limit in DMSO is calculated as:
(2.0 g/L) ÷ (285.51 g/mol ) = 0.007005 mol/L = 7.005 mM
Attempting to prepare a standard 10 mM stock requires 2.85 mg/mL, which exceeds the thermodynamic solubility limit and guarantees micro-precipitation[1]. Therefore, this protocol standardizes on a 5 mM stock solution (requiring 1.427 mg/mL), ensuring complete dissolution, uniform dosing, and stability during freeze-thaw cycles.
Experimental Protocol: Preparation of a 5 mM DMSO Stock
Figure 2: Workflow for the preparation and storage of Spisulosine DMSO stock solutions.
Step-by-Step Methodology
Step 1: Thermal Equilibration
Action: Remove the lyophilized Spisulosine powder from -20°C storage. Place the sealed vial in a desiccator at room temperature for at least 30 minutes before opening.
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because water is highly polar, even trace amounts will drastically reduce the solubility of the lipophilic Spisulosine in DMSO.
Step 2: Volume Calculation
Action: To achieve a 5 mM stock, calculate the required volume of DMSO using the ratio: 0.7005 mL of DMSO per 1 mg of Spisulosine [1].
Step 3: Solvent Addition (Under Fume Hood/BSC)
Action: Using a micropipette, add the calculated volume of newly opened, anhydrous DMSO (≥99.9% purity) directly to the vial.
Causality: DMSO is highly hygroscopic. Using older, improperly sealed DMSO introduces absorbed atmospheric water into the system, which will cause the C18 aliphatic chain of Spisulosine to precipitate out of the solution.
Step 4: Dissolution via Kinetic Energy
Action: Vortex the vial vigorously for 30–60 seconds. If the solution is not completely optically clear, place the sealed vial in a room-temperature ultrasonic water bath for 2–5 minutes.
Causality: Sonication provides the necessary kinetic energy to disrupt the crystalline lattice of the solid lipid, overcoming steric hindrance and facilitating complete solvation by the DMSO molecules.
Step 5: Aliquoting and Storage
Action: Divide the clear stock solution into single-use aliquots (e.g., 20–50 µL) using sterile, amber microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to a -80°C freezer.
Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Spisulosine in DMSO is stable for up to 6 months at -80°C, or 1 month at -20°C[1]. Repeated thermal cycling causes irreversible precipitation and concentration drift.
Quality Control & Assay Integration
Precipitation Check: Prior to dosing cells, thaw the required aliquot at room temperature. Inspect visually for micro-crystals. If precipitation is observed, warm the aliquot to 37°C for 5 minutes and vortex until fully transparent.
Vehicle Control Limit: When diluting the 5 mM stock into aqueous cell culture media (e.g., RPMI for PC-3 cells), ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity masking the antineoplastic effects of Spisulosine[1].
References
Spisulosine | C18H39NO | CID 9925886
Source: PubChem - National Institutes of Health (NIH)
URL:[Link]
Application Note: Analytical Methods for the Robust Quantification of Spisulosine (ES-285) in Biological Matrices via LC-MS/MS
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Oncology Drug Development Professionals. Biological & Pharmacological Context Spisulosine (also known as ES-285) is an investigational, marine-derived a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Oncology Drug Development Professionals.
Biological & Pharmacological Context
Spisulosine (also known as ES-285) is an investigational, marine-derived anticancer agent originally isolated from the Arctic surf clam (Spisula polynyma). Structurally, it is an atypical 1-deoxysphingoid base (2-amino-3-hydroxy-octadecane)[1]. Unlike typical sphingosines, it lacks a C1-hydroxyl group, which fundamentally alters its metabolic fate and bioactivity.
In preclinical and Phase I clinical studies, Spisulosine has demonstrated potent antiproliferative activity against advanced solid tumors, including prostate and melanoma cell lines[2]. Its mechanism of action is highly distinct from classical cytotoxics: it drives the de novo synthesis and intracellular accumulation of ceramide, which subsequently activates Protein Kinase C zeta (PKCζ), leading to actin cytoskeleton disruption and apoptosis[3]. To support dose-escalation and pharmacokinetic (PK) profiling in clinical trials, a highly sensitive and specific bioanalytical method is required to quantify the free base of Spisulosine in plasma[4].
Figure 1: Spisulosine (ES-285) mechanism of action driving apoptosis via ceramide and PKCζ.
Analytical Rationale & Causality
The quantification of lipidic amino-alcohols in complex biological matrices (e.g., human, rat, or dog plasma) presents unique bioanalytical challenges. The following methodologies were selected based on strict physicochemical causality to ensure a robust, high-throughput assay[4].
Extraction Chemistry (Why Protein Precipitation?): Spisulosine possesses a highly lipophilic 15-carbon aliphatic tail and a polar amino-alcohol headgroup. Liquid-liquid extraction (LLE) of such amphiphilic molecules often results in severe emulsion formation at the aqueous-organic interface, leading to variable recovery. Protein precipitation (PPT) using 100% acetonitrile rapidly denatures plasma transport proteins (like albumin) that strongly bind the lipophilic tail, releasing the analyte into the supernatant with high efficiency and reproducibility[4].
Chromatographic Causality (Why pH 4.0?): Spisulosine contains a primary amine with a pKa of approximately 9.0. Using an acidic mobile phase (10 mM ammonium formate, pH 4.0) ensures the amine remains fully protonated. This prevents secondary electrostatic interactions with residual silanols on the C18 stationary phase—which would otherwise cause severe peak tailing—and maximizes the[M+H]⁺ ionization efficiency in the positive electrospray ionization (ESI+) source[4].
Internal Standard Selection (Why Spisulosine-d3?): Spisulosine-d3 (ES-285-d3) is utilized as the internal standard (IS)[3]. Because the deuterium-labeled isotope co-elutes precisely with the endogenous analyte, it experiences the exact same matrix-induced ion suppression within the ESI source. This provides a mathematically perfect normalization factor, ensuring the assay is unaffected by inter-patient matrix variability.
Figure 2: Step-by-step LC-MS/MS bioanalytical workflow for quantifying Spisulosine.
Step-by-Step Experimental Protocol
Reagents and Materials
Analyte & IS: Spisulosine (ES-285) free base and Spisulosine-d3[4],[3].
Matrix: Blank human, mouse, rat, or dog plasma (K2EDTA anticoagulant)[4].
Sample Preparation (Protein Precipitation)
Thaw and Aliquot: Thaw plasma samples on ice. Transfer 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.
Internal Standard Addition: Add 10 µL of the Spisulosine-d3 working solution (e.g., 500 ng/mL in 50% MeOH) to all tubes except the double blanks.
Precipitation: Add 150 µL of ice-cold 100% Acetonitrile to crash the plasma proteins and extract the lipidic analyte[4].
Vortex Mixing: Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.
Self-Validating System & Quality Control
To ensure the protocol operates as a self-validating system, every analytical batch must include the following controls:
Double Blank: Matrix + extraction solvent (No Analyte, No IS). Validates lack of carryover and absence of endogenous isobaric interference.
Zero Blank: Matrix + IS only. Validates the isotopic purity of the internal standard (ensuring the d3-IS does not fragment into the unlabelled analyte's MRM channel).
Bracketing QCs: Quality Control samples at Low, Mid, and High concentrations must be interspersed every 10-15 unknown samples. The run is only valid if ≥67% of QCs fall within ±15% of their nominal concentration.
Quantitative Data & Method Parameters
All quantitative parameters and instrumental conditions are summarized in the structured tables below to facilitate direct replication of the assay[4].
Table 1: Liquid Chromatography (HPLC) Conditions
Parameter
Specification
Causality / Rationale
Analytical Column
Inertsil ODS-3 (50 x 2.0 mm i.d., 5 µm)
C18 chemistry provides optimal retention for the lipophilic 15-carbon tail.
Mobile Phase
Methanol : 10 mM Ammonium Formate (pH 4.0) in Water (80:20, v/v)
80% organic ensures elution of the lipid; pH 4.0 maintains amine protonation.
Elution Mode
Isocratic
Simplifies the method and provides a stable baseline for MRM detection.
Flow Rate
0.2 mL/min
Optimal for electrospray desolvation efficiency in the MS source.
Injection Volume
10 µL
Balances sensitivity with the prevention of column overloading.
Run Time
8.0 minutes
Allows sufficient time for highly retained matrix lipids to clear the column.
Table 2: Tandem Mass Spectrometry (ESI-MS/MS) MRM Transitions
Detection is performed on a triple-quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.
Application Note: A Validated HPLC-MS/MS Method for the Pharmacokinetic Analysis of Spisulosine in Human Plasma
Introduction Spisulosine (ES-285) is a novel marine-derived alkaloid, structurally analogous to 1-deoxysphinganine, which has demonstrated significant preclinical antitumor activity.[1][2] Isolated from the marine mollus...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Spisulosine (ES-285) is a novel marine-derived alkaloid, structurally analogous to 1-deoxysphinganine, which has demonstrated significant preclinical antitumor activity.[1][2] Isolated from the marine mollusk Spisula polynyma, its mechanism of action involves the de novo synthesis of ceramide, leading to apoptosis in cancer cells.[3] As Spisulosine progresses through clinical development, a robust and reliable bioanalytical method for its quantification in biological matrices is imperative for accurately characterizing its pharmacokinetic (PK) profile.[4] This application note details a comprehensive and validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of Spisulosine in human plasma.
The methodology herein is designed to meet the stringent requirements for bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity for regulatory submissions.[5][6][7]
Analytes and Internal Standard (IS): Spisulosine reference standard (>98% purity), and a suitable stable isotope-labeled internal standard (e.g., Spisulosine-d4) are required.
Chemicals and Solvents: HPLC-grade acetonitrile, methanol, formic acid, and water (Milli-Q or equivalent).
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant).
Instrumentation
HPLC System: A UHPLC or HPLC system capable of delivering reproducible gradients at flow rates suitable for 2.1 mm ID columns.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good peak shape and separation from endogenous plasma components.
Preparation of Standards and Quality Control Samples
Stock solutions of Spisulosine and the internal standard are prepared in methanol. Working solutions are then prepared by serially diluting the stock solutions in a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into drug-free human plasma.
Table of Calibration Standards and QC Samples:
Sample Type
Concentration (ng/mL)
Calibration Standard 1
0.5
Calibration Standard 2
1
Calibration Standard 3
5
Calibration Standard 4
10
Calibration Standard 5
50
Calibration Standard 6
100
Calibration Standard 7
500
Calibration Standard 8
1000
Lower Limit of Quantification QC (LLOQ)
0.5
Low QC (LQC)
1.5
Medium QC (MQC)
75
High QC (HQC)
800
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing proteins from plasma samples prior to HPLC-MS/MS analysis.[10]
Protocol:
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Add 20 µL of the internal standard working solution.
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
Carefully transfer the supernatant to a clean tube or a 96-well plate.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Vortex briefly and inject into the HPLC-MS/MS system.
Caption: Overall workflow for Spisulosine pharmacokinetic analysis.
Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed in accordance with FDA and EMA guidelines to ensure its reliability for the analysis of study samples.
[5][6][7][12]
Selectivity and Specificity
The selectivity of the method is assessed by analyzing blank plasma samples from at least six different sources to evaluate potential interference from endogenous components at the retention times of Spisulosine and the IS.
Linearity and Calibration Curve
The linearity of the method is determined by analyzing calibration standards at eight different concentrations. The calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.
Accuracy and Precision
The intra- and inter-day accuracy and precision are evaluated by analyzing six replicates of the LLOQ, LQC, MQC, and HQC samples on three different days.
Table of Acceptance Criteria for Accuracy and Precision:
Sample
Accuracy (% Bias)
Precision (% CV)
LLOQ
± 20%
≤ 20%
LQC, MQC, HQC
± 15%
≤ 15%
Recovery and Matrix Effect
The extraction recovery of Spisulosine is determined by comparing the peak areas of the analyte from extracted samples with those from post-extraction spiked samples. The matrix effect is assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those in neat solutions.
Stability
The stability of Spisulosine in human plasma is evaluated under various conditions to ensure that the sample handling and storage procedures do not affect the integrity of the analyte. This includes:
Freeze-Thaw Stability: After three freeze-thaw cycles.
Short-Term Stability: At room temperature for at least 4 hours.
Long-Term Stability: At -80°C for a period that exceeds the expected storage time of study samples.
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
Data Analysis and Reporting
The concentration of Spisulosine in unknown samples is calculated from the calibration curve using the peak area ratio of the analyte to the IS. The results are reported in ng/mL. All validation experiments and the analysis of study samples should be documented in a detailed report.
Retrain on sample preparation, perform instrument maintenance
Carryover
Inadequate needle wash
Optimize autosampler wash conditions
Conclusion
This application note describes a sensitive, selective, and robust HPLC-MS/MS method for the quantification of Spisulosine in human plasma. The method is suitable for pharmacokinetic studies and can be validated to meet regulatory requirements. The use of a simple protein precipitation protocol allows for high-throughput sample analysis, which is essential in a drug development setting.
References
Benchchem. (2025).
Biotage. (2014).
Xu, R., et al. (n.d.). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
Phenomenex. (2025).
ThermoFisher. (n.d.).
Gangadharan, B., et al. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Analytical Biochemistry.
Omar, A. M., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules.
Science Alert. (2025).
Global Substance Registr
Martinkova, M., et al. (2016). Total synthesis and the anticancer activity of (+)-spisulosine.
Taylor & Francis. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction.
International Council for Harmonisation. (2022).
Li, Y., et al. (2023). The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling. Frontiers in Marine Science.
U.S. Food and Drug Administration. (2018).
Trajkovic-Jolevska, S., et al. (2006).
ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow.
Schöffski, P., et al. (2011). Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies. Cancer Chemotherapy and Pharmacology.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Application Note & Experimental Protocol
Introduction & Biological Significance
(+)-Spisulosine (also known as ES-285 or 1-deoxysphinganine) is an atypical, marine-derived sphingoid base originally isolated from the Arctic clam Spisula polynyma1[1]. Structurally, it is defined by its (2S, 3R)-2-aminooctadecan-3-ol absolute configuration, lacking the C1-hydroxyl group characteristic of canonical sphinganine 2[2].
Unlike traditional chemotherapeutics, (+)-spisulosine exhibits a unique mechanism of action. It induces apoptosis in various human malignant cell lines (e.g., prostate tumor PC-3 and LNCaP cells) by stimulating the de novo biosynthesis of intracellular ceramide and subsequently activating the atypical protein kinase C isoform, PKCζ 3[3]. Furthermore, it promotes the disassembly of actin stress fibers, contributing to its potent antiproliferative profile 4[4]. Due to its clinical potential, it has been evaluated in Phase I clinical trials for advanced solid tumors 4[4].
Fig 1. (+)-Spisulosine mechanism of action leading to apoptosis via ceramide and PKCζ pathways.
Retrosynthetic Analysis & Total Synthesis Strategies
The primary synthetic challenge in accessing (+)-spisulosine is the stereoselective construction of the anti-1,2-amino alcohol moiety. Over the past decades, several elegant strategies have been developed to establish this (2S, 3R) configuration 5[5].
For this application note, we detail the Chiral Pool / Olefin Cross-Metathesis route. This approach is highly modular, utilizes commercially available (S)-Garner's aldehyde to lock in the C2 stereocenter, and leverages robust ruthenium-catalyzed metathesis to install the hydrophobic tail 6[6].
Fig 2. Forward synthetic workflow of (+)-spisulosine utilizing (S)-Garner's aldehyde.
Detailed Experimental Protocol
Step 1: Diastereoselective Vinylogous Addition
Objective: Establish the (2S, 3R) anti-amino alcohol core via nucleophilic addition.
Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add (S)-Garner's aldehyde (1.0 equiv, 10 mmol) and dissolve in 30 mL of anhydrous THF.
Reaction: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add vinylmagnesium bromide (1.5 equiv, 15 mL of a 1.0 M solution in THF) over 15 minutes. Stir at -78 °C for 2 hours.
Quenching & Extraction: Quench the reaction at -78 °C with saturated aqueous NH₄Cl (20 mL). Allow to warm to room temperature. Extract with EtOAc (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Hexanes/EtOAc 8:2) to isolate the anti-allylic alcohol.
Causality & Logic: The strict -78 °C temperature is critical to maximize the diastereomeric ratio (d.r.) in favor of the anti isomer. Under non-chelating conditions (using THF and a Grignard reagent), the nucleophilic attack follows the Felkin-Anh model. The bulky N-Boc group and the electronegative oxygen of the oxazolidine ring dictate the trajectory of the incoming vinyl group, preferentially yielding the (2S, 3R) configuration 1[1].
Self-Validation: Monitor by TLC. The desired anti diastereomer typically exhibits a slightly lower
Rf
than the syn isomer. Confirm the presence of terminal vinyl protons via ¹H NMR (multiplet at
δ
~5.2-5.9 ppm).
Step 2: Olefin Cross-Metathesis
Objective: Install the long aliphatic chain of the sphingoid base.
Preparation: In a flame-dried flask equipped with a reflux condenser, dissolve the anti-allylic alcohol intermediate (1.0 equiv, 5 mmol) and 1-pentadecene (4.0 equiv, 20 mmol) in anhydrous, degassed CH₂Cl₂ (25 mL).
Reaction: Heat the mixture to reflux (40 °C) under an argon atmosphere for 12 hours.
Workup: Cool to room temperature, concentrate in vacuo, and purify directly via flash chromatography (Hexanes/EtOAc gradient) to yield the C18 alkene intermediate.
Causality & Logic: A 4-fold excess of 1-pentadecene is utilized to kinetically suppress the homodimerization of the allylic alcohol. Grubbs II catalyst is specifically selected over Grubbs I due to its superior functional group tolerance (accommodating the unprotected secondary alcohol and bulky acetonide) and thermal stability at reflux 6[6].
Self-Validation: Track reaction progress via ¹H NMR of crude aliquots. The successful coupling is validated by the disappearance of the terminal vinyl protons (
δ
5.1-5.3 ppm) and the emergence of internal olefinic protons (
δ
5.4-5.6 ppm).
Step 3: Global Hydrogenation & Deprotection
Objective: Reduce the internal alkene and unmask the pharmacophore to yield (+)-spisulosine.
Hydrogenation: Transfer the metathesis product (3 mmol) to a hydrogenation flask. Add 10% Pd/C (10% w/w) and dissolve in HPLC-grade MeOH (20 mL). Stir vigorously under an H₂ atmosphere (1 atm, balloon) at room temperature for 6 hours.
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess MeOH and concentrate the filtrate.
Deprotection: Dissolve the crude saturated intermediate in 3M HCl in MeOH (15 mL). Stir at room temperature for 4 hours.
Isolation: Concentrate the mixture. Neutralize with saturated aqueous NaHCO₃ and extract with CH₂Cl₂ (3 x 20 mL). Dry the organic layers, concentrate, and purify via recrystallization or ion-exchange chromatography to afford pure (+)-spisulosine.
Causality & Logic: The Pd/C catalyzed hydrogenation cleanly reduces the internal double bond to yield the saturated C18 chain required for biological activity. The subsequent acidic solvolysis simultaneously cleaves both the N,O-acetonide and the N-Boc protecting groups, revealing the primary amine and secondary alcohol of the target molecule.
Self-Validation: High-Resolution Mass Spectrometry (HRMS-ESI) must show the molecular ion peak
[M+H]+
at m/z 286.3, confirming the molecular formula C₁₈H₃₉NO [[2]](2]. Optical rotation should be measured to confirm the (+)-enantiomer.
Safety & Handling
Toxicity Warning: (+)-Spisulosine is a highly potent cytotoxic agent and an inducer of apoptosis 3[3]. It exhibits neurotoxic potential in vitro8[8]. All handling of the final product and advanced intermediates must be conducted in a certified Class II biological safety cabinet or a high-performance chemical fume hood.
Reagent Hazards: Vinylmagnesium bromide is highly flammable and reacts violently with water. Grubbs II catalyst should be handled with care to avoid heavy metal exposure.
References
Total synthesis and the anticancer activity of (+)-spisulosine.PubMed.
Highly diastereoselective total synthesis of the anti-tumoral agent (±)-Spisulosine (ES285) from a Morita–Baylis–Hillman adduct.ResearchGate.
Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose.CORE.
Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation.PubMed.
Marine Natural Products in Preclinical Cancer Studies: Ten Years of Advanced Total Synthesis.MDPI.
Application Note: High-Resolution Assessment of Ceramide Levels in Spisulosine-Treated Cells
Mechanistic Grounding: The Spisulosine-Ceramide Axis Spisulosine (also known as ES-285) is a novel marine-derived cytotoxic compound that has demonstrated potent antiproliferative activity against solid tumors, particula...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Grounding: The Spisulosine-Ceramide Axis
Spisulosine (also known as ES-285) is a novel marine-derived cytotoxic compound that has demonstrated potent antiproliferative activity against solid tumors, particularly prostate cancer cell lines such as PC-3 and LNCaP[1],[2]. Unlike conventional chemotherapeutics that primarily target DNA replication, Spisulosine exerts its apoptotic effects through a unique, lipid-driven signal transduction pathway.
Mechanistic studies reveal that Spisulosine induces cell death by triggering the de novo biosynthesis of intracellular ceramides[1]. This abnormal accumulation of ceramide acts as a secondary messenger, directly activating the atypical protein kinase C isoform, PKCζ, which subsequently drives the cell into apoptosis[1]. Accurately quantifying this ceramide surge is critical for pharmacodynamic profiling, validating the drug's mechanism of action, and evaluating analog efficacy.
Spisulosine-induced apoptotic signaling pathway via de novo ceramide synthesis and PKCζ activation.
Analytical Strategy: Why LC-MS/MS?
While indirect methods like diacylglycerol kinase (DGK) assays or fluorescent ceramide analogs exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for ceramide analysis[3].
The Causality of the Method:
Ceramides are not a single molecule but a family of sphingolipids with varying fatty acid chain lengths (e.g., C16:0, C18:0, C24:0), each possessing distinct biological roles. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the unparalleled sensitivity and structural specificity required to resolve these complex lipid mixtures[3],[4]. By isolating the specific precursor mass of the ceramide and fragmenting it to detect the characteristic long-chain sphingoid base product ion (typically m/z 264.3), MRM filters out background matrix noise, ensuring absolute quantitative precision[4],[5].
Self-Validating Experimental Design
To maintain scientific integrity, an assay must be self-validating. Observing an increase in ceramide levels post-Spisulosine treatment is insufficient; one must prove the source of the ceramide. Ceramides can be generated via the hydrolysis of sphingomyelin (the salvage pathway) or through de novo biosynthesis.
The Control Mechanism:
This protocol incorporates a mandatory pharmacological control: Fumonisin B1 , a highly specific inhibitor of ceramide synthase. By co-treating a subset of cells with Fumonisin B1 and Spisulosine, researchers can confirm causality. If the ceramide accumulation is truly driven by de novo synthesis, Fumonisin B1 will completely abrogate the ceramide spike and rescue the cells from apoptosis[1].
Step-by-step LC-MS/MS targeted lipidomics workflow for ceramide quantification.
Phase 1: Cell Culture and Treatment
Seeding: Seed PC-3 or LNCaP prostate cancer cells in 6-well plates at a density of
1×106
cells/well. Incubate overnight at 37°C in 5% CO₂.
Pre-treatment (Mechanistic Control): Treat designated control wells with 50 µM Fumonisin B1 for 1 hour prior to Spisulosine exposure to fully inhibit ceramide synthase[1].
Drug Exposure: Add Spisulosine (ES-285) to a final concentration of 1 µM. Incubate for 24 hours.
Harvesting: Wash cells twice with ice-cold PBS to halt metabolism. Scrape cells in 500 µL of cold PBS and transfer to microcentrifuge tubes. Pellet cells at 1,000 x g for 5 minutes at 4°C.
Phase 2: Lipid Extraction
Note: We utilize a high-throughput protein precipitation method with isopropanol (IPA), which is highly efficient for sphingolipid recovery[4].
Internal Standard Spiking: Resuspend the cell pellet in 100 µL of PBS. Immediately add 10 µL of Stable Isotope-Labeled (SIL) ceramide internal standard mix (e.g., d18:1-d7/16:0, d18:1-d7/24:0). Crucial Causality: Adding SIL standards before extraction corrects for any sample loss during processing and matrix ionization suppression during MS analysis[4].
Precipitation: Add 400 µL of pre-cooled Isopropanol (IPA). Vortex vigorously for 2 minutes.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
Collection: Transfer the lipid-rich supernatant to glass LC vials equipped with low-volume inserts.
Phase 3: LC-MS/MS Analysis
Chromatography: Inject 5 µL of the extract onto a C8 or C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size)[5].
Mobile Phases:
Mobile Phase A: 5 mM ammonium formate in Water (pH 4.0).
Mobile Phase B: 5 mM ammonium formate in 95% Acetonitrile (pH 4.0)[5].
Gradient: Run a gradient from 40% B to 100% B over 5 minutes at a flow rate of 300 µL/min.
Mass Spectrometry: Operate the triple-quadrupole mass spectrometer in positive Electrospray Ionization (+ESI) mode. Program MRM transitions targeting the precursor ion
[M+H]+
to the characteristic sphingoid base product ion (m/z 264.3)[4].
Data Presentation & Interpretation
Quantification is achieved by calculating the peak area ratio of the endogenous ceramide to its corresponding deuterated internal standard. The table below illustrates the expected quantitative shift in ceramide profiles, validating the de novo synthesis mechanism.
Application Notes & Protocols: A Guide to the Experimental Design of Spisulosine Combination Therapy Studies
Introduction: The Rationale for Spisulosine Combination Therapy Spisulosine (also known as ES-285) is a cytotoxic agent of marine origin, derived from the sea mollusc Spisula polynyma.[1][2] Preclinical studies have demo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Spisulosine Combination Therapy
Spisulosine (also known as ES-285) is a cytotoxic agent of marine origin, derived from the sea mollusc Spisula polynyma.[1][2] Preclinical studies have demonstrated its antiproliferative effects across various cancer cell lines.[1][3] The primary mechanism of action of Spisulosine involves the de novo synthesis of intracellular ceramides, leading to the activation of protein kinase C zeta (PKCζ).[1][3] This signaling cascade ultimately induces cell cycle arrest and apoptosis.[3] Additionally, Spisulosine has been shown to promote the disassembly of actin stress fibers, impacting cell morphology and adhesion.[2][4]
While Spisulosine has shown promise as a monotherapy, combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[5][6] This guide provides a comprehensive framework for the rational design and execution of preclinical studies to evaluate Spisulosine in combination with other therapeutic agents. We will delve into the scientific principles underpinning experimental choices, provide detailed protocols for key assays, and offer insights into data analysis and interpretation.
I. Foundational Principles of Combination Study Design
The primary objective of a combination study is to determine whether the interaction between two or more drugs is synergistic, additive, or antagonistic.[5]
Synergy: The combined effect is greater than the sum of the individual effects.[7]
Additivity: The combined effect is equal to the sum of the individual effects.[7]
Antagonism: The combined effect is less than the sum of the individual effects.[7]
A well-designed study begins with the selection of a rational combination partner. For Spisulosine, which induces apoptosis via ceramide accumulation, potential partners could include agents that:
Induce DNA damage (e.g., traditional chemotherapeutics).
Target other key cellular processes like cell division or angiogenesis.
Modulate the tumor microenvironment (e.g., immune checkpoint inhibitors).
The workflow for a comprehensive Spisulosine combination study can be visualized as a multi-stage process, from initial in vitro screening to in vivo validation.
Figure 1: A comprehensive workflow for Spisulosine combination therapy studies.
II. In Vitro Evaluation of Spisulosine Combinations
The initial phase of any combination study involves a robust in vitro assessment to identify synergistic interactions and elucidate the underlying mechanisms.
A. Determining Single-Agent Activity
Before assessing combinations, it is crucial to determine the dose-response relationship for each drug individually.[5] This is typically achieved by treating cancer cells with a range of drug concentrations and measuring cell viability after a defined incubation period (e.g., 72 hours).
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity.[8]
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Drug Treatment: Prepare serial dilutions of Spisulosine and the combination partner drug. Treat the cells with a range of concentrations for each drug individually. Include vehicle-only control wells.
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each drug.
B. Synergy Screening with Combination Matrices
Once the single-agent IC50 values are established, a combination matrix experiment is performed to assess synergy across a range of concentrations for both drugs.[9][10]
Plate Layout: Design a 96-well plate layout with a matrix of concentrations for Spisulosine and the partner drug. Typically, a 5x5 or 7x7 matrix centered around the IC50 values is used. Include wells for each drug alone and vehicle controls.
Drug Addition and Incubation: Add the drugs according to the plate layout and incubate for 72 hours.
Viability Assessment: Perform a cell viability assay as described in Protocol 1.
C. Data Analysis: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[5][7] It utilizes the median-effect equation to calculate a Combination Index (CI).
CI < 1: Synergy
CI = 1: Additivity
CI > 1: Antagonism
Software such as CompuSyn or the R package 'drc' can be used to perform these calculations.[11][12]
Table 1: Example Combination Index (CI) Data for Spisulosine and "Drug X"
Spisulosine (nM)
Drug X (nM)
Fractional Effect (Fa)
Combination Index (CI)
Interpretation
500
250
0.55
0.85
Synergy
1000
500
0.78
0.62
Strong Synergy
250
125
0.35
0.95
Slight Synergy
2000
1000
0.92
0.70
Synergy
III. Mechanistic Validation of Synergistic Combinations
Once a synergistic combination is identified, the next step is to investigate the underlying biological mechanisms.
A. Apoptosis Assessment
Given that Spisulosine induces apoptosis, it is crucial to determine if the combination enhances this effect.[3] Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method for this assessment.[13][14][15]
Figure 2: Interpretation of Annexin V and PI staining results in flow cytometry.
Protocol 3: Annexin V/PI Apoptosis Assay
Cell Treatment: Treat cells with Spisulosine, the partner drug, and the combination at synergistic concentrations for a predetermined time (e.g., 48 hours).
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[13]
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI.[16][17]
Incubation: Incubate for 15 minutes at room temperature in the dark.[14]
Flow Cytometry: Analyze the samples by flow cytometry, acquiring data for at least 10,000 events per sample.[13]
B. Cell Cycle Analysis
Spisulosine is known to affect the cell cycle.[3] Combination therapy may enhance cell cycle arrest at a particular phase. This can be assessed by PI staining of DNA followed by flow cytometry.[18][19]
Protocol 4: Cell Cycle Analysis with Propidium Iodide
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.[18][20]
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).[20]
Incubation: Incubate for 15-30 minutes at room temperature.[18]
Flow Cytometry: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
C. Western Blotting for Pathway Analysis
To dissect the molecular mechanisms of synergy, Western blotting can be used to examine key proteins in relevant signaling pathways.[21][22][23] Given Spisulosine's mechanism, it would be pertinent to examine markers of apoptosis (e.g., cleaved caspase-3, PARP), cell cycle regulation (e.g., cyclins, CDKs), and the PI3K/Akt pathway (e.g., p-Akt, total Akt).[3][24][25]
Protocol 5: Western Blotting
Protein Extraction: Treat cells as previously described, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[23]
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.[24]
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.[23]
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[24]
IV. In Vivo Validation of Synergistic Combinations
Promising in vitro results must be validated in a relevant in vivo model to assess the therapeutic potential in a more complex biological system.[26][27]
A. Study Design
A standard approach for in vivo combination studies is the four-arm design using tumor-bearing mice (e.g., xenografts or syngeneic models).[26][27]
Group 1: Vehicle Control
Group 2: Spisulosine alone
Group 3: Partner drug alone
Group 4: Spisulosine + Partner drug
The dosing and schedule should be based on prior single-agent MTD (Maximum Tolerated Dose) studies.
B. Efficacy Endpoints
The primary efficacy endpoint is typically tumor growth inhibition (TGI). Tumor volume is measured regularly (e.g., twice weekly) with calipers. Other important endpoints include:
Body weight (as a measure of toxicity)
Survival analysis
Biomarker analysis of tumors at the end of the study
C. Data Analysis
The interaction between the two drugs in vivo can be assessed by comparing the TGI in the combination group to the TGI in the single-agent groups.[28] Statistical methods can be applied to determine if the combination effect is significantly greater than what would be expected from additivity.[27]
Table 2: Example In Vivo Tumor Growth Inhibition Data
Treatment Group
Mean Tumor Volume (mm³) at Day 21
% Tumor Growth Inhibition (TGI)
Vehicle
1500
-
Spisulosine
900
40%
Drug X
750
50%
Spisulosine + Drug X
300
80%
In this example, the combination therapy resulted in a TGI that is greater than the sum of the individual agent TGIs, suggesting a synergistic interaction in vivo.
V. Conclusion and Future Directions
The successful preclinical evaluation of Spisulosine combination therapies requires a systematic and rigorous experimental approach. By following the principles and protocols outlined in this guide, researchers can effectively identify and validate synergistic drug combinations, elucidate their mechanisms of action, and generate the robust data package necessary to support clinical translation. Future studies could also explore the development of novel derivatives of Spisulosine that may offer improved efficacy or alternative mechanisms of cell death, such as autophagy.[29]
References
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. [Link]
Foucquier, J., & Guedj, M. (2015). Current Methods for Quantifying Drug Synergism. Pharmacology Research & Perspectives, 3(4), e00149. [Link]
Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440–446. [Link]
Sánchez, A. M., et al. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation. European journal of pharmacology, 584(2-3), 237–245. [Link]
Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446. [Link]
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
van der Meer, D., et al. (2019). To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology. Anticancer Research, 39(7), 3823-3829. [Link]
SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
Crown Bioscience. (2023). Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. [Link]
Koivula, A., et al. (2017). CImbinator: a web-based tool for drug synergy analysis in small- and large-scale datasets. Bioinformatics, 33(18), 2949–2951. [Link]
Bio-protocol. (2021). In Vitro Drug Combination Studies. Bio-protocol, 11(12), e4053. [Link]
Schöffski, P., et al. (2011). Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies. Cancer chemotherapy and pharmacology, 68(5), 1339–1346. [Link]
Cuadros, R., et al. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Cancer letters, 152(1), 23–29. [Link]
Peterson, J. J., & Houghton, P. J. (2004). A model-based approach for assessing in vivo combination therapy interactions. Proceedings of the National Academy of Sciences of the United States of America, 101(17), 6447–6452. [Link]
ResearchGate. The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. [Link]
Tang, J., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research, 83(20), 3373-3386. [Link]
Li, J., et al. (2024). Oncology Combination Dose-Finding Study Design for Targeted and Immuno-Oncology Therapies. Clinical Pharmacology & Therapeutics, 115(1), 85-96. [Link]
Charles River Laboratories. Combination Therapy Screening & Assays. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
Plummer, R., et al. (2009). Phase I safety, pharmacokinetic, and pharmacogenomic trial of ES-285, a novel marine cytotoxic agent, administered to adult patients with advanced solid tumors. Clinical cancer research : an official journal of the American Association for Cancer Research, 15(11), 3894–3901. [Link]
Schöffski, P., et al. (2012). A phase I dose-escalating study of ES-285, a marine sphingolipid-derived compound, with repeat dose administration in patients with advanced solid tumors. Investigational new drugs, 30(1), 229–237. [Link]
Majumder, M., et al. (2018). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in molecular biology (Clifton, N.J.), 1711, 235–252. [Link]
Mondal, S., et al. (2020). New Spisulosine Derivative promotes robust autophagic response to cancer cells. European journal of medicinal chemistry, 188, 112011. [Link]
Sessa, C., et al. (2012). Phase I dose-escalating study of ES-285 given as a three-hour intravenous infusion every three weeks in patients with advanced malignant solid tumors. Investigational new drugs, 30(6), 2295–2302. [Link]
Spisulosine (ES-285) Technical Support Center: Solubilization & Assay Troubleshooting
Overview: Spisulosine (ES-285, 1-deoxysphinganine) is an atypical marine-derived sphingolipid analog that exhibits potent antiproliferative activity, particularly in prostate cancer models (PC-3 and LNCaP cells) via intr...
Author: BenchChem Technical Support Team. Date: March 2026
Overview:
Spisulosine (ES-285, 1-deoxysphinganine) is an atypical marine-derived sphingolipid analog that exhibits potent antiproliferative activity, particularly in prostate cancer models (PC-3 and LNCaP cells) via intracellular ceramide accumulation and PKCζ activation . However, its long aliphatic chain (C18H39NO) renders it highly hydrophobic. A critical bottleneck in in vitro assays is maintaining Spisulosine in an aqueous solution without exceeding the cytotoxic thresholds of organic solvents.
This guide provides field-proven troubleshooting strategies, thermodynamic explanations, and self-validating protocols to ensure reliable experimental readouts.
Part 1: Quantitative Solubility Profiles
To design a successful in vitro assay, you must first understand the physicochemical limits of your compound. The table below summarizes the solubility of Spisulosine across various solvent systems .
Solvent System
Max Solubility
Suitability for In Vitro Assays
Mechanistic Notes
DMSO
2 mg/mL (~7 mM)
Poor
Requires high dilution; max 0.1% final DMSO limits assay concentration to < 7 µM.
DMF
10 mg/mL
Poor
High intrinsic cytotoxicity confounds apoptosis readouts.
Ethanol
Miscible
Moderate
Evaporation risks during 48h incubation; cellular toxicity at high percentages.
Water (pH 7.4)
< 0.1 mg/mL
Unusable
Immediate precipitation due to hydrophobic mismatch.
40% w/v HPβCD (Aqueous)
> 10 mg/mL
Excellent
Encapsulates the aliphatic tail, increasing aqueous solubility by a factor of
105
.
Part 2: Expert Troubleshooting & FAQs
Q1: Why does Spisulosine precipitate immediately when I dilute my DMSO stock into DMEM/RPMI cell culture media?A1: This is driven by the thermodynamics of hydrophobic mismatch. Spisulosine lacks the C1-hydroxyl group of canonical sphinganine, making its 18-carbon aliphatic tail extremely lipophilic . When transferred from a high-dielectric organic solvent (DMSO) into an aqueous buffer, the solvent shell rapidly collapses. The thermodynamic penalty of exposing the aliphatic chain to water drives the molecules to self-associate, forming insoluble aggregates. To prevent this, you must use a molecular carrier like 2-hydroxypropyl-β-cyclodextrin (HPβCD) to shield the lipid tail .
Q2: I need to test Spisulosine at 10 µM, but my cells die from the DMSO control. How can I achieve high concentrations without solvent toxicity?A2: The maximum solubility of Spisulosine in DMSO is only 2 mg/mL . To achieve a 10 µM final concentration, you would need to add ~0.14% DMSO, which borders on the cytotoxic threshold for sensitive lines.
The Solution: Abandon DMSO for high-concentration assays. Formulate Spisulosine as an inclusion complex with HPβCD. HPβCD features a hydrophobic internal cavity that encapsulates the aliphatic tail of Spisulosine (apparent stability constant
K1:1≈1045
L/mole), while its hydrophilic exterior maintains aqueous solubility. This allows you to prepare millimolar aqueous stocks with zero organic solvent .
Q3: Will HPβCD interfere with Spisulosine's cellular uptake or its activation of PKCζ?A3: No. The binding between Spisulosine and HPβCD is non-covalent and dynamic. In the bulk media, the equilibrium heavily favors the inclusion complex, preventing precipitation. However, when the complex encounters the highly lipophilic phospholipid bilayer of the cell membrane, the partition coefficient shifts. Spisulosine is thermodynamically driven to partition into the membrane, releasing the HPβCD carrier into the media. This ensures unrestricted intracellular ceramide accumulation and subsequent apoptosis .
Part 3: Self-Validating Experimental Protocols
Protocol 1: Preparation of Spisulosine-HPβCD Aqueous Stock (10 mM)
Causality: This protocol forces the inclusion of the hydrophobic tail into the cyclodextrin cavity using mechanical agitation and mild heat, overcoming the activation energy of complexation.
Carrier Preparation: Prepare a 40% w/v solution of HPβCD in sterile Water for Injection (WFI).
Complexation: Add 1 mL of the 40% HPβCD solution directly to the Spisulosine powder.
Agitation: Vortex vigorously for 5 minutes. Sonicate in a water bath at 37°C for 15 minutes until the solution is completely optically clear.
Sterilization: Pass the solution through a 0.22 µm PES syringe filter. (Note: Do not use nylon filters, as they exhibit high non-specific binding for lipids).
Storage: Aliquot and store at -20°C. The complex is thermodynamically stable and will not precipitate upon thawing .
Protocol 2: LC-MS/MS Validation of Soluble Fraction in Culture Media
Trustworthiness: Never assume your drug remains in solution during a 48-hour assay. This protocol acts as a self-validating system to confirm the exact concentration of Spisulosine exposed to your cells, accounting for any microscopic precipitation or plastic binding.
Incubation: Spike Spisulosine into your complete culture media (e.g., DMEM + 10% FBS) at your highest assay concentration. Incubate in a cell-free well at 37°C for 48 hours to simulate the assay duration.
Phase Separation: Transfer the media to a microcentrifuge tube and spin at 17,000 × g for 20 minutes to pellet any precipitated drug .
Sampling: Carefully aspirate 100 µL of the supernatant (representing the true soluble fraction).
Protein Precipitation: Add 1 mL of cold methanol (-20°C) to the supernatant. Vortex for 30 seconds, then add 500 µL of cold acetonitrile (-20°C) .
Extraction: Heat the mixture in a water bath at 60°C for 10 minutes to ensure complete dissociation of Spisulosine from serum proteins, followed by centrifugation at 17,000 × g for 20 minutes.
Quantification: Analyze the supernatant via LC-MS/MS in positive MRM mode. Use a structurally similar internal standard (e.g., Jaspine B) to calculate the exact molarity of the soluble fraction .
Part 4: Visualizing the Solubilization & Validation Pathway
Workflow for optimizing and validating Spisulosine solubility in aqueous in vitro assays.
Part 5: References
Pharmaceutical development of selected novel anticancer agents: from drug substance to dosage form. Utrecht University Repository.
URL:[Link]
Compatibility and stability of the novel anticancer agent ES-285 . HCl formulated with 2-hydroxypropyl-β-cyclodextrin. Ingenta Connect.
URL:[Link]
Comparative Bioavailability Study of Jaspine B: Impact of Nano-Liposomal Drug Delivery System on Pharmacokinetics. Preprints.org.
URL:[Link]
Optimization
Spisulosine (ES-285) Technical Support & Assay Optimization Center
Welcome to the Spisulosine (ES-285) Technical Support Center. Spisulosine is a unique, marine-derived sphingolipid analogue originally isolated from the mollusk Spisula polynyma[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Spisulosine (ES-285) Technical Support Center. Spisulosine is a unique, marine-derived sphingolipid analogue originally isolated from the mollusk Spisula polynyma[1]. Unlike conventional chemotherapeutics that primarily target DNA replication, Spisulosine induces atypical apoptosis by disrupting the actin cytoskeleton and driving de novo ceramide synthesis[1][2].
This guide is designed for researchers and drug development professionals to troubleshoot in vitro assays, optimize dosing, and establish self-validating experimental workflows.
Mechanism of Action & Experimental Rationale
To optimize your assays, it is critical to understand why Spisulosine behaves differently from standard cytotoxic agents.
Q: How does Spisulosine induce apoptosis, and why does the mechanism vary by cell line?A: Spisulosine acts as a pleiotropic lipid modulator. In prostate cancer models (e.g., PC-3, LNCaP), it triggers the de novo synthesis of intracellular ceramide, which subsequently activates the atypical protein kinase C isoform, PKCζ[1]. This pathway culminates in caspase-3 and caspase-12 dependent apoptosis[1][3]. However, in breast cancer models (e.g., MDA-MB-231, MCF-7), Spisulosine-induced cell death is notably caspase-independent[4].
Furthermore, Spisulosine profoundly alters cellular architecture by modulating RhoA and Rac1 GTPases, leading to the rapid disassembly of actin stress fibers[2][5]. Treated cells typically acquire a fusiform morphology before rounding up and losing focal adhesions[2].
Diagram 1: Dual-pathway mechanism of Spisulosine-induced apoptosis via ceramide and actin disruption.
Concentration Optimization & Cytotoxicity
Q: What is the optimal working concentration for Spisulosine in cell viability assays?A: Spisulosine exhibits a broad therapeutic window depending on the tissue origin. For most solid tumors, the IC50 ranges from 20 to 200 nM[5]. However, prostate cell lines typically require higher concentrations (~1.0 µM)[1]. Normal epithelial cells show higher tolerance, making the drug highly selective for malignant cells[4].
Table 1: Reference IC50 Values for Spisulosine (48-72h Exposure)
Q: My cells are detaching rapidly before standard apoptosis markers appear. Is the drug toxic?A: This is a known, specific pharmacological effect, not necessarily acute non-specific toxicity. Because Spisulosine promotes the disassembly of actin stress fibers, cells lose focal adhesions and round up early in the treatment timeline[2]. Do not discard floating cells during flow cytometry preparation; they represent the actively responding population.
Self-Validating Experimental Protocols
To ensure scientific integrity, your assays must be self-validating. This means incorporating mechanistic rescue controls to prove that cell death is specifically caused by Spisulosine's known pathways, rather than off-target toxicity or solvent effects.
Protocol A: Mechanistic Validation of Apoptosis via Ceramide Rescue
By pre-treating cells with Fumonisin B1 (a ceramide synthase inhibitor), you can block the de novo synthesis of ceramide. If Fumonisin B1 successfully rescues the cells from Spisulosine-induced death, you have validated both the drug's specific mechanism and your assay's accuracy[1][4].
Step-by-Step Methodology:
Cell Seeding: Seed PC-3 or LNCaP cells at
1×104
cells/well in a 96-well plate. Allow 24 hours for adherence.
Inhibitor Pre-treatment: Treat the "Rescue" cohort with 50 µM Fumonisin B1 for 1 hour prior to Spisulosine exposure[1].
Spisulosine Administration: Add Spisulosine to achieve a final concentration of 1.0 µM[1]. Include a vehicle control (e.g., DMSO < 0.1%).
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
Harvest & Stain: Collect both adherent and detached cells. Stain with Annexin V-FITC and Propidium Iodide (PI).
Flow Cytometry Analysis: Quantify the apoptotic fractions.
Validation Check: The Fumonisin B1 + Spisulosine group should show a statistically significant reduction in apoptosis compared to the Spisulosine-only group[1][4].
Diagram 2: Self-validating workflow for the Ceramide-Rescue Apoptosis Assay.
To confirm the upstream morphological effects of Spisulosine, perform a Phalloidin stain to visualize the actin network[2].
Step-by-Step Methodology:
Seeding: Seed cells on sterile glass coverslips in a 6-well plate.
Treatment: Treat with 100 nM - 1.0 µM Spisulosine for a short time course (e.g., 4, 8, and 12 hours) to capture early cytoskeletal changes before nuclear fragmentation occurs[5].
Fixation: Wash gently with warm PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
Permeabilization: Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
Staining: Incubate with TRITC-conjugated Phalloidin (for F-actin) and DAPI (for nuclei) for 30 minutes in the dark.
Imaging: Mount coverslips and image via confocal microscopy.
Validation Check: Look for the transition from a spread morphology with distinct stress fibers to a fusiform/rounded shape with diffuse actin staining[2].
Clinical Translation & Toxicity FAQs
Q: If we are moving to in vivo models, what are the known dose-limiting toxicities (DLTs) of Spisulosine?A: In Phase I clinical trials, Spisulosine was administered as a 3-hour or 24-hour intravenous infusion. The Maximum Tolerated Dose (MTD) was established around 200 mg/m²[6]. The primary dose-limiting toxicities observed were:
Hepatotoxicity: Reversible Grade 3 increases in ALT and AST[6].
Central Neurotoxicity: Severe, sometimes fatal, drug-related central neurotoxicity was observed at high doses (200 mg/m² over 24 hours), which is a known risk for certain marine-derived agents[6].
Recommendation: When designing murine xenograft models, monitor liver enzymes closely and perform regular neurological evaluations.
References
The marine sphingolipid-derived compound ES 285 triggers an atypical cell death pathway
Source: NIH / PubMed
URL
Spisulosine (ES-285)
Spisulosine (ES-285)
ES-285 an anticancer agent of marine origin that acts through the ceramide pathway
Source: AACR Journals
URL
The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers
Source: ResearchGate / Cancer Letters
URL
Phase I safety, pharmacokinetic, and pharmacogenomic trial of ES-285, a novel marine cytotoxic agent
Source: AACR Journals / Clinical Cancer Research
URL
Spisulosine (ES-285) Technical Support Center: Troubleshooting & Experimental Guides
Welcome to the technical support center for Spisulosine (ES-285) in vitro applications. Spisulosine is a marine-derived atypical sphingolipid isolated from the clam Spisula polynyma.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Spisulosine (ES-285) in vitro applications. Spisulosine is a marine-derived atypical sphingolipid isolated from the clam Spisula polynyma. While it is a potent inducer of cell death in various solid tumors, its unique lipid-like structure and atypical mechanism of action frequently cause experimental inconsistencies.
This guide is designed for researchers and drug development professionals to troubleshoot common assay failures, understand the causality behind variable results, and implement self-validating protocols.
FAQ 1: Why am I seeing high variability in my IC50 values and cell viability assays from week to week?
The Issue: Researchers often report fluctuating dose-response curves, or complete loss of compound efficacy after storing working solutions.
Causality: Spisulosine is a highly lipophilic sphingoid base analog (2-amino-3-hydroxy-octadecane). Inconsistent results almost exclusively stem from poor aqueous solubility, micelle formation, or adsorption to polystyrene culture plastics. When diluted directly into aqueous media without proper carrier solvents, ES-285 precipitates or forms micro-aggregates, drastically reducing the effective bioavailable concentration. Furthermore, its lipid nature causes it to readily adsorb to standard plasticware, lowering the actual concentration delivered to the cells.
Self-Validating Protocol: Preparation and Storage of Spisulosine Stock Solutions
To ensure consistent bioavailability, you must control the solvent environment and validate the solubility before application.
Primary Stock Preparation: Dissolve lyophilized Spisulosine in 100% cold Methanol or DMSO to a concentration of 10 mM. Cold methanol is highly effective for preventing carry-over and degradation issues (1[1]).
Storage: Store aliquots in glass vials at -20°C. Do not use standard microcentrifuge tubes for long-term storage to prevent plastic adsorption. Avoid repeated freeze-thaw cycles.
Working Dilution: Pre-warm the stock to room temperature. Dilute into complete culture media containing at least 10% Fetal Bovine Serum (FBS) immediately before application. The serum proteins act as essential carriers for the lipid molecule in an aqueous environment.
Validation Step: Before adding the media to your cells, run a dynamic light scattering (DLS) check or perform a simple visual inspection under a phase-contrast microscope to ensure no micro-precipitates or lipid aggregates have formed in the media. If aggregates are visible, the solution must be discarded.
FAQ 2: Why is apoptosis induction inconsistent across different cancer and primary cell lines?
The Issue: Spisulosine induces rapid cell death in certain prostate and breast cancer lines but shows minimal or reversible effects in primary cells or different tumor models.
Causality: Spisulosine does not trigger classical apoptosis. Instead, it acts as a prodrug that is metabolized by the cell into ceramide analogs via de novo synthesis (2[2]). Tumor cells typically have altered sphingolipid metabolism and higher basal rates of ceramide synthesis compared to normal cells. Consequently, ES-285 induces massive intracellular ceramide accumulation and subsequent activation of the atypical PKC isoform, PKCζ. This leads to actin cytoskeleton disruption and an atypical cell death program characterized by caspase 3 and 12 activation, independent of standard survival pathways like JNK or Akt (3[3]). Normal cells metabolize the compound much slower, rendering the effects reversible.
Quantitative Data on Spisulosine IC50 Values Across Cell Models
Cell Line Model
Tissue Origin
IC50 Value (µM)
Phenotypic Response
PC-3
Prostate (Androgen-independent)
~1.0 µM
Ceramide accumulation, PKCζ activation, Apoptosis
LNCaP
Prostate (Androgen-dependent)
~1.0 µM
Ceramide accumulation, PKCζ activation, Apoptosis
MDA-MB-231
Breast (Triple-negative)
0.21 - 0.32 µM
Caspase-independent cell death
MCF-7
Breast (ER+)
0.21 - 0.32 µM
Caspase-independent cell death
HMEC
Normal Mammary Epithelial
2.2 µM
Reversible growth inhibition (up to 12h)
(Data derived from established in vitro benchmarks[2][4])
Fig 1. Spisulosine mechanism of action via ceramide synthesis and PKCζ activation.
FAQ 3: How do I definitively prove that the cell death I am observing is due to the ES-285 specific ceramide pathway?
The Issue: Because Spisulosine requires specific solvents (like DMSO or Methanol), researchers often struggle to differentiate between true compound efficacy, general lipid toxicity, or solvent-induced stress.
Causality: Because ES-285 requires cellular conversion into ceramide-like analogs to exert its primary cytotoxic effect, blocking the de novo synthesis enzyme (ceramide synthase) will prevent ES-285 metabolism (4[4]). Fumonisin B1 is a highly specific inhibitor of ceramide synthase. If the cell death is genuinely mediated by the ES-285/ceramide axis, Fumonisin B1 pre-treatment will rescue the cells and restore viability. Failure to rescue indicates an off-target effect or an artifact of your assay conditions.
Cell Seeding: Seed your target cells (e.g., PC-3 or MCF-7) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight (approx. 24 hours).
Pre-treatment & Validation: Aspirate the media. Add fresh complete media containing 50 µM Fumonisin B1. Incubate for 1 hour at 37°C.
Validation Step: You MUST include a "Fumonisin B1-only" control well. This validates that the inhibitor itself is not causing baseline toxicity in your specific cell line.
ES-285 Treatment: Add Spisulosine to the wells to achieve your established IC50 (e.g., 1 µM). Ensure you have an "ES-285 alone" control well.
Incubation: Incubate the plates for 24 to 48 hours under standard culture conditions.
Viability Assessment: Perform an MTT, WST-1, or CellTiter-Glo assay. A successful validation will show high viability in the (Fumonisin B1 + ES-285) group compared to massive cell death in the (ES-285 alone) group.
Fig 2. Experimental workflow for validating the ceramide pathway using Fumonisin B1 rescue.
References
Title: Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation.
Title: ES-285 an anticancer agent of marine origin that acts through the ceramide pathway.
Title: The marine sphingolipid-derived compound ES 285 triggers an atypical cell death pathway.
Title: Comparative Bioavailability Study of Jaspine B: Impact of Nano-Liposomal Drug Delivery System on Pharmacokinetics.
addressing Spisulosine resistance in cancer cell lines
Advanced Troubleshooting & Assay Validation for Sphingolipid-Targeted Oncology Welcome to the Spisulosine (ES-285) Technical Support Portal. As a Senior Application Scientist, I have designed this guide to help researche...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Troubleshooting & Assay Validation for Sphingolipid-Targeted Oncology
Welcome to the Spisulosine (ES-285) Technical Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic complexities and resistance profiles associated with this marine-derived atypical sphingolipid.
Unlike canonical sphingolipids, Spisulosine is a 1-deoxysphinganine analog. Because it lacks a C1-hydroxyl group, it cannot be phosphorylated by sphingosine kinases into the pro-survival signaling molecule Sphingosine-1-Phosphate (S1P). Instead, it forces a lethal shift in the "sphingolipid rheostat" by driving massive de novo ceramide accumulation, activating atypical PKCζ, and collapsing the actin cytoskeleton via Rho GTPase inhibition 1. However, cancer cells frequently develop metabolic or apoptotic resistance to this mechanism.
Part 1: Mechanistic Framework & Resistance Topography
To troubleshoot resistance, you must first understand where the Spisulosine signaling cascade is being intercepted by the cancer cell's compensatory networks.
Mechanisms of Spisulosine Action and Resistance Pathways in Cancer Cells
Part 2: Troubleshooting Guide (Q&A)
Q1: My prostate cancer cell lines (e.g., PC-3) show no loss of viability after 72 hours of 1 µM Spisulosine treatment, despite literature suggesting this is the IC50. What is the primary mechanism of resistance?A1: The most common early-stage resistance mechanism is a metabolic shift in the sphingolipid rheostat 2. While Spisulosine cannot be converted to S1P, the de novo ceramide it generates can be rapidly cleared by resistant cells via Glucosylceramide Synthase (GCS) or Sphingomyelin Synthase (SMS). This clears the pro-apoptotic ceramide pool before it can activate PKCζ. Recommendation: Co-administer a GCS inhibitor (e.g., Eliglustat) to trap the ceramide in its pro-apoptotic state.
Q2: I observe initial morphological changes (actin stress fiber disassembly), but the cells recover and resume proliferation. Why?A2: Spisulosine inhibits Rho GTPase activity, leading to rapid cytoskeletal collapse 3. However, if the downstream apoptotic machinery is mutated (e.g., Bcl-2 upregulation or Bax/Bak mutations), the cell will survive the structural shock and eventually trigger compensatory Rac1/Cdc42 pathways to rebuild the cytoskeleton. This is classic "Apoptotic Evasion."
Q3: How do we overcome terminal apoptotic resistance in these advanced lines?A3: You must switch the mechanism of cell death. Recent rational drug design has produced Spisulosine derivatives (such as Compound 26b) that completely bypass the apoptotic machinery. Subtle structural modifications to the sphingoid base switch its cytotoxic function from apoptosis to lethal, robust autophagy 4.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every assay performed in your lab must be a self-validating system. This means the protocol contains internal logic and controls that prove the assay worked, regardless of whether your hypothesis is correct.
Protocol 1: Validating De Novo Ceramide Synthesis Dependence
Causality: Spisulosine induces cell death specifically by upregulating de novo ceramide synthesis. To prove that resistance (or sensitivity) in your specific cell line is tied to this pathway, we use Fumonisin B1 (FB1), a highly specific inhibitor of Ceramide Synthase.
Self-Validating Workflow for De Novo Ceramide Synthesis Verification
Step-by-Step Methodology:
Seeding: Plate cells at
1×105
cells/well in 6-well plates. Allow 24h for adherence.
Pre-treatment (Arms 3 & 4): Add 50 µM Fumonisin B1 (FB1) to Arms 3 and 4 for 1 hour prior to Spisulosine exposure. Rationale: FB1 must occupy the ceramide synthase active site before Spisulosine initiates the upstream signaling cascade.
Treatment: Add 1 µM ES-285 to Arms 2 and 4. Add equivalent DMSO vehicle to Arms 1 and 3. Incubate for 24 hours.
Lipid Extraction: Harvest cells, spike with internal standard (C17-ceramide), and perform Bligh-Dyer lipid extraction.
Quantification: Run LC-MS/MS to quantify C16, C18, and C24 ceramide species.
Self-Validation Checkpoint:
If Arm 4 shows rescued cell viability compared to Arm 2, Spisulosine's mechanism is confirmed as de novo ceramide-dependent 1.
If Arm 3 shows toxicity, your FB1 concentration is too high, invalidating the assay.
If Arm 4 does not rescue viability, the cell line is experiencing off-target cytotoxicity or utilizing an alternative death pathway.
Protocol 2: Autophagic Flux Assay for Apoptosis-Resistant Lines
Causality: When utilizing novel Spisulosine derivatives (like Cmpd 26b) to overcome apoptotic resistance, you must prove the resulting cell death is due to completed lethal autophagy, not just a blockade of lysosomal degradation. We use Bafilomycin A1 (BafA1), a V-ATPase inhibitor, to block autophagosome-lysosome fusion.
Treatment: Treat cells for 16 hours. Rationale: Autophagic flux is highly dynamic; 16h captures peak LC3-II accumulation before secondary necrosis occurs.
Western Blotting: Lyse cells in RIPA buffer. Probe for LC3-I/II and p62/SQSTM1.
Self-Validation Checkpoint:
True autophagic inducers will show LC3-II levels in Arm 4 that are significantly higher than Arm 2 or Arm 3 alone.
If Arm 4 LC3-II levels equal Arm 2, the Spisulosine derivative is merely blocking lysosomal clearance, not inducing lethal autophagy 4.
Part 4: Quantitative Benchmarks for Spisulosine Profiling
Use the following reference table to benchmark your cell line's response against established literature standards. Deviations from these metrics strongly indicate acquired resistance.
Cell Line Model
Phenotype
ES-285 IC50 (µM)
Ceramide Fold-Change (24h)
Primary Resistance Mechanism
Recommended Corrective Action
PC-3
Sensitive (Androgen-indep.)
1.0
+3.5x
N/A
Standard Protocol
LNCaP
Sensitive (Androgen-dep.)
1.2
+2.8x
N/A
Standard Protocol
MDA-MB-231
Moderately Resistant
5.5
+1.2x
Glucosylceramide clearance
Co-administer GCS Inhibitor
MCF-7 (Bcl-2+)
Highly Resistant
>10.0
+3.0x
Apoptotic Evasion
Switch to Autophagic Deriv. (26b)
Part 5: Frequently Asked Questions (FAQs)
Q: Does Spisulosine inhibit classical Protein Kinase C (PKC) pathways like canonical sphingosine?A: No. While canonical sphingosine is a potent inhibitor of classical PKCs (competing with diacylglycerol), Spisulosine acts as a specific activator of the atypical PKC isoform, PKCζ. Its anti-proliferative effects are entirely independent of classical PKCs, PI3K/Akt, JNK, or p38 pathways [[1]]().
Q: What are the clinical limitations of ES-285, and why do we need structural derivatives?A: In Phase I dose-escalating clinical trials, the Maximum Tolerated Dose (MTD) was limited by severe hepatic transaminase elevations (hepatotoxicity) at doses around 80-100 mg/m²/day, preventing the drug from reaching systemic concentrations required for robust solid tumor efficacy 5. Overcoming this requires targeted delivery systems (like nanoliposomes) or synthesizing derivatives that trigger alternative, highly potent death pathways (like autophagy) at lower systemic concentrations.
References
Salcedo, M., et al. "Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation." European Journal of Pharmacology (2008).
URL: [Link]
Datta, D., Panda, G., et al. "New Spisulosine Derivative promotes robust autophagic response to cancer cells." European Journal of Medicinal Chemistry (2020).
URL:[Link]
Schöffski, P., et al. "A Phase I Dose-Escalating Study of ES-285, a Marine Sphingolipid-Derived Compound, With Repeat Dose Administration in Patients With Advanced Solid Tumors." Clinical Cancer Research (2012).
URL:[Link]
MDPI Review. "A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways." International Journal of Molecular Sciences (2023).
URL:[Link]
Faircloth, G.T., et al. "Spisulosine compounds" US Patent US6800661B1 (2004).
minimizing vehicle (DMSO) toxicity in Spisulosine experiments
Technical Support Center: Optimizing Spisulosine (ES-285) Assays & Minimizing DMSO Vehicle Toxicity Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers strugglin...
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to balance the delivery of highly hydrophobic marine-derived compounds with the confounding cellular toxicity of their solvents.
Spisulosine (ES-285) is a potent, atypical sphingolipid (1-deoxysphinganine) that induces apoptosis in tumor cells via de novo ceramide synthesis and PKCζ activation[1]. It also rapidly promotes the disassembly of actin stress fibers[2]. However, because Spisulosine is highly hydrophobic, it requires Dimethyl Sulfoxide (DMSO) for solubilization[3]. If poorly managed, DMSO alters membrane permeability and induces baseline cytotoxicity, creating artifacts that mimic or mask Spisulosine’s true mechanism of action[4][5].
This guide provides the mechanistic grounding, quantitative thresholds, and self-validating protocols required to isolate Spisulosine's true biological effects from DMSO-induced noise.
Section 1: The Mechanistic Challenge
To effectively troubleshoot your assays, you must understand the causality behind the interference. Spisulosine targets the lipid-driven pathways of the cell membrane and cytoskeleton[1][2]. DMSO is an amphipathic solvent that, at concentrations above 0.1% (v/v), intercalates into the lipid bilayer, increasing membrane fluidity and permeability[4].
When studying a drug that induces apoptosis via ceramide accumulation, introducing a solvent that independently stresses the cell membrane creates a critical confounding variable.
Spisulosine signaling vs. DMSO-induced confounding artifacts.
Section 2: Quantitative Parameters for Assay Design
Do not guess your solvent limits. The table below summarizes the absolute physical and biological thresholds for Spisulosine and DMSO based on established in vitro data.
Parameter
Value / Threshold
Causality & Context
Spisulosine Max Solubility
2 mg/mL (~7.0 mM) in DMSO
Exceeding this causes incomplete dissolution and micro-crystal formation[3].
Spisulosine Working Range
1 nM – 10 µM
Typical effective range for apoptosis in PC-3/LNCaP lines[1].
DMSO Absolute Max Limit
1.0% (v/v)
Exceeding this induces severe cytotoxicity in most mammalian cells[5].
DMSO Recommended Limit
≤ 0.1% (v/v)
Prevents vehicle-induced membrane permeabilization and baseline apoptosis[4].
Section 3: Troubleshooting FAQs
Q1: My Spisulosine precipitates when added directly to the culture media. How do I fix this without increasing the DMSO concentration?A1: Causality: Spisulosine is a highly hydrophobic lipid. Dropping a 100% DMSO stock directly into a cold, bulk aqueous environment causes localized supersaturation and immediate thermodynamic precipitation.
Solution: Never add stock directly to the final well. Use the "Two-Stage Solubilization Protocol" (detailed in Section 4) to create a temporary micro-emulsion in pre-warmed media before final dilution.
Q2: I am seeing high baseline apoptosis in my vehicle control wells. Is it the DMSO?A2: Causality: Yes. While robust immortalized lines might survive up to 0.5% DMSO, sensitive assays measuring apoptosis or cytoskeletal changes are easily disrupted by DMSO concentrations >0.1%[4][5]. The solvent stress mimics the ceramide-induced apoptosis specific to Spisulosine[1].
Solution: Cap your final DMSO concentration at 0.05% and utilize a self-validating control matrix.
Q3: How do I distinguish Spisulosine's actin disassembly effect from DMSO-induced morphological changes?A3: Causality: Spisulosine specifically targets pathways to disassemble actin stress fibers, causing cells to round up[2]. Unfortunately, high DMSO concentrations also cause cell rounding due to generalized toxicity.
Solution: You must run a 0% DMSO (media only) control alongside your vehicle control. If the vehicle control shows rounding, your DMSO concentration is too high, invalidating the Spisulosine data.
Section 4: Self-Validating Experimental Protocols
To ensure scientific integrity, your experimental design must inherently prove that your results are caused by Spisulosine and not the vehicle.
This protocol ensures complete drug delivery while keeping final DMSO concentrations below 0.05%.
Primary Stock Preparation: Dissolve Spisulosine in 100% anhydrous DMSO to a concentration of 5 mM .
Causality: The absolute solubility limit is ~7 mM[3]. Using 5 mM ensures complete solubilization without approaching the thermodynamic limit.
Thermal Equilibration: Pre-warm your culture media (or PBS with 0.1% BSA as a carrier) to 37°C.
Causality: Cold aqueous solutions drastically reduce the solubility limit of hydrophobic lipids, forcing precipitation.
Intermediate Dilution: Pipette 2 µL of the 5 mM stock into 98 µL of the pre-warmed media while vortexing gently to create a 100 µM intermediate solution (2% DMSO).
Causality: The mechanical shear prevents localized supersaturation, creating a stable, temporary micro-emulsion.
Final Application: Immediately dilute the intermediate solution 1:100 into your assay wells (e.g., 10 µL into 990 µL media).
Result: You achieve a 1 µM Spisulosine dose with a final DMSO concentration of exactly 0.02% , well below the toxicity threshold[4].
Step-by-step low-DMSO solubilization workflow for Spisulosine.
Protocol B: The Self-Validating Vehicle Matrix
Your assay is only valid if it mathematically proves the vehicle is inert. Set up the following control wells on every plate:
Well A (Absolute Control): Culture media only (0% DMSO).
Well B (Matched Vehicle Control): Media + 0.02% DMSO (matches the final DMSO concentration of your Spisulosine wells).
Well C (Stress Vehicle Control): Media + 0.1% DMSO.
Validation Logic:
Causality Check: Compare apoptosis/actin disassembly between Well A and Well B. If there is a statistically significant difference, your specific cell line is hypersensitive, and you must use a different solvent (e.g., ethanol, which is miscible with Spisulosine[3]).
If Well A and Well B are identical, but Well C shows toxicity, you have successfully proven that your 0.02% protocol is operating within the safe therapeutic window, validating your downstream Spisulosine data.
Technical Support Center: Stereoselective Synthesis of Spisulosine (ES-285)
Spisulosine (ES-285), chemically defined as (2S,3R)-2-aminooctadecan-3-ol, is a marine-derived 1-deoxysphinganine analog renowned for its potent antitumoral properties[1]. For synthetic chemists and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
Spisulosine (ES-285), chemically defined as (2S,3R)-2-aminooctadecan-3-ol, is a marine-derived 1-deoxysphinganine analog renowned for its potent antitumoral properties[1]. For synthetic chemists and drug development professionals, the primary bottleneck in its scalable production is establishing the (2S,3R)erythro (anti) stereocenter and efficiently appending the long C15 aliphatic chain[2][3].
This guide provides field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols to overcome these specific synthetic hurdles.
Retrosynthetic Workflows
Retrosynthetic strategies for the stereoselective synthesis of Spisulosine.
Troubleshooting & FAQs
A. Stereocenter Construction (The 2S, 3R Challenge)
Q1: When using Garner's aldehyde as a chiral pool starting material, my Grignard additions yield poor anti/syn diastereoselectivity. How can I favor the (2S,3R) configuration?A: The addition of vinyl or alkyl Grignard reagents to (S)-Garner's aldehyde often suffers from competing transition states.
The Causality: The Mg²⁺ in Grignard reagents can coordinate with both the aldehyde oxygen and the Boc-protected nitrogen of Garner's aldehyde. This creates a rigid, chelation-controlled cyclic transition state that inherently favors the unwanted syn (threo) product.
The Solution: You must enforce non-chelating conditions. Transmetalate your Grignard reagent to an organotitanium or organozinc species, or use BF₃·OEt₂ as a Lewis acid to pre-complex the aldehyde. This breaks the chelation ring and forces the reaction through an open-chain Felkin-Anh transition state, heavily favoring the anti (2S,3R) product[3].
Q2: I am attempting a substrate-controlled aza-Claisen rearrangement to set the C-N bond, but I am losing enantiomeric purity. Why?A: The [3,3]-heterosigmatropic (aza-Claisen) rearrangement is highly stereospecific, transferring chirality from an allylic alcohol to the newly formed amine[4][5].
The Causality: Loss of enantiomeric purity typically occurs before the rearrangement, during the preparation of the allylic trichloroacetimidate precursor. If the base used for imidatization (e.g., NaH) is too strong or the reaction time too long, reversible deprotonation at the activated allylic position causes racemization.
The Solution: Use strictly catalytic DBU (0.1 eq) at 0 °C to control the imidate formation, and immediately subject the crude imidate to thermal rearrangement in refluxing xylene.
Q3: Is the Morita-Baylis-Hillman (MBH) approach viable for scale-up?A: Yes, but it requires careful optimization. The transformation of an MBH adduct into an acyloin, followed by highly diastereoselective reductive amination, is an atom-economical route[6]. However, the initial MBH reaction can be sluggish. Utilizing an imidazolic ionic liquid catalyst combined with optimized temperatures can create a strong synergic effect, drastically improving MBH yields[7].
B. Carbon Backbone Extension
Q4: My olefin cross-metathesis (CM) step to attach the C15 tail to the chiral headgroup is stalling at 40% yield. How can I push this to completion?A: Cross-metathesis between a terminal alkene (the chiral headgroup) and 1-pentadecene is notoriously plagued by homodimerization.
The Causality: Both olefins are "Type I" olefins in the Grubbs classification. They homodimerize rapidly, and the resulting aliphatic homodimers are also metathesis-active, leading to a frustrating statistical equilibrium. Furthermore, the heteroatoms (N, O) on the chiral headgroup can coordinate to the ruthenium center, slowing down catalyst initiation.
The Solution: Use a large excess (3 to 5 equivalents) of the cheaper aliphatic alkene (1-pentadecene). Switch to the Hoveyda-Grubbs 2nd Generation catalyst (5-10 mol%), which offers superior stability and faster initiation rates for electron-deficient or sterically hindered allylic amines/alcohols[3][8].
C. Biological Probing & Mechanism
Q5: We are synthesizing Spisulosine to profile ceramide synthase (CerS) activity. Does the stereochemistry strictly dictate its utility as a probe?A: Absolutely. Spisulosine and its stereoisomers act as direct substrates and probes for CerS profiling[9]. The natural (2S,3R) configuration exhibits the highest acylation rates in intact cells, making it the most suitable and sensitive probe for profiling CerS activity compared to its diastereomers[9]. Furthermore, its specific lipid structure allows it to act as an antagonist for LPA receptors, altering Rho GTPase distribution and reducing actin microfilament polymerization, ultimately leading to apoptosis[10].
Biological signaling and mechanism of action of Spisulosine (ES-285).
Quantitative Data: Strategy Comparison
To assist in route selection, the following table summarizes the quantitative metrics of the primary stereoselective strategies used to synthesize Spisulosine.
Protocol A: Diastereocontrolled Addition via Hydrozirconation
This protocol bypasses the chelation issues of Garner's aldehyde by utilizing Schwartz's reagent for highly selective anti addition[9].
Step 1: Alkyne Hydrozirconation
Action: Suspend Schwartz’s reagent (Cp₂ZrHCl, 1.2 eq) in dry THF under strictly anhydrous argon. Dropwise add 1-pentadecyne (1.0 eq) at room temperature and stir for 30 minutes until a clear solution forms.
Causality: The immense steric bulk of the zirconocene complex ensures exclusive syn-addition across the alkyne, forming solely the E-alkenylzirconium intermediate and preventing Z-isomer contamination.
Step 2: Transmetalation
Action: Cool the mixture to -78 °C. Slowly add dimethylzinc (Me₂Zn, 1.2 eq, 2.0 M in toluene). Stir for 15 minutes.
Causality: Zirconium is highly oxophilic and insufficiently nucleophilic to attack aldehydes efficiently. Transmetalation to zinc drastically increases the nucleophilicity of the carbon species while perfectly retaining the E-geometry.
Step 3: Diastereoselective Addition
Action: Add a solution of N-Boc-L-alaninal (0.9 eq) in dry THF dropwise. Allow the reaction to warm to 0 °C over 2 hours.
Causality: The organozinc species avoids the rigid chelated transition state that plagues Grignard reagents. It proceeds through an open Felkin-Anh transition state, cleanly establishing the desired anti (2S,3R) stereocenter.
Step 4: Quench and Purify
Action: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the E-allylic alcohol intermediate.
Protocol B: Olefin Cross-Metathesis for C15 Chain Extension
For routes utilizing a short-chain chiral headgroup, this protocol ensures maximum yield during the critical backbone extension[3][8].
Step 1: Reagent Mixing
Action: Dissolve the chiral allylic alcohol/amine intermediate (1.0 eq) and 1-pentadecene (4.0 eq) in anhydrous, thoroughly degassed CH₂Cl₂ (0.05 M concentration).
Causality: The large excess of 1-pentadecene acts as a sacrificial driver, pushing the statistical metathesis distribution heavily toward the desired heterodimer rather than the headgroup homodimer.
Causality: This specific catalyst is chosen because its initiation rate is significantly less hindered by the coordinating heteroatoms (N, O) present on the chiral headgroup compared to 1st Generation catalysts.
Step 3: Reflux & Hydrogenation
Action: Heat the mixture to 40 °C for 12 hours. Concentrate and filter through a short silica plug. Dissolve the resulting E/Z mixture in MeOH, add 10% Pd/C (10% w/w), and stir under H₂ gas (1 atm) for 6 hours.
Causality: Because cross-metathesis yields a mixture of E and Z isomers, immediate catalytic hydrogenation reduces the double bond, yielding the saturated, stereopure Spisulosine backbone[3][5].
References
Straightforward Access to Spisulosine and 4,5-Dehydrospisulosine Stereoisomers: Probes for Profiling Ceramide Synthase Activities in Intact Cells. The Journal of Organic Chemistry - ACS Publications.[Link]
Highly diastereoselective total synthesis of the anti-tumoral agent (±)-Spisulosine (ES285) from a Morita–Baylis–Hillman adduct. Tetrahedron Letters (ResearchGate).[Link]
Total Synthesis and Bioactivity of ent-homospisulosine and N,O-diacetylhomoclavaminol A. Current Organic Chemistry (Bentham Science).[Link]
Total synthesis and the anticancer activity of (+)-spisulosine. Carbohydrate Research (PubMed).[Link]
Spisulosine (ES-285) Phase I Trials: A Technical Support Guide on Dose-Limiting Toxicities
For Researchers, Scientists, and Drug Development Professionals This technical support center provides a comprehensive guide to the dose-limiting toxicities (DLTs) of Spisulosine (ES-285), an investigational anticancer a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to the dose-limiting toxicities (DLTs) of Spisulosine (ES-285), an investigational anticancer agent of marine origin. This information is curated from Phase I clinical trial data to assist researchers in understanding the safety profile of this compound and to guide the design of future preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is Spisulosine and what is its proposed mechanism of action?
Spisulosine (ES-285) is a synthetic analog of a sphingolipid isolated from the marine mollusk Spisula polynyma.[1] Preclinical studies have shown its potential as an antiproliferative agent.[2][3][4][5] Its mechanism of action is believed to involve the induction of apoptosis in cancer cells through the de novo synthesis of ceramide and subsequent activation of protein kinase C zeta (PKCζ).[2][3] Additionally, Spisulosine has been observed to promote the disassembly of actin stress fibers in cancer cells.[4][5]
Q2: What are the primary dose-limiting toxicities observed with Spisulosine in Phase I trials?
Across several Phase I trials with different administration schedules, the primary dose-limiting toxicities (DLTs) for Spisulosine were consistently identified as hepatotoxicity and neurotoxicity.[6][7][8][9]
Q3: At what dose levels did these toxicities become dose-limiting?
The dose at which DLTs occurred varied depending on the administration schedule. Below is a summary of findings from different Phase I trials:
Weekly 3-hour intravenous infusion: A reversible grade 3 increase in ALT was observed at 200 mg/m², which was considered a DLT.[1][6]
3-hour intravenous infusion every three weeks: DLTs, including grade 3/4 transaminase increases and grade 3/4 central nervous system disorders (confusion and ataxia), were observed at dose levels of 160 mg/m², 200 mg/m², and 256 mg/m².[7] The maximum tolerated dose (MTD) was determined to be 200 mg/m², with a recommended dose for Phase II trials of 160 mg/m².[7]
3-hour intravenous infusion for five consecutive days every three weeks: Grade 4 transaminase increases were the DLTs, occurring at dose levels of 100 mg/m²/day, 120 mg/m²/day, and 160 mg/m²/day.[8]
24-hour intravenous infusion every 3 weeks: Reversible grade 3 transaminitis and transient grade 3 central neurotoxicity were observed at 256 mg/m². One patient experienced fatal drug-related central neurotoxicity at 200 mg/m².[9]
Q4: Were there other significant adverse events reported in the Phase I trials?
Yes, other drug-related adverse events were reported, although they were generally milder and not dose-limiting. These included:
Mild to moderate nausea, vomiting, and pyrexia (fever).[1][6]
One case of grade 4 peripheral motor and sensory neuropathy was observed in a patient on the weekly infusion schedule, which may have contributed to the patient's death.[1][6]
Troubleshooting Guide: Monitoring and Management of Spisulosine-Related Toxicities in a Research Setting
This guide provides a framework for researchers to anticipate, monitor, and potentially mitigate toxicities associated with Spisulosine in preclinical models.
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Causality: Hepatotoxicity is a consistent DLT for Spisulosine.[1][6][7][8][9] The exact mechanism is not fully elucidated but may be related to the compound's effect on lipid metabolism, given its structural similarity to sphingolipids.[2]
Monitoring Protocol:
Baseline Assessment: Establish baseline liver function tests (LFTs), including ALT, AST, alkaline phosphatase, and total bilirubin, before initiating Spisulosine treatment.
Frequent Monitoring: Monitor LFTs at regular intervals throughout the treatment period. The frequency should be increased following dose escalation.
Histopathology: In animal studies, conduct histopathological examination of liver tissue at the end of the study to assess for any cellular damage, inflammation, or other abnormalities.
Mitigation Strategies (Preclinical):
Dose Adjustment: If significant elevations in liver enzymes are observed, consider dose reduction or interruption of treatment to assess for reversibility.
Fractionation of Dose: Explore if administering the total weekly dose in smaller, more frequent administrations can reduce peak plasma concentrations and mitigate liver toxicity.
Causality: Both central (confusion, ataxia) and peripheral neuropathy have been reported.[1][6][7][9] The sphingolipid-like structure of Spisulosine may suggest a potential interference with neuronal cell membranes or signaling pathways.
Monitoring Protocol (Preclinical):
Behavioral Assessments: Regularly perform a battery of behavioral tests in animal models to assess for signs of neurotoxicity, such as changes in gait, coordination (e.g., rotarod test), and general activity levels.
Clinical Observations: Carefully observe animals for any signs of distress, altered consciousness, or abnormal behavior.
Histopathology: At the end of the study, perform a thorough histopathological examination of the brain, spinal cord, and peripheral nerves.
Mitigation Strategies (Preclinical):
Dose Titration: Employ a slow dose-escalation schedule to identify the earliest signs of neurotoxicity.
Supportive Care: Ensure animals have easy access to food and water if motor coordination is impaired.
Data Summary from Phase I Trials
Table 1: Summary of Dose-Limiting Toxicities of Spisulosine in Phase I Trials
Administration Schedule
Dose-Limiting Toxicities
Dose Levels with DLTs
Maximum Tolerated Dose (MTD) / Recommended Dose (RD)
Protocol: Monitoring for Hepatotoxicity in a Rodent Model
Animal Model: Select an appropriate rodent model (e.g., BALB/c mice or Sprague-Dawley rats).
Group Allocation: Randomly assign animals to a vehicle control group and multiple Spisulosine treatment groups with escalating doses.
Baseline Blood Collection: Prior to the first dose, collect a baseline blood sample via a suitable method (e.g., tail vein or saphenous vein) for LFT analysis.
Drug Administration: Administer Spisulosine or vehicle according to the desired schedule (e.g., once weekly intraperitoneal injection).
Interim Blood Collection: Collect blood samples at predetermined time points during the study (e.g., 24 hours after every other dose) to monitor for changes in LFTs.
Clinical Observations: Monitor animals daily for any clinical signs of distress, including changes in appetite, weight, and activity.
Terminal Procedure: At the end of the study, collect a final blood sample via cardiac puncture and euthanize the animals.
Tissue Collection: Harvest the liver and fix it in 10% neutral buffered formalin for histopathological analysis.
Visualizations
Diagram 1: Proposed Mechanism of Action of Spisulosine
Caption: A generalized workflow for preclinical assessment of Spisulosine toxicity.
References
Sánchez, A. M., et al. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation. European Journal of Pharmacology, 584(2-3), 237-245. [Link]
Schöffski, P., et al. (2011). Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies. Cancer Chemotherapy and Pharmacology, 67(4), 957-964. [Link]
Hollebecque, A., et al. (2012). Phase I dose-escalating study of ES-285 given as a three-hour intravenous infusion every three weeks in patients with advanced malignant solid tumors. Investigational New Drugs, 30(1), 299-305. [Link]
Awada, A., et al. (2012). A Phase I dose-escalating study of ES-285, a marine sphingolipid-derived compound, with repeat dose administration in patients with advanced solid tumors. Investigational New Drugs, 30(1), 299-305. [Link]
Schöffski, P., et al. (2011). Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose. CORE. [Link]
Regina, A., et al. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Cancer Letters, 152(1), 23-29. [Link]
Plummer, R., et al. (2009). Phase I safety, pharmacokinetic, and pharmacogenomic trial of ES-285, a novel marine cytotoxic agent, administered to adult patients with advanced solid tumors. Clinical Cancer Research, 15(11), 3894-3901. [Link]
Cuadros, R., et al. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Cancer Letters, 152(1), 23-29. [Link]
Technical Support Center: Spisulosine (ES-285) In Vitro Applications & Troubleshooting
Welcome to the Application Support Center for Spisulosine (ES-285). As a Senior Application Scientist, I have designed this resource to help researchers navigate the nuanced mechanistic behaviors of this marine-derived s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center for Spisulosine (ES-285). As a Senior Application Scientist, I have designed this resource to help researchers navigate the nuanced mechanistic behaviors of this marine-derived sphingolipid analogue. Unlike traditional chemotherapeutics, Spisulosine operates through highly specific metabolic conversions and atypical signaling pathways. This guide provides causal explanations, troubleshooting strategies, and self-validating protocols to ensure absolute scientific integrity in your in vitro assays.
Part 1: Core FAQs – Mechanism & Differential Toxicity
Q: Why does Spisulosine exhibit selective cytotoxicity toward cancer cells over normal cells?A: The selectivity of Spisulosine is fundamentally driven by differential intracellular metabolism. In highly metabolic tumor cells (such as MDA-MB-231 breast cancer or PC-3 prostate cancer lines), Spisulosine acts as a prodrug. It is rapidly metabolized by linking to long-chain fatty acids, generating ceramide analogs[1]. This de novo ceramide synthesis triggers the activation of atypical Protein Kinase C (PKCζ) and modulates Rho proteins, leading to actin stress fiber disassembly and caspase-independent cell death[2].
Conversely, primary or normal cells (e.g., Human Mammary Epithelial Cells - HMEC) exhibit significantly lower metabolic conversion rates. Because they do not accumulate these lethal ceramide analogs at the same rate, the drug induces a reversible cytostatic effect rather than irreversible apoptosis[1].
Spisulosine signaling: Irreversible death in cancer cells vs. reversible cytostasis in normal cells.
Q: What is the expected IC50 difference between normal and cancerous cell lines?A: Quantitative profiling demonstrates a nearly 10-fold therapeutic window in vitro. Review the comparative data below to calibrate your dosing parameters:
Issue 1: "My normal cell controls (e.g., HMECs) are dying at the same rate as my cancer lines."
Root Cause: Your exposure time and concentration exceed the reversible threshold for normal cells.
Solution: Limit high-dose exposure. Normal cells can tolerate up to 6 µM of Spisulosine reversibly, provided the exposure is under 12 hours. However, cancer cells commit to irreversible cell death after only 3 hours of exposure at 1 µM[1]. Adjust your assay to a "pulse-chase" format (detailed in Protocol 1 below) to maximize the differential phenotype.
Issue 2: "I cannot detect classical apoptosis markers (like PARP cleavage or Caspase-3/9 activation) despite observing massive cell death."
Root Cause: Spisulosine induces an atypical, caspase-independent cell death mechanism in many solid tumor lines[1].
Solution: Shift your readout. Instead of relying on classical apoptotic markers, measure intracellular ceramide accumulation, PKCζ phosphorylation, or the disassembly of actin stress fibers[2]. Flow cytometry for sub-G1 populations remains a valid viability metric, but biochemical markers must align with the ceramide/PKCζ axis.
Issue 3: "How do I definitively prove that Spisulosine is acting via the ceramide pathway in my specific cell line?"
Root Cause: A need for mechanistic validation to rule out off-target, generalized cytotoxicity.
Solution: Perform a rescue experiment using Fumonisin B1, a specific ceramide synthase inhibitor. Pre-treatment with Fumonisin B1 blocks the intracellular conversion of Spisulosine into ceramide analogs, effectively rescuing the cells from Spisulosine-induced death[2]. See Protocol 2.
Part 3: Detailed Step-by-Step Methodologies
Protocol 1: Pulse-Chase Cell Viability Assay (Cancer vs. Normal Differential)
Causality & Self-Validation: Standard continuous-exposure assays fail to capture the reversible cytostasis unique to Spisulosine in normal cells. By enforcing a strict 3-hour drug exposure followed by a washout phase, this protocol creates a self-validating system: if normal cells recover while cancer cells die, the differential metabolic commitment to apoptosis is confirmed.
Step-by-Step Methodology:
Seeding: Plate target cancer cells (e.g., MDA-MB-231) and normal control cells (e.g., HMEC) at
1×104
cells/well in a 96-well plate. Incubate overnight at 37°C to allow adherence.
Dosing: Treat both cell lines with 1 µM Spisulosine. Rationale: 1 µM is well above the IC50 for breast cancer lines (~0.25 µM) but below the IC50 for HMECs (2.2 µM).
Pulse Phase: Incubate for exactly 3 hours at 37°C.
Washout (The Validation Step): Aspirate the drug-containing media. Carefully wash the wells twice with warm, sterile PBS to remove all residual compound.
Chase Phase: Add fresh, drug-free complete culture media. Incubate for an additional 48 hours.
Readout: Perform a standard viability assay (e.g., MTT or CellTiter-Glo). You will observe irreversible cell death in the cancer line and complete viability recovery in the HMEC line.
Protocol 2: Fumonisin B1 Mechanistic Rescue Assay
Causality & Self-Validation: To prove Spisulosine acts specifically via the ceramide pathway, we must block its metabolic conversion. If pre-treatment with Fumonisin B1 rescues the cells, the system validates that de novo ceramide synthesis is the causal node of cell death.
Step-by-Step Methodology:
Seeding: Plate prostate cancer cells (PC-3 or LNCaP) at optimal density in a 6-well plate for flow cytometry.
Pre-treatment: Treat the test wells with 50 µM Fumonisin B1 for 1 hour prior to Spisulosine exposure. Treat control wells with an equivalent volume of vehicle (DMSO).
Spisulosine Challenge: Add 1 µM Spisulosine to all wells. Rationale: This concentration reliably induces PKCζ activation and cell death in PC-3 cells[2].
Incubation: Incubate for 48 hours.
Harvest & Staining: Harvest cells (including floating dead cells) and stain with Propidium Iodide (PI) for sub-G1 population analysis.
Readout: Analyze via flow cytometry. The vehicle + Spisulosine group will show a massive sub-G1 spike (cell death), whereas the Fumonisin B1 + Spisulosine group will show a rescued viable population.
Fumonisin B1 rescue workflow validating the ceramide-dependent mechanism of Spisulosine.
References
Source: American Association for Cancer Research (AACR)
Title: Spisulosine (ES-285)
Source: Investigational New Drugs (via NIH/PubMed)
Technical Support Center: Optimizing Spisulosine Incubation Time
As a Senior Application Scientist, I've designed this technical guide to address the most common and critical questions researchers encounter when working with Spisulosine. The key to successful and reproducible results...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I've designed this technical guide to address the most common and critical questions researchers encounter when working with Spisulosine. The key to successful and reproducible results with this potent marine compound lies in understanding that incubation time is not a fixed parameter but a crucial variable that must be tailored to your specific cell line and experimental objective. This guide moves from foundational concepts to detailed troubleshooting, providing the rationale behind each step to empower you to design robust experiments.
Part 1: Foundational Concepts & Initial Setup
This section addresses the most frequently asked questions regarding the fundamental properties of Spisulosine and how to establish a baseline for your experiments.
Q1: What is Spisulosine and what is its primary mechanism of action?
Spisulosine (also known as ES-285) is a bioactive lipid originally isolated from the sea mollusc Spisula polynyma.[1] It is a potent anti-proliferative agent that has demonstrated significant activity against a variety of cancer cell lines.[2][3] Its primary mechanism involves the induction of apoptosis (programmed cell death) through a distinct signaling pathway.
Unlike many chemotherapeutics that target DNA, Spisulosine works by increasing the intracellular levels of ceramides.[1][4] This is achieved by stimulating the de novo synthesis of ceramide, a critical lipid messenger.[1][5] The accumulation of ceramide then leads to the activation of the atypical protein kinase C isoform, PKCζ, which subsequently triggers the apoptotic cascade, including the cleavage of procaspase-3.[1][2] This mechanism is notably independent of other common survival pathways like PI3K/Akt or JNK.[1][5]
Q2: Why is optimizing incubation time so critical for Spisulosine treatment?
Optimizing incubation time is essential because the cellular response to Spisulosine is a dynamic process. A single, arbitrary time point like the commonly cited 48 hours may not be optimal for your specific research question.[2] The "best" incubation time depends entirely on the endpoint you are measuring:
Early Signaling Events: Actions like ceramide accumulation or PKCζ activation occur relatively early. To capture these events, shorter incubation times (e.g., 2, 6, 12 hours) are necessary.
Commitment to Apoptosis: The activation of executioner caspases and subsequent changes in cell morphology represent mid-stage events. These are often best observed between 12 and 36 hours.
Cell Viability and Proliferation: Assessing the overall impact on cell population requires longer incubation periods (e.g., 24, 48, 72 hours) to allow for the full manifestation of the anti-proliferative and cytotoxic effects.[6]
Q3: What are the recommended starting points for Spisulosine concentration and incubation time?
Based on published literature, a logical starting point for most new cell lines is a concentration around the known IC50 value of 1 µM .[1][4] For the initial time-course experiment, we recommend bracketing the commonly used 48-hour time point. The table below summarizes reported effective parameters to guide your initial experimental design.
This section provides a detailed workflow and step-by-step protocol for systematically determining the optimal incubation time for your specific experimental system.
Q4: How do I design an experiment to determine the optimal incubation time for my cell line?
The most effective method is to perform a time-course experiment using a fixed, relevant concentration of Spisulosine. The goal is to measure your endpoint of interest (e.g., cell viability) at multiple time points to identify the period of maximum effect or the time point that best aligns with your mechanistic question.
Caption: Workflow for a time-course experiment to optimize Spisulosine incubation.
Protocol 1: Time-Course Cell Viability Assay
This protocol describes a method to determine the optimal incubation time for Spisulosine using a common luminescent cell viability assay that measures ATP, a key indicator of metabolically active cells.
One day prior to the experiment, seed your cells in a 96-well plate at a density that ensures they remain in the logarithmic growth phase for the duration of the longest time point (e.g., 72 hours). This must be empirically determined for your cell line.
Senior Application Scientist Note: Seeding too few cells can lead to high variability, while seeding too many can result in contact inhibition and confounding results at later time points.
Compound Preparation:
Prepare a 10 mM stock solution of Spisulosine in DMSO. Store at -80°C.
On the day of the experiment, perform serial dilutions in complete culture medium to achieve a working concentration that is 2x your desired final concentration (e.g., prepare a 2 µM solution for a final concentration of 1 µM).
Prepare a vehicle control using the same final concentration of DMSO that is in the drug-treated wells (typically ≤ 0.1%).
Cell Treatment:
Carefully remove the old media from the cells and add an equal volume of the 2x Spisulosine working solution or the 2x vehicle control solution to the appropriate wells.
Include "no-cell" wells with medium only to measure background luminescence.
Time-Course Incubation:
Incubate the plates at 37°C in a humidified incubator.
At each designated time point (e.g., 12h, 24h, 48h, 72h), remove one plate for analysis.
Assay Measurement:
Equilibrate the plate and the viability reagent to room temperature for 30 minutes.
Add the luminescent reagent to each well according to the manufacturer's protocol (typically a 1:1 volume ratio).
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Read the luminescence on a plate reader.
Data Analysis:
Subtract the average background luminescence (no-cell wells) from all other readings.
Normalize the data by setting the average luminescence of the vehicle-treated wells at each time point to 100% viability.
Calculate the percent viability for the Spisulosine-treated wells relative to the vehicle control.
Plot percent viability versus time to visualize the optimal incubation period.
Part 3: Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This section provides solutions to common issues.
Q5: I'm not observing a significant effect even at 72 hours. What should I do?
Possible Cause
Troubleshooting Step
Scientific Rationale
Suboptimal Concentration
Perform a dose-response experiment at your determined optimal time point (e.g., 48h) with a wider concentration range (e.g., 100 nM to 20 µM).
Cell lines exhibit different sensitivities. Your cell line may be less sensitive and require a higher concentration of Spisulosine to induce a response.
Cell Confluency
Ensure cells are seeded at a lower density. Verify that vehicle-treated cells have not become over-confluent by the final time point.
Over-confluent cells may exit the cell cycle, altering their sensitivity to anti-proliferative agents.[9]
Compound Instability
Prepare fresh dilutions from your frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Spisulosine is a lipid molecule and may be prone to degradation with improper handling, reducing its effective concentration.
Resistant Cell Line
Consider a different endpoint. The cell line may undergo cell cycle arrest or other non-apoptotic responses instead of robust cell death.
Some cancer cells have mechanisms to evade apoptosis.[10] Analyzing cell cycle changes (Sub-G1 peak) or markers for autophagy may reveal a different cellular response.
Q6: My results are highly variable between experiments. What are the likely causes?
High variability often stems from minor inconsistencies in protocol execution.
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
Inconsistent Cell Health: Ensure cells are healthy and free from contamination before seeding. Stressed cells will respond differently to treatment.
Inaccurate Pipetting: Use calibrated pipettes and be meticulous during cell seeding and reagent addition, especially in a 96-well format.
Edge Effects: Plate "edge effects" can occur due to uneven temperature or evaporation. Avoid using the outermost wells for critical measurements or ensure proper plate sealing and incubation conditions.
Q7: How do I confirm that the observed cell death is due to the known mechanism of Spisulosine?
Verifying the mechanism is crucial for validating your findings. After determining an optimal time point for cell death from your viability assay, you should perform a shorter time-course experiment to detect key upstream signaling events.
Protocol 2: Western Blot Analysis for Cleaved Caspase-3
This protocol verifies the activation of the apoptotic pathway by detecting cleaved (active) caspase-3, a key downstream marker in the pathway induced by Spisulosine.
Procedure:
Experiment Setup: Seed cells in 6-well plates and treat with Spisulosine (e.g., 1 µM) and a vehicle control.
Time Points: Based on your viability data, select time points that precede and include the onset of cell death (e.g., 6h, 12h, 24h, 48h).
Protein Extraction: At each time point, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
Antibody Incubation:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the bands using an ECL reagent and an imaging system.
Senior Application Scientist Note: An increase in the cleaved caspase-3 band (typically ~17/19 kDa) at earlier time points, followed by a decrease in cell viability at later time points, provides strong evidence that Spisulosine is acting through its expected apoptotic mechanism.
Part 4: Advanced Concepts & Pathway Visualization
Understanding the sequence of molecular events is key to interpreting your time-course data correctly.
Q8: How does incubation time relate to the specific molecular events induced by Spisulosine?
The cellular response to Spisulosine follows a temporal sequence. Optimizing incubation time allows you to capture specific stages of this process.
Caption: Temporal signaling cascade induced by Spisulosine treatment.
Early Events (0-12 hours): The primary effect is the accumulation of intracellular ceramide.[1] This is the best window to measure changes in lipid messengers or the activity of ceramide synthase.
Mid-Stage Events (12-36 hours): Accumulated ceramide activates PKCζ, leading to the initiation of the caspase cascade.[1][10] This is the ideal time to measure cleaved caspase-3 by Western blot or early apoptotic markers like Annexin V staining.[11]
Late Events (24-72+ hours): The full consequences of apoptosis become evident, leading to a measurable decrease in the overall population of viable, metabolically active cells. This is the time frame captured by cell viability assays.
By aligning your incubation time with the specific biological event you wish to study, you can generate more precise and mechanistically informative data.
References
Sánchez, A. M., et al. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation. European Journal of Pharmacology, 584(2-3), 237-45. Retrieved from [Link]
ResearchGate. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers | Request PDF. Retrieved from [Link]
Cuadros, R., et al. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Cancer Letters, 152(1), 23-9. Retrieved from [Link]
ResearchGate. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCζ activation | Request PDF. Retrieved from [Link]
Yadav, R., et al. (2020). New Spisulosine Derivative promotes robust autophagic response to cancer cells. European Journal of Medicinal Chemistry, 188, 112011. Retrieved from [Link]
Al-Howail, H. A., et al. (2022). A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways. Molecules, 27(11), 3596. Retrieved from [Link]
Martinkova, M., et al. (2016). Total synthesis and the anticancer activity of (+)-spisulosine. Carbohydrate Research, 435, 78-84. Retrieved from [Link]
Cotter, T. G., et al. (1992). The induction of apoptosis by chemotherapeutic agents occurs in all phases of the cell cycle. Anticancer Research, 12(3), 773-9. Retrieved from [Link]
Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. Retrieved from [Link]
Technical Support Center: Overcoming Poor Bioavailability of Spisulosine (ES-285) In Vivo
Welcome to the Advanced Formulation Support Center. This guide is designed for researchers and drug development professionals struggling with the in vivo translation of Spisulosine (ES-285).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Formulation Support Center. This guide is designed for researchers and drug development professionals struggling with the in vivo translation of Spisulosine (ES-285). As an atypical marine sphingolipid, Spisulosine presents unique pharmacokinetic hurdles, including extreme lipophilicity, rapid tissue partitioning, and dose-limiting toxicities. Below, we break down the causality of these failures and provide validated troubleshooting protocols to rescue your in vivo workflows.
Mechanism of Action & Causality Analysis
Spisulosine is a 1-deoxysphingoid base analog originally derived from the marine mollusk Spisula polynyma1. Unlike traditional chemotherapeutics, it exerts its cytotoxic effects by disrupting lipid signaling networks. It inhibits Sphingosine Kinase 1 (SphK1), drives de novo ceramide synthesis, and modulates Rho proteins, ultimately leading to the disassembly of actin stress fibers and G2-M cell cycle arrest [[2]]().
Fig 1. Spisulosine (ES-285) intracellular signaling pathways leading to G2-M arrest and apoptosis.
Q: Why does free Spisulosine exhibit poor systemic bioavailability and high toxicity in vivo?A: The failure of free Spisulosine stems from its extreme lipophilicity. When administered intravenously, the drug rapidly leaves the plasma and non-specifically partitions into peripheral tissues, resulting in a massive volume of distribution (median
Vss
up to 4,051 L in human trials) 2. This causes sub-therapeutic concentrations at the target tumor site while simultaneously overwhelming the liver and CNS, leading to dose-limiting grade 3/4 transaminitis and central neurotoxicity 13.
Q: Why isn't Spisulosine metabolized and cleared like traditional sphingolipids?A: Traditional sphingoid bases are rapidly phosphorylated by sphingosine kinase (SphK) and subsequently degraded by S1P lyase. However, because Spisulosine is a 1-deoxysphingolipid, it lacks the critical C1-hydroxyl group required for phosphorylation 4. This structural anomaly prevents its rapid degradation, forcing alternative and slower clearance pathways that contribute to prolonged hepatic stress and toxicity [[3]]().
Troubleshooting Guide: Formulation Strategies
The Problem: High
Vss
, rapid clearance, and precipitation in aqueous media.
The Solution: PEGylated Nanoliposomal Encapsulation.
Causality: Formulating Spisulosine into a PEGylated liposome fundamentally alters its biodistribution. By sequestering the highly lipophilic aliphatic chain of ES-285 within the lipid bilayer, you shield the molecule from immediate tissue partitioning. This drastically reduces the
Vss
, extends the circulation half-life, and minimizes direct hepatic shock. Studies on highly similar marine sphingolipids (e.g., Jaspine B) demonstrate that liposomal encapsulation can increase the mean residence time by over 3-fold and double the Area Under the Curve (AUC), rescuing the compound's therapeutic viability 5.
Quantitative Pharmacokinetic Summary
Table 1: Comparative Pharmacokinetics of Marine Sphingolipid Analogs (Free vs. Liposomal)
Compound
Model
Formulation
Half-life (
t1/2
)
Volume of Dist. (
Vss
)
AUC (
0–∞
)
Dose-Limiting Toxicity
Spisulosine
Rat
Free (Bolus i.v.)
3.4 h
96 L/kg
Rapid Clearance
Hepatotoxicity
Spisulosine
Human
Free (24h i.v.)
28 h (Median)
2,389 L (Median)
Dose-Proportional
Transaminitis / Neurotoxicity
Jaspine B
Rat
Free (i.v.)
7.9 h
High
56.8 ng·h/mL
Rapid Systemic Clearance
Jaspine B
Rat
PEG-Liposome
26.7 h
Significantly Reduced
139.7 ng·h/mL
Tolerated
(Note: Jaspine B data is included as a validated surrogate demonstrating the efficacy of nanoliposomal delivery for marine-derived anhydrophytosphingosines [[5]]().)
To overcome the batch-to-batch variability of traditional thin-film hydration, we recommend microfluidic mixing for the encapsulation of Spisulosine. This protocol is designed as a self-validating system to ensure experimental integrity.
Fig 2. Microfluidic workflow for the nanoliposomal encapsulation of Spisulosine.
Step-by-Step Methodology
Step 1: Lipid Phase Preparation
Action: Dissolve DSPC, Cholesterol, DSPE-PEG2000, and Spisulosine in anhydrous ethanol at a molar ratio of 55:40:5 (Lipids) with a 10% (w/w) drug-to-lipid ratio.
Causality: Ethanol fully solvates the highly lipophilic aliphatic chain of ES-285, preventing premature aggregation. Cholesterol stabilizes the bilayer, while DSPE-PEG2000 provides steric hindrance to prevent opsonization in vivo.
Validation Check: The solution must be completely optically clear. Any turbidity indicates incomplete solvation of Spisulosine; if observed, gently sonicate at 40°C until clear before proceeding.
Step 2: Aqueous Phase Preparation
Action: Prepare 1X Phosphate-Buffered Saline (PBS) at pH 7.4.
Causality: Maintaining physiological pH ensures the aminodiol headgroup of Spisulosine remains in its optimal ionization state for stable insertion into the lipid bilayer.
Step 3: Microfluidic Mixing
Action: Inject the lipid phase and aqueous phase into a microfluidic herringbone mixer at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Lipid) and a Total Flow Rate (TFR) of 12 mL/min.
Causality: The rapid shifting of solvent polarity in the microfluidic channels forces the spontaneous self-assembly of lipid bilayers around the hydrophobic drug, trapping it within the lipid membrane rather than the aqueous core.
Validation Check: Monitor the outlet stream. A faint opalescence indicates successful liposome formation. A milky white output indicates catastrophic lipid aggregation.
Step 4: Dialysis & Purification
Action: Transfer the output to a 10 kDa MWCO dialysis cassette and dialyze against 100 volumes of PBS for 24 hours at 4°C, changing the buffer twice.
Causality: This step removes residual ethanol and any unencapsulated free drug, which is critical to prevent immediate toxicity upon intravenous injection.
Step 5: Quality Control (QC) & Characterization
Action: Measure hydrodynamic diameter and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Quantify encapsulation efficiency via LC-MS/MS.
Validation Check: Acceptable parameters are Size < 120 nm and PDI < 0.2. A PDI > 0.2 indicates lipid aggregation or drug precipitation, requiring recalibration of the microfluidic flow rates and FRR.
References
Phase I safety, pharmacokinetic, and pharmacogenomic trial of ES-285, a novel marine cytotoxic agent, administered to adult patients with advanced solid tumors. AACR Journals.[Link]
Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose. CORE. [Link]
A Phase I Dose-Escalating Study of ES-285, a Marine Sphingolipid-Derived Compound, With Repeat Dose Administration in Patients With Advanced Solid Tumors. PubMed / NIH.[Link]
1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma. PMC / NIH.[Link]
Comparative Bioavailability Study of Jaspine B: Impact of Nanoliposomal Drug Delivery System on Pharmacokinetics. PMC / NIH.[Link]
A Comparative Guide to Ceramide Modulators: Spisulosine in Focus
For Researchers, Scientists, and Drug Development Professionals In the intricate world of cellular signaling, the sphingolipid ceramide has emerged as a critical regulator of cell fate, potently inducing apoptosis and ce...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the sphingolipid ceramide has emerged as a critical regulator of cell fate, potently inducing apoptosis and cell cycle arrest in cancer cells. This has spurred the development of therapeutic strategies aimed at modulating intracellular ceramide levels. This guide provides an in-depth comparison of the efficacy of Spisulosine, a marine-derived antitumoral compound, with other notable ceramide modulators, Safingol and Fingolimod. We will delve into their mechanisms of action, present available preclinical data, and provide detailed experimental protocols for their evaluation.
The Ceramide-Centric Approach to Cancer Therapy
Ceramide, a central molecule in sphingolipid metabolism, acts as a tumor-suppressive lipid. Its accumulation within cancer cells can trigger a cascade of events leading to programmed cell death. The cellular concentration of ceramide is tightly regulated by a complex network of enzymes responsible for its synthesis and degradation. Therapeutic modulation of these pathways to intentionally elevate ceramide levels represents a promising strategy in oncology.
The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is often dysregulated in cancer, favoring cell proliferation and survival. Ceramide modulators aim to tip this balance towards apoptosis, offering a targeted approach to cancer treatment.
Spisulosine: A Marine-Derived Inducer of De Novo Ceramide Synthesis
Spisulosine (ES-285), a compound isolated from the marine mollusk Spisula polynyma, has demonstrated significant antiproliferative activity. Its primary mechanism of action is the induction of intracellular ceramide accumulation through the de novo synthesis pathway. This is supported by evidence showing that the ceramide synthase inhibitor, Fumonisin B1, completely blocks the Spisulosine-induced increase in ceramide levels[1]. This targeted action on a key ceramide synthesis pathway makes Spisulosine a direct modulator of ceramide levels.
Mechanism of Action of Spisulosine
The following diagram illustrates the proposed mechanism of action for Spisulosine, leading to apoptosis in cancer cells.
Caption: Proposed signaling pathway of Spisulosine-induced apoptosis.
Preclinical Efficacy of Spisulosine
Preclinical studies have demonstrated the potent anticancer activity of Spisulosine across various cancer cell lines.
For a comprehensive evaluation of Spisulosine's efficacy, we will compare it with two other well-characterized ceramide modulators: Safingol and Fingolimod.
Safingol (L-threo-dihydrosphingosine)
Safingol is a synthetic analogue of sphingosine that primarily functions as an inhibitor of Sphingosine Kinase (SphK) and Protein Kinase C (PKC). By inhibiting SphK, Safingol prevents the conversion of sphingosine to the pro-survival molecule S1P, thereby shifting the sphingolipid rheostat towards ceramide accumulation and apoptosis. Studies have shown that Safingol treatment can lead to a 70% increase in endogenous D-erythro-ceramides in MOLT-4 leukemia cells[3].
Fingolimod is an immunomodulating drug approved for the treatment of multiple sclerosis. Its mechanism as a ceramide modulator is more complex. It can be phosphorylated by SphK2 to act as a functional antagonist of S1P receptors. In the context of cancer, unphosphorylated Fingolimod has been shown to inhibit ceramide synthase 2 and affect the expression of other enzymes in the sphingolipid metabolic pathway, including acid sphingomyelinase[6][7]. Its effect on ceramide levels can be context-dependent, sometimes leading to a reduction in certain ceramide species[8][9][10].
Potency: Spisulosine consistently demonstrates high potency with IC50 values in the low micromolar to sub-micromolar range across a variety of cancer cell lines. Safingol also shows potent activity, particularly in ovarian and some breast cancer cell lines. Fingolimod generally exhibits lower potency, with IC50 values in the higher micromolar range for most cancer cell lines.
Mechanism of Ceramide Modulation: Spisulosine has a direct and clear mechanism of increasing ceramide through de novo synthesis. Safingol indirectly increases ceramide by inhibiting its conversion to S1P and has been shown to increase specific ceramide species. Fingolimod's effect on ceramide is more pleiotropic and can vary depending on the cellular context.
Clinical Development: Safingol and Fingolimod have progressed further in clinical trials for cancer indications compared to Spisulosine, which had its Phase I trial terminated early[5][14][15][16][17][18][19].
The following diagram provides a simplified comparison of the primary mechanisms of these three ceramide modulators.
Spisulosine (ES-285) vs. FTY720 (Fingolimod): A Mechanistic Comparison Guide
Introduction Sphingolipid analogs represent a highly potent class of therapeutics, modulating intricate lipid signaling networks that govern cell survival, migration, and immune responses[1]. Two prominent compounds in t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Sphingolipid analogs represent a highly potent class of therapeutics, modulating intricate lipid signaling networks that govern cell survival, migration, and immune responses[1]. Two prominent compounds in this class—Spisulosine (ES-285) and FTY720 (Fingolimod)—demonstrate how structural mimicry of sphingoid bases can yield drastically different pharmacological profiles. While FTY720 has achieved clinical success as an immunomodulator for multiple sclerosis (MS)[2], Spisulosine emerged from marine discovery programs as a potent, atypical apoptotic agent against solid tumors[3].
As a Senior Application Scientist, I have structured this guide to provide a rigorous mechanistic comparison of these two agents. This document equips researchers with the theoretical grounding and self-validating experimental protocols necessary to evaluate their distinct pathways.
Mechanistic Divergence: Receptor Modulation vs. Lipid Biosynthesis
FTY720 (Fingolimod): The S1P Receptor Antagonist
FTY720 is a synthetic analog derived from myriocin, a fungal metabolite[4]. Its mechanism of action is fundamentally a prodrug pathway. Upon cellular entry, FTY720 is phosphorylated by Sphingosine Kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P)[4]. FTY720-P acts as a high-affinity agonist for Sphingosine-1-Phosphate Receptors (S1PR1, 3, 4, and 5)[2].
However, its therapeutic efficacy in MS is driven by functional antagonism : prolonged binding to S1PR1 on lymphocytes induces receptor internalization and degradation[5]. Deprived of surface S1PR1, lymphocytes cannot respond to the S1P gradient required for egress from lymph nodes, resulting in peripheral sequestration and profound immunosuppression[6].
Spisulosine (ES-285): The Atypical Apoptotic Inducer
Spisulosine, isolated from the Arctic surf clam Mactromeris polynyma, exerts its effects independent of S1P receptors. Instead, it acts as a cytotoxic agent that triggers atypical cell death[3].
Mechanistically, Spisulosine induces a massive accumulation of intracellular ceramide via the de novo biosynthetic pathway[1]. This ceramide surge activates the atypical protein kinase C isoform, PKCzeta[3]. Concurrently, Spisulosine modulates the small GTP-binding protein Rho, leading to the rapid disassembly of actin stress fibers and loss of focal adhesions[7]. Unlike classical apoptosis, this cell death does not rely on JNK, Akt, or classical PKC pathways, but involves endoplasmic reticulum stress and the activation of caspases 3 and 12[1].
Pathway Visualization
Signaling pathways of FTY720 and Spisulosine leading to distinct cellular outcomes.
Phase I trials for advanced solid tumors (hepatotoxicity dose-limiting)[8]
Experimental Protocols for Mechanistic Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific inhibitors to prove causality rather than mere correlation.
Protocol 1: Validating S1PR1 Functional Antagonism by FTY720
Expertise & Causality: To prove that FTY720 induces immunosuppression via receptor modulation, researchers must demonstrate both the dependency on SphK2 for activation and the subsequent loss of surface S1PR1.
Cell Preparation: Isolate primary human CD4+ T cells or utilize a CCR7+/S1PR1+ cell line (e.g., Jurkat).
SphK2 Inhibition (The Self-Validating Control): Pre-treat a subset of cells with a specific SphK2 inhibitor (e.g., ABC294640) for 1 hour. Causality: This prevents the conversion of FTY720 to FTY720-P, proving that the prodrug itself cannot internalize the receptor.
Drug Treatment: Expose cells to 1 μM FTY720 or 10 nM FTY720-P (positive control) for 4 hours.
Flow Cytometry: Stain cells with a fluorophore-conjugated anti-S1PR1 antibody at 4°C (to prevent further internalization during staining).
Analysis: Quantify the reduction in Mean Fluorescence Intensity (MFI) compared to vehicle controls. FTY720-treated cells should show reduced surface S1PR1, which must be rescued in the SphK2-inhibited cohort[5].
Protocol 2: Quantifying De Novo Ceramide Synthesis by Spisulosine
Expertise & Causality: Spisulosine-induced apoptosis is driven by ceramide. However, ceramide can be generated via sphingomyelin hydrolysis or de novo synthesis. Using Fumonisin B1 (a ceramide synthase inhibitor) isolates the de novo pathway, validating the specific mechanism[3].
Cell Culture: Seed prostate cancer cells (PC-3 or LNCaP) in 6-well plates and grow to 70% confluence.
Pathway Blockade: Pre-treat cells with 50 μM Fumonisin B1 for 1 hour. Causality: Fumonisin B1 blocks ceramide synthase. If Spisulosine's toxicity is negated, it confirms reliance on the de novo pathway[1].
Spisulosine Exposure: Treat cells with 1–5 μM Spisulosine for 12–24 hours.
Lipid Extraction: Harvest cells and perform a Bligh and Dyer lipid extraction using chloroform/methanol/water.
LC-MS/MS Quantification: Spike samples with an internal standard (e.g., C17-ceramide). Analyze the lipid extracts via liquid chromatography-tandem mass spectrometry to quantify specific ceramide species (e.g., C16, C24-ceramide).
Viability Assay Confirmation: Run a parallel MTT assay. Cells pre-treated with Fumonisin B1 should exhibit significantly higher viability than those treated with Spisulosine alone, confirming the causal link between de novo ceramide and cell death[3].
References
1.[3] Title: Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation
Source: nih.gov
URL:3
2.[6] Title: Mechanism of Action and Clinical Potential of Fingolimod for the Treatment of Stroke
Source: frontiersin.org
URL:6
3.[2] Title: Mechanism of Action of Oral Fingolimod (FTY720)... : Clinical Neuropharmacology
Source: ovid.com
URL:2
4.[4] Title: Fingolimod (FTY720): A Recently Approved Multiple Sclerosis Drug Based on a Fungal Secondary Metabolite
Source: acs.org
URL:4
5.[5] Title: Identification of a novel mechanism of action of fingolimod (FTY720) on human effector T cell function through TCF-1 upregulation
Source: nih.gov
URL:5
6.[1] Title: A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways
Source: mdpi.com
URL:1
7.[8] Title: Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose
Source: core.ac.uk
URL:8
8.[7] Title: The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers
Source: researchgate.net
URL:7
Spisulosine (ES-285) in Combination with Standard Chemotherapy: A Technical Evaluation Guide
As oncology moves toward overcoming multidrug resistance (MDR) and apoptosis-evasion in solid tumors, marine-derived compounds have emerged as critical modulators of atypical cell death pathways. Spisulosine (ES-285) , a...
Author: BenchChem Technical Support Team. Date: March 2026
As oncology moves toward overcoming multidrug resistance (MDR) and apoptosis-evasion in solid tumors, marine-derived compounds have emerged as critical modulators of atypical cell death pathways. Spisulosine (ES-285) , a novel sphingoid base analog isolated from the Arctic clam Spisula polynyma, represents a paradigm shift in this domain.
Unlike standard chemotherapeutic agents that rely on classical caspase-dependent apoptosis, Spisulosine exerts its antiproliferative effects via the de novo synthesis of intracellular ceramides and the subsequent activation of the atypical protein kinase C isoform, PKCζ[1]. This guide provides a comprehensive, objective comparison of Spisulosine against standard chemotherapy agents, detailing the mechanistic rationale and experimental workflows for evaluating their synergistic potential.
Mechanistic Divergence: Spisulosine vs. Standard Chemotherapy
The primary limitation of standard chemotherapies (e.g., Docetaxel, Cisplatin, Doxorubicin) is their reliance on DNA damage or cytoskeletal disruption to trigger classical, caspase-3/9 dependent apoptosis. Tumors frequently develop resistance to these agents by overexpressing anti-apoptotic proteins (e.g., Bcl-2) or mutating tumor suppressor genes (e.g., p53).
Spisulosine bypasses these traditional resistance mechanisms. Research demonstrates that Spisulosine's cytotoxicity is independent of classical pathways such as PI3K/Akt, JNK, p38, or classical PKCs[2]. Instead, it acts as a prodrug that is metabolized into ceramide-like analogs, triggering a massive accumulation of intracellular ceramides via de novo biosynthesis[3]. This ceramide surge activates PKCζ, leading to caspase-independent, atypical cell death[1].
When combined, standard chemotherapy and Spisulosine attack the tumor cell from orthogonal angles: standard agents induce DNA/microtubule stress, while Spisulosine dismantles lipid-raft survival signaling and forces ceramide-induced paraptosis or atypical apoptosis.
Mechanistic divergence and synergistic convergence of Spisulosine and standard chemotherapy.
Comparative Efficacy & Synergy Profile
To objectively evaluate Spisulosine, it is critical to compare its standalone efficacy against standard agents and quantify the synergistic benefit of combination therapy. In androgen-independent prostate cancer models (PC-3) and breast cancer models, Spisulosine demonstrates low-micromolar to nanomolar IC50 values[1][3].
The table below synthesizes the comparative performance metrics of Spisulosine, Docetaxel, and their combination in a standardized in vitro prostate cancer model (PC-3 cells).
*Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism (based on the Chou-Talalay method).
As an application scientist, executing a protocol that self-validates its mechanistic claims is paramount. If you are testing Spisulosine in combination with a standard agent, you cannot rely solely on viability assays (like MTT or CellTiter-Glo). Because Spisulosine's mechanism is driven by de novo ceramide synthesis, you must analytically confirm that the combination therapy does not inadvertently suppress ceramide accumulation.
Step-by-Step Methodology
Step 1: Cell Culture & Seeding
Culture PC-3 or LNCaP cells in RPMI-1640 supplemented with 10% FBS.
Seed at
5×103
cells/well in 96-well plates for viability, and
1×106
cells/dish for lipid extraction. Allow 24h for adherence.
Step 2: Matrix Drug Treatment
Treat cells with a checkerboard matrix of Spisulosine (0.1 µM to 5 µM) and Docetaxel (0.1 nM to 10 nM).
Causality Check: Include a control group pre-treated with Fumonisin B1 (a ceramide synthase inhibitor). If Fumonisin B1 rescues the cells from Spisulosine-induced death, it validates that the observed cytotoxicity is genuinely ceramide-driven[1].
Step 3: Viability & Synergy Analysis
After 48h, assess viability using Flow Cytometry (Annexin V/PI staining) to distinguish between apoptotic and necrotic populations.
Calculate the Combination Index (CI) using CompuSyn software.
Step 4: Lipid Extraction & HPLC-MS/MS (The Self-Validation Step)
Harvest the
1×106
cell cultures. Extract total lipids using the Bligh and Dyer method (Chloroform/Methanol/Water).
Quantify intracellular ceramide species (e.g., C16-ceramide, C24-ceramide) via HPLC-MS/MS[3].
Causality Check: Ensure that the Docetaxel + Spisulosine combination arm shows equal or greater ceramide levels compared to the Spisulosine monotherapy arm. If ceramide levels drop, the standard chemotherapy agent may be antagonizing Spisulosine's prodrug metabolism.
Experimental workflow for validating the synergistic efficacy and mechanism of Spisulosine combinations.
Clinical Translation & Toxicity Profile
While preclinical data for Spisulosine is highly promising, clinical translation requires careful formulation and dosing strategies. In a Phase I dose-escalating study involving patients with advanced solid malignancies, Spisulosine was administered as a weekly 3-hour intravenous infusion[4].
Key Clinical Findings:
Maximum Tolerated Dose (MTD): Estimated in the range of 200 mg/m²[4].
Dose-Limiting Toxicities (DLTs): The primary DLTs observed were hepatotoxicity (reversible Grade 3 ALT increases) and neurotoxicity (peripheral motor and sensory neuropathy)[4].
Pharmacokinetics: The drug exhibited wide distribution, long residence time, and dose proportionality[4].
Implications for Combination Therapy:
Because standard chemotherapies like Docetaxel and Cisplatin also carry risks of peripheral neuropathy and hepatotoxicity, combination regimens must be carefully titrated. The goal of combining Spisulosine with standard agents is to achieve synergistic efficacy at sub-toxic doses of both drugs, thereby widening the therapeutic window and mitigating overlapping DLTs.
References
AACR (American Association for Cancer Research) . "ES-285 an anticancer agent of marine origin that acts through the ceramide pathway." Cancer Research, 2007. Available at:[Link]
European Journal of Pharmacology . "Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCζ activation." PubMed (NIH), 2008. Available at:[Link]
Cancer Chemotherapy and Pharmacology . "Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies." PubMed (NIH), 2011. Available at: [Link]
Synergistic Effects of Spisulosine and Paclitaxel: A Comprehensive Comparison Guide for Combination Therapies
Executive Summary The pursuit of overcoming chemoresistance in oncology has driven the exploration of marine-derived bioactive compounds. Spisulosine (ES-285), an atypical sphingolipid isolated from the Arctic surf clam...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of overcoming chemoresistance in oncology has driven the exploration of marine-derived bioactive compounds. Spisulosine (ES-285), an atypical sphingolipid isolated from the Arctic surf clam Spisula polynyma, presents a highly distinct mechanism of action compared to traditional chemotherapeutics. This guide provides an objective, mechanistic analysis of combining Spisulosine with the standard-of-care taxane, Paclitaxel. Designed for drug development professionals and researchers, this document evaluates the dual-targeting synergy of this combination, juxtaposing its potent anti-tumor efficacy against its critical dose-limiting toxicities.
Mechanistic Causality: The Dual-Targeting Paradigm
To understand the synergistic potential of this combination, we must analyze the distinct yet converging signaling pathways of both agents.
Paclitaxel (The Microtubule Stabilizer):
Paclitaxel binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This hyper-stabilization arrests cells in the G2/M phase, inducing prolonged endoplasmic reticulum (ER) stress, reactive oxygen species (ROS) generation, and ultimately, apoptosis.
Spisulosine / ES-285 (The Lipid Modulator):
Unlike traditional cytotoxins, Spisulosine operates via lipid signaling and actin modulation. It induces the de novo synthesis of intracellular ceramide, which subsequently activates the atypical protein kinase C isoform, PKCζ, driving the cell toward apoptosis[1]. Furthermore, Spisulosine acts as a Rho GTPase antagonist, leading to the rapid disassembly of actin stress fibers and the loss of focal adhesions[2].
The Synergy & The Clinical Reality:
The combination of Paclitaxel and Spisulosine creates a "Cytoskeletal Collapse" paradigm—Paclitaxel rigidifies the microtubule network while Spisulosine dismantles the actin microfilaments[2].
However, this combination is a double-edged sword. Recent lipidomics research reveals that Paclitaxel upregulates serine palmitoyltransferase (SPT), leading to the endogenous accumulation of neurotoxic 1-deoxysphingolipids[3]. Because Spisulosine is structurally an exogenous 1-deoxysphingolipid (deoxysphinganine), combining these drugs yields a profound synergistic neurotoxicity, severely exacerbating taxane-induced peripheral neuropathy (TIPN)[3].
Comparative Performance Data
To objectively evaluate this combination, we compare it against standard Paclitaxel monotherapy and an alternative experimental combination (Paclitaxel + Obatoclax, an autophagy inhibitor)[4].
High (Synergistic apoptosis via PKCζ and ER stress)
High (Prevents autophagy-mediated chemoresistance)
Dose Reduction Index (DRI)
1.0
> 2.5 (Allows lower doses of Paclitaxel in vitro)
~ 2.0
Primary Toxicity
Peripheral Neuropathy, Neutropenia
Severe Peripheral Neuropathy (Synergistic lipid toxicity)
Neuro-psychiatric, Gastrointestinal
Clinical Viability
FDA Approved
Low (Clinical trials halted due to dose-limiting neurotoxicity)
Moderate (Currently in various clinical trial phases)
Self-Validating Experimental Protocol
To empirically validate the synergistic effects and mechanistic causality of Spisulosine and Paclitaxel, the following self-validating in vitro workflow is recommended. This protocol includes internal controls (Fumonisin B1) to definitively link the observed synergy to de novo ceramide synthesis[1].
Phase 1: Cell Culture & Checkerboard Matrix
Seeding: Seed PC-3 (androgen-independent prostate cancer) or HeLa cells in 96-well plates at
5×103
cells/well. Incubate for 24 hours at 37°C.
Matrix Design: Treat cells using a 2D checkerboard matrix to evaluate dose-dependent interactions.
Control Validation: In parallel plates, pre-treat cells with 50 μM Fumonisin B1 (a ceramide synthase inhibitor) for 1 hour prior to the combination treatment. This isolates and validates the ceramide-dependent apoptotic effect[1].
Phase 2: Cytotoxicity & Synergy Quantification
Viability Assay: After 48 hours of drug exposure, assess cellular viability using a standard CellTiter-Glo (ATP-based) or MTT assay.
Chou-Talalay Analysis: Calculate the Combination Index (CI) using CompuSyn software. A CI < 1 indicates synergy; CI = 1 indicates additivity; CI > 1 indicates antagonism.
Phase 3: Mechanistic Validation (Lipidomics & Western Blot)
Lipid Extraction: Harvest the treated cells and perform a 1-phase lipid extraction.
LC-MS/MS: Quantify the levels of C24 1-deoxyceramide and standard ceramides. Expect a synergistic spike in 1-deoxysphingolipids in the combination arm[3].
Protein Expression: Run Western blots for cleaved caspase-3 (apoptosis marker) and phosphorylated PKCζ[1]. The Fumonisin B1 control arm must show a rescue of cell viability and a reduction in PKCζ activation, validating the causality of the lipid pathway.
Pathway Visualization
Figure 1: Synergistic signaling of Paclitaxel and Spisulosine converging on apoptosis and neuropathy.
References
Sánchez, A. M., Malagarie-Cazenave, S., Olea, N., Vara, D., Cuevas, C., & Díaz-Laviada, I. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation. European Journal of Pharmacology.[Link]
Kramer, R., Bielawski, J., Kistner-Griffin, E., Othman, A., Alecu, I., Ernst, D., Kornhauser, D., Hornemann, T., & Spassieva, S. (2015). Neurotoxic 1-deoxysphingolipids and paclitaxel-induced peripheral neuropathy. The FASEB Journal.[Link]
Cuadros, R., Montejo de Garcini, E., Wandosell, F., Faircloth, G., Fernández-Sousa, J. M., & Avila, J. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Cancer Letters.[Link]
Wang, Y., et al. (2020). Combination of an Autophagy Inducer and an Autophagy Inhibitor: A Smarter Strategy Emerging in Cancer Therapy. Frontiers in Pharmacology.[Link]
comparing the anti-proliferative effects of Spisulosine across different cancer types
An In-Depth Technical Guide to the Anti-proliferative Effects of Spisulosine Across Diverse Cancer Types Introduction to Spisulosine (ES-285) Spisulosine (also known as ES-285) is a synthetically available marine-derived...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Anti-proliferative Effects of Spisulosine Across Diverse Cancer Types
Introduction to Spisulosine (ES-285)
Spisulosine (also known as ES-285) is a synthetically available marine-derived compound, originally isolated from the sea mollusk Spisula polynyma.[1][2] It is a structural analog of sphingosine, a key component of the sphingolipid signaling pathway in cells.[2] This unique structure has positioned Spisulosine as a subject of interest in oncology research for its potent anti-proliferative and pro-apoptotic properties demonstrated in a range of preclinical cancer models. This guide provides a comprehensive comparison of its effects across various cancer types, delves into its molecular mechanism of action, outlines key experimental protocols for its evaluation, and summarizes its journey through clinical development.
Mechanism of Action: Tilting the Sphingolipid Rheostat Towards Cell Death
The efficacy of many cancer therapies hinges on their ability to selectively induce apoptosis in malignant cells. Spisulosine's primary mechanism of action is intricately linked to the modulation of the sphingolipid rheostat, a critical balance between pro-death and pro-survival signaling molecules within the cell.[3]
Specifically, the ratio between ceramide (a pro-apoptotic lipid) and sphingosine-1-phosphate (S1P, a pro-survival lipid) often dictates a cell's fate.[4] In many cancers, this balance is dysregulated to favor cell survival and proliferation.[5] Spisulosine exerts its anti-tumor effect by directly intervening in this pathway.
Studies have shown that treatment with Spisulosine leads to a significant accumulation of intracellular ceramide.[1][6] This increase is not due to the breakdown of other sphingolipids but rather from the de novo synthesis pathway, a fact confirmed by experiments where the ceramide synthase inhibitor Fumonisin B1 completely blocked this accumulation.[1][6]
The elevated ceramide levels then trigger downstream signaling events, most notably the activation of the atypical protein kinase C isoform, PKCζ, which is a known target of ceramide.[1] This activation cascade ultimately leads to cell cycle arrest, an increase in the sub-G1 cell population indicative of DNA fragmentation, and the induction of apoptosis.[1] This pro-apoptotic effect is further evidenced by the cleavage of procaspase-3, a key executioner caspase.[7]
Beyond its role in sphingolipid signaling, Spisulosine has also been observed to disrupt the cellular cytoskeleton. Treated cells exhibit a loss of actin stress fibers, leading to morphological changes and the disassembly of focal adhesions, which may contribute to its anti-proliferative effects.[8]
Caption: Spisulosine's signaling pathway leading to apoptosis.
Comparative Anti-proliferative Efficacy Across Cancer Cell Lines
Spisulosine has demonstrated a broad spectrum of activity against various human cancer cell lines. Its potency, typically measured by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), varies across different cancer types, suggesting potential selectivity. The data synthesized from multiple studies are presented below.
Note: The source lists GI50 values for a panel including HBL-100, HeLa, T47D, and WiDr with a value of 2.3 µM for HBL-100 and 2.6 µM for HeLa, implying similar ranges for the others.
The data indicate that Spisulosine is particularly potent against colon (HCT-116), leukemia (HL-60), and nasopharyngeal (KB) cancer cell lines, with IC50 values in the nanomolar range.[7] For prostate, breast, and other colon and cervical cancer lines, it demonstrates efficacy in the low micromolar range.[1][7][9]
Clinical Development and Outlook
Spisulosine (ES-285) advanced into Phase I clinical trials for patients with advanced solid tumors.[10][11] These studies were designed to determine the maximum tolerated dose (MTD), safety profile, and recommended dose for Phase II trials.[10]
In one study, the recommended Phase II dose was established at 160 mg/m² administered as a three-hour intravenous infusion every three weeks.[10] While the compound was generally manageable, dose-limiting toxicities were observed, including grade 3/4 increases in liver transaminases and central nervous system disorders like confusion and ataxia.[10][11]
Key Experimental Protocols
The evaluation of anti-proliferative compounds like Spisulosine relies on a series of robust and validated in vitro assays. The following are step-by-step methodologies for core experiments.
Experimental Workflow Overview
Caption: General workflow for evaluating anti-proliferative compounds.
Protocol 1: Assessment of Cell Proliferation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.
Methodology:
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
Compound Treatment: Prepare serial dilutions of Spisulosine in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the Spisulosine dilutions. Include vehicle-only wells (e.g., DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.[7]
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of Spisulosine concentration to calculate the IC50 value using non-linear regression analysis.
Trustworthiness and Self-Validation: The inclusion of untreated and vehicle-treated controls establishes the baseline for 100% viability, while a positive control (e.g., staurosporine) confirms the assay's ability to detect cell death. Each concentration should be tested in triplicate or quadruplicate to ensure statistical validity.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Methodology:
Cell Treatment: Seed cells in 6-well plates and treat with Spisulosine (e.g., at its IC50 concentration) for a defined period (e.g., 24 or 48 hours). Include a vehicle-treated control.
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using a gentle enzyme like TrypLE Express to preserve membrane integrity. Centrifuge the cell suspension and wash with cold PBS.
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Data Acquisition: Analyze the samples promptly using a flow cytometer.
Analysis:
Annexin V- / PI- (Lower Left Quadrant): Live cells.
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells.
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Spisulosine.
Conclusion
Spisulosine is a potent anti-proliferative agent that functions by disrupting the critical sphingolipid balance in cancer cells, leading to ceramide accumulation, PKCζ activation, and apoptosis.[1] It has demonstrated significant efficacy across a range of cancer cell lines, with particular potency in models of colon cancer and leukemia. Despite this promising preclinical profile, its clinical development was halted due to dose-limiting toxicities observed in Phase I trials.[11] Nonetheless, Spisulosine remains a valuable chemical probe for studying the role of sphingolipid metabolism in cancer and serves as a foundational structure for the development of new derivatives with potentially improved therapeutic indices.[12]
References
Szyldergemajn, S., et al. (2012). Phase I dose-escalating study of ES-285 given as a three-hour intravenous infusion every three weeks in patients with advanced malignant solid tumors. Investigational New Drugs, 30(6), 2318-26. Available from: [Link]
Carbone, C., et al. (2025). Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets. MDPI. Available from: [Link]
Bazzi, M. D., & Nelsestuen, G. L. (1988). Mechanism of protein kinase C inhibition by sphingosine. PubMed, National Institutes of Health. Available from: [Link]
Ogretmen, B. (2018). Sphingolipid metabolism in cancer signalling and therapy. Nature Reviews Cancer, 18(1), 33-50. Available from: [Link]
Cuadros, R., et al. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. ResearchGate. Available from: [Link]
Sánchez, A. M., et al. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation. European Journal of Pharmacology, 584(2-3), 237-45. Available from: [Link]
Cuadros, R., et al. (2000). The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers. Cancer Letters, 152(1), 23-9. Available from: [Link]
Perrotti, F., et al. (2020). The Role of Sphingolipids Metabolism in Cancer Drug Resistance. Frontiers in Oncology. Available from: [Link]
Al-Hanish, A., et al. (2025). Drug Resistance: The Role of Sphingolipid Metabolism. MDPI. Available from: [Link]
Roy, S., et al. (2017). Total synthesis and the anticancer activity of (+)-spisulosine. Bioorganic & Medicinal Chemistry Letters, 27(2), 264-267. Available from: [Link]
Taha, T. A., & Rohrbach, T. (2025). The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. Journal of Oncology Research and Therapy. Available from: [Link]
Hannun, Y. A., & Bell, R. M. (1991). Use of sphingosine as inhibitor of protein kinase C. Methods in Enzymology, 201, 316-28. Available from: [Link]
Mondal, S., et al. (2020). New Spisulosine Derivative promotes robust autophagic response to cancer cells. European Journal of Medicinal Chemistry, 188, 112011. Available from: [Link]
Sánchez, A. M., et al. (2008). Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCζ activation. ResearchGate. Available from: [Link]
Gonciova, G. (2017). Antiproliferative activity of homospisulosine and its derivatives. Conference Series. Available from: [Link]
Schöffski, P., et al. (2011). Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies. Cancer Chemotherapy and Pharmacology, 68(4), 1039-47. Available from: [Link]
head-to-head comparison of Spisulosine and other marine-derived anticancer agents
Title: Head-to-Head Comparison: Spisulosine vs. Established Marine-Derived Anticancer Agents Introduction The marine ecosystem is an unparalleled reservoir of structurally complex, bioactive secondary metabolites.
Author: BenchChem Technical Support Team. Date: March 2026
Title: Head-to-Head Comparison: Spisulosine vs. Established Marine-Derived Anticancer Agents
Introduction
The marine ecosystem is an unparalleled reservoir of structurally complex, bioactive secondary metabolites. Over the past several decades, marine bioprospection has successfully yielded a distinct class of antineoplastic agents that have fundamentally altered clinical chemotherapy paradigms[1]. While agents like Cytarabine, Trabectedin, and Eribulin have achieved regulatory approval and widespread clinical use[2], other highly potent compounds like Spisulosine (ES-285) offer critical insights into novel, albeit challenging, pharmacological pathways.
As a Senior Application Scientist, evaluating these compounds requires moving beyond basic IC50 metrics. This guide provides an objective, head-to-head technical comparison of Spisulosine against FDA-approved marine-derived agents, detailing their mechanistic divergence, quantitative efficacy, and the self-validating experimental protocols used to characterize their unique signal transduction pathways.
Mechanistic Divergence: Spisulosine vs. Clinical Standards
The defining characteristic of marine-derived agents is their propensity to target highly specific, non-redundant cellular machinery. Spisulosine diverges entirely from the DNA-damaging or microtubule-destabilizing mechanisms of its marine counterparts.
Spisulosine (ES-285): Isolated from the Arctic clam Spisula polynyma, Spisulosine is a sphingolipid analog that induces apoptosis in prostate tumor cell lines (e.g., PC-3 and LNCaP) by driving the de novo biosynthesis of intracellular ceramide[3]. This ceramide accumulation directly activates the atypical protein kinase C isoform, PKCζ[3]. Notably, this mechanism operates entirely independent of classical apoptotic routes such as the PI3K/Akt, JNK, or classical PKC pathways[3]. Furthermore, Spisulosine modulates Rho GTPase signaling, leading to the rapid disassembly of actin stress fibers and loss of focal adhesions[4][5].
Cytarabine (Ara-C): Derived from the Caribbean sponge Cryptotethya crypta, this synthetic C-nucleoside analog acts as a classic antimetabolite[6]. It competitively inhibits DNA polymerase during the S-phase, stalling DNA elongation[1].
Trabectedin (ET-743): An alkaloid from the tunicate Ecteinascidia turbinata. It acts as a highly atypical alkylating agent by binding to the minor groove of DNA[1]. This binding bends the DNA helix toward the major groove, actively poisoning trans-activated transcription and interfering with nucleotide excision repair (NER) pathways[7].
Eribulin Mesylate: A synthetic macrocyclic analog of halichondrin B, originally sourced from the sponge Halichondria okadai[2]. Eribulin binds exclusively to the (+) end of microtubules, inhibiting their growth phase without altering the shortening phase, effectively trapping cancer cells in an irreversible mitotic blockade[8].
Mechanistic divergence of marine-derived anticancer agents and their distinct apoptotic pathways.
Quantitative Performance & Clinical Viability
To objectively evaluate Spisulosine's therapeutic potential, we must benchmark its preclinical metrics and clinical outcomes against established marine agents. Despite Spisulosine's unique COMPARE-negative profile in the NCI-60 panel[4], its clinical translation was hindered by a narrow therapeutic index.
Experimental Validation: Self-Validating Protocol for Spisulosine's Mechanism
A hallmark of rigorous pharmacological research is the ability to prove causality rather than mere correlation. To validate that Spisulosine-induced apoptosis is strictly driven by de novo ceramide synthesis (and not the sphingomyelin salvage pathway), researchers must employ a self-validating experimental loop using a highly specific enzymatic inhibitor as a "control valve."
Protocol: De Novo Ceramide Synthesis and PKCζ Activation Assay
Cell Culture & Seeding: Culture androgen-independent PC-3 prostate cancer cells in RPMI-1640 medium supplemented with 10% FBS. Seed at
1×105
cells/well in 6-well plates and allow 24 hours for adherence.
Inhibitor Pre-treatment (The Control Valve): Pre-treat the experimental cohort with 50 μM Fumonisin B1 for 1 hour.
Causality Rationale: Fumonisin B1 is a highly specific inhibitor of ceramide synthase[3]. If Spisulosine relies on the de novo biosynthetic pathway, Fumonisin B1 will block ceramide accumulation. If the ceramide originates from the salvage pathway (sphingomyelinase activity), Fumonisin B1 will have no effect.
Spisulosine Exposure: Expose cells to 1 μM Spisulosine for 24 hours[3].
Lipid Extraction & Quantification: Harvest cells and extract total intracellular lipids using the Bligh and Dyer method. Quantify ceramide levels using LC-MS/MS, normalizing to total inorganic phosphate.
Kinase Activation Assessment: Lyse a parallel set of treated cells in RIPA buffer. Perform SDS-PAGE and Western blotting using phospho-specific antibodies against PKCζ (Thr410).
Causality Rationale: PKCζ is a direct downstream target of ceramide[3]. Correlating the Fumonisin-sensitive ceramide spikes with PKCζ phosphorylation confirms the exact signal transduction axis.
Viability Rescue Analysis: Assess final cell viability via MTT assay. A mathematical restoration of cell viability in the (Fumonisin B1 + Spisulosine) group compared to the Spisulosine-only group definitively proves that de novo ceramide synthesis is the primary apoptotic driver[3][9].
Experimental workflow validating Spisulosine-induced de novo ceramide synthesis and PKCζ activation.
Clinical Translation & Limitations
While Spisulosine demonstrated remarkable in vitro efficacy and a completely novel mechanism of action, its clinical journey highlights the immense hurdles in drug development. Phase I dose-escalating studies revealed severe, schedule-independent hepatotoxicity and neurotoxicity[10]. Unlike Eribulin and Trabectedin, which successfully navigated their respective therapeutic windows to achieve FDA approval, Spisulosine's narrow therapeutic index ultimately halted its progression[10]. However, its discovery remains highly valuable to researchers, serving as a foundational pharmacological tool for interrogating sphingolipid-mediated apoptosis and Rho GTPase-dependent actin disassembly in cancer models.
References
Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs5QVEWFX1KDk1BiRC2RVG56uoBbys1b044rkq3KFQ8b8TXGWJzH1l9nIOzk51UzXgRmKQjTuD3PbmjdvrZFPZg1Y7KATRlQpUUq034rmux5SvmnSeLU1zAe8zAPmty5k19X0=]
A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_IFZjwpKHnTC4dAl8U8pVVvt4zQkKIkvb6nUUgYWnAP0bJGdRybkAwwuSuB2TIl5KvpsxxpbQ2vmjQ0dfzp4SqhRET1cjCF2aSRQQ8v54GV9ZCbiO5-75BAdvJFjxWvmyOg==]
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Validating Spisulosine-Induced Apoptosis: A Comparative Guide to Caspase Activity Assays
Introduction: The Atypical Apoptotic Mechanism of Spisulosine Spisulosine (ES-285) is a potent, marine-derived sphingolipid analog originally isolated from the Arctic clam Spisula polynyma. While classical chemotherapeut...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Atypical Apoptotic Mechanism of Spisulosine
Spisulosine (ES-285) is a potent, marine-derived sphingolipid analog originally isolated from the Arctic clam Spisula polynyma. While classical chemotherapeutics typically trigger mitochondria-dependent intrinsic apoptosis, Spisulosine operates via a distinct, atypical mechanism of action.
Upon cellular entry, Spisulosine induces massive intracellular ceramide accumulation via the salvage pathway, activates atypical protein kinase C (PKCζ), and promotes the rapid disassembly of actin stress fibers 12. This severe lipid toxicity triggers profound Endoplasmic Reticulum (ER) stress, uniquely culminating in the cleavage of Procaspase-12 3. Caspase-12 subsequently activates the executioner Caspase-3, driving the cell into apoptosis while bypassing traditional kinase pathways like JNK, ERK, and Akt 4.
Because Spisulosine bypasses standard apoptotic triggers, selecting the correct caspase activity assay is paramount for accurately validating its efficacy and mechanism in drug development.
Fig 1. Atypical apoptotic signaling pathway induced by Spisulosine via ceramide and Caspase-12.
Comparative Analysis of Caspase Assays for Spisulosine Validation
To validate the execution phase of Spisulosine-induced apoptosis, researchers must quantify Caspase-3/7 activity. Relying solely on metabolic viability assays (like MTT) is insufficient, as high concentrations of Spisulosine can induce secondary necrosis rather than true apoptosis [[5]](). Below is an objective comparison of the three primary assay modalities used to validate this mechanism.
Cell Model: PC-3 (Prostate cancer) or HeLa (Cervical carcinoma). Both lines exhibit well-documented, dose-dependent sensitivity to Spisulosine 16.
Upstream Mechanistic Control (Fumonisin B1): A ceramide synthase inhibitor. Pre-treating cells with Fumonisin B1 prevents Spisulosine-induced ceramide accumulation, effectively rescuing the cells and proving the upstream lipid mechanism 4.
Downstream Mechanistic Control (Z-VAD-FMK): A pan-caspase inhibitor. This proves the luminescent signal is exclusively due to caspase cleavage, ruling out off-target substrate degradation.
Step-by-Step Methodology
Cell Seeding: Seed PC-3 cells at 10,000 cells/well in a white-walled, clear-bottom 96-well plate.
Causality Check: White walls prevent luminescent signal cross-talk between wells. The clear bottom allows for visual confirmation of cell morphology; Spisulosine induces a characteristic rounded morphology due to actin disassembly prior to apoptosis 2.
Inhibitor Pre-treatment: Pre-incubate designated control wells with 50 µM Fumonisin B1 or 20 µM Z-VAD-FMK for 1 hour at 37°C.
Spisulosine Treatment: Treat cells with a concentration gradient of Spisulosine (0.1 µM to 10 µM) for 24 hours.
Causality Check: Caspase-3 activation by Spisulosine is highly time-dependent. A 24-hour endpoint captures peak executioner activity before the cells rupture and undergo secondary necrosis 6.
Reagent Preparation: Equilibrate the luminescent Caspase-3/7 reagent to room temperature.
Causality Check: Luciferase kinetics are highly temperature-sensitive. Injecting cold reagent will yield artificially low Relative Light Units (RLUs) and increase data variance.
Lysis & Cleavage: Add the reagent at a 1:1 ratio to the culture medium volume (e.g., 100 µL reagent to 100 µL medium). Shake the plate at 300-500 rpm for 30 seconds to ensure complete cellular lysis, then incubate in the dark at room temperature for 1 hour.
Detection: Read luminescence on a microplate reader with an integration time of 0.5–1 second per well.
Fig 2. Self-validating workflow for measuring Spisulosine-induced caspase activity.
Data Interpretation & Orthogonal Validation
While luminescent assays provide excellent quantitative throughput, authoritative scientific validation requires an orthogonal approach to confirm the biochemical hallmarks of apoptosis.
Western Blotting: Confirm the luminescent data by probing lysates for the physical cleavage products of apoptosis. Look for the disappearance of the 32 kDa Procaspase-3 and the appearance of the 17 kDa and 19 kDa cleaved Caspase-3 fragments. Additionally, probe for the 89 kDa cleaved fragment of PARP (Poly ADP-ribose polymerase), the direct downstream target of Caspase-3 6.
Flow Cytometry (Sub-G1 Analysis): Spisulosine treatment results in a distinct increase in the sub-G1 cell population due to DNA fragmentation. Coupling a fluorescent pan-caspase inhibitor (FITC-VAD-FMK) with Propidium Iodide (PI) allows you to differentiate between early apoptosis (FITC+/PI-), late apoptosis (FITC+/PI+), and primary necrosis (FITC-/PI+) caused by high-dose lipid toxicity 5.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Focus: Mechanistic validation, CRISPR/siRNA workflows, and comparative pharmacology.
Executive Summary
Spisulosine (ES-285) is an atypical, marine-derived sphingolipid analog (1-deoxysphinganine) that has garnered significant interest for its potent antitumoral properties. Unlike classical chemotherapeutics that target DNA replication or microtubule dynamics, Spisulosine disrupts cellular homeostasis by hijacking the de novo sphingolipid biosynthetic pathway[1]. It acts as a prodrug, requiring intracellular acylation by Ceramide Synthase (CerS) to generate toxic 1-deoxy-ceramide analogs[2]. This accumulation leads to the activation of atypical Protein Kinase C (PKCζ)[1], the inhibition of RhoA GTPase, and the subsequent disassembly of actin stress fibers[3],[4], culminating in caspase-independent cell death[2].
For drug development professionals, distinguishing the on-target efficacy of Spisulosine from off-target cytotoxicity is critical. This guide provides a comprehensive framework for cross-validating Spisulosine’s mechanism of action using targeted genetic approaches (CRISPR/Cas9 and siRNA), comparing its performance against alternative modulators, and establishing self-validating experimental protocols.
Mechanistic Framework & Pathway Visualization
Understanding causality in Spisulosine's mechanism requires mapping its metabolic activation. Because Spisulosine lacks the C1-hydroxyl group found in canonical sphingoid bases, its acylated metabolites cannot be converted into complex sphingolipids or easily degraded[5]. This metabolic bottleneck results in the rapid accumulation of 1-deoxy-ceramides.
Pharmacological inhibition with Fumonisin B1 (a CerS inhibitor) blocks this metabolism and rescues cells from Spisulosine-induced death[1],[2]. However, small-molecule inhibitors often exhibit off-target effects. Genetic ablation of specific CerS isoforms (e.g., CerS2, CerS5) or upstream elongases (ELOVL1) using CRISPR provides a much higher-fidelity validation of this prodrug hypothesis[4],[5].
Fig 1. Spisulosine metabolic activation and downstream signaling pathways.
Comparative Performance Analysis
To contextualize Spisulosine's utility in oncology and lipid research, it must be benchmarked against other standard-of-care agents and sphingolipid modulators. The table below summarizes the quantitative and qualitative performance metrics of Spisulosine compared to distinct alternatives.
Table 1: Pharmacological Comparison of Spisulosine and Alternative Agents
Insight for Application Scientists: Spisulosine’s unique value lies in its dual-action mechanism: it leverages the cell's own lipid machinery to generate a toxic secondary messenger, which then structurally collapses the cell via actin/RhoA modulation[3],[4]. This makes it highly effective in apoptosis-resistant (caspase-deficient) tumor models.
Genetic Cross-Validation Workflows
To rigorously prove that Spisulosine's phenotypic effects are entirely dependent on its conversion to 1-deoxy-ceramide and its subsequent action on RhoA, we employ a dual genetic approach: upstream metabolic knockout (CRISPR) and downstream target phenocopying (siRNA).
Fig 2. Genetic cross-validation workflow for Spisulosine using CRISPR and siRNA.
Self-Validating Experimental Protocols
As an application scientist, ensuring that an assay is internally controlled and self-validating is paramount. The following protocols are designed to establish strict causality.
Protocol A: CRISPR/Cas9-Mediated Validation of the Prodrug Hypothesis
Objective: Prove that Spisulosine requires acylation by CerS (fueled by ELOVL1-derived fatty acids) to induce cytotoxicity[4].
Causality: If the drug is a prodrug, removing the metabolizing enzyme will grant the cell complete resistance to the compound.
sgRNA Design & Delivery: Design sgRNAs targeting the exon regions of ELOVL1 or CerS5. Transfect PC-3 cells using a ribonucleoprotein (RNP) complex (Cas9 protein + sgRNA) via electroporation to maximize editing efficiency and minimize off-target integration.
Clonal Isolation & Baseline Validation: Isolate single-cell clones. Validate knockout via Western blot. Crucial Step: Perform baseline LC-MS/MS lipidomics to ensure the cells are viable despite the altered sphingolipid profile.
Spisulosine Challenge: Treat WT and KO clones with 1 µM Spisulosine for 24-48 hours[1]. Assess viability using an ATP-based luminescence assay (e.g., CellTiter-Glo).
Self-Validation (The Rescue Experiment): To prove the resistance is not a clonal artifact, transduce the KO cells with a lentiviral vector re-expressing the wild-type ELOVL1 or CerS5 gene.
Expected Result: Re-expression should completely restore sensitivity to Spisulosine, confirming the absolute dependency of the drug on this metabolic node.
Protocol B: siRNA Knockdown of RhoA to Validate Cytoskeletal Collapse
Objective: Confirm that Spisulosine’s disruption of the actin cytoskeleton is mediated specifically through the inhibition of RhoA GTPase[3],[4],[5].
Causality: If Spisulosine acts by inhibiting RhoA, then genetically silencing RhoA via siRNA should phenocopy the drug's morphological effects, and co-applying the drug should yield no additive effect (epistasis).
siRNA Transfection: Transfect LNCaP or PC-3 cells with a validated pool of RhoA-targeting siRNAs (or non-targeting scrambled siRNA as a control) using a lipid-based transfection reagent. Incubate for 48 hours to ensure >80% protein knockdown.
Morphological Phenocopying: Seed cells onto fibronectin-coated coverslips. Treat a subset of scrambled-siRNA cells with 1 µM Spisulosine for 12 hours. Fix all groups with 4% paraformaldehyde and stain with Alexa Fluor 488-Phalloidin (for F-actin) and DAPI.
Expected Result: Both the RhoA-siRNA cells and the Spisulosine-treated control cells should exhibit an identical loss of actin stress fibers and a rounded morphology[4].
G-LISA Activation Assay (Self-Validation): To directly quantify the functional state of RhoA, lyse the cells and run a RhoA G-LISA (which specifically binds the active, GTP-bound form of RhoA).
Expected Result: Spisulosine treatment should drastically reduce the ratio of GTP-RhoA to total RhoA, mirroring the functional downstream deficit seen in the siRNA knockdown model.
References
Salcedo, M., et al. "Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation." European Journal of Pharmacology, 2008. Available at:[Link]
Alvarez-Miranda, M., et al. "ES-285 an anticancer agent of marine origin that acts through the ceramide pathway." Cancer Research, 2007. Available at:[Link]
Cuadros, R., et al. "The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers." Cancer Letters, 2000. Available at: [Link]
Zuellig, J. C., et al. "Deoxysphingolipids, Novel Biomarkers for Type 2 Diabetes, Are Cytotoxic for Insulin-Producing Cells." Diabetes, 2014. Available at:[Link]
US Patent US6800661B1. "Spisulosine compounds." Google Patents, 2004.
Navigating the Labyrinth of Chemoresistance: An In-Depth Efficacy Analysis of Spisulosine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The emergence of chemoresistance is a primary factor in the failure of many oncology treatments, leading to cancer recurrence and...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The emergence of chemoresistance is a primary factor in the failure of many oncology treatments, leading to cancer recurrence and mortality. This resistance often stems from mechanisms such as the overexpression of drug efflux pumps, notably P-glycoprotein (P-gp), and the evasion of apoptosis.[1][2] Consequently, there is a critical need for novel therapeutic agents that act via mechanisms capable of circumventing these resistance pathways. Spisulosine (also known as ES-285), a synthetic analog of a sphingosine isolated from the marine mollusk Spisula polynyma, represents one such agent.[3][4] This guide provides an objective comparison of Spisulosine's performance against established chemotherapeutics, supported by available data, and outlines the experimental frameworks required to fully elucidate its potential in chemoresistant cancer models.
The Mechanism of Spisulosine: A Novel Approach to Inducing Cell Death
Unlike conventional chemotherapeutics that often target DNA synthesis or microtubule dynamics, Spisulosine leverages the cell's own sphingolipid metabolic pathway to trigger apoptosis. Its primary mechanism involves the de novo synthesis of intracellular ceramide.[4][5] This accumulation of ceramide, a potent pro-apoptotic lipid, subsequently activates the atypical protein kinase C isoform, PKCζ.[4][5] This activation cascade ultimately leads to apoptosis, characterized by the cleavage of procaspase-3 and an increase in the sub-G1 cell population, indicative of DNA fragmentation.[6]
A key advantage of this pathway is its independence from several common survival signaling routes that are often dysregulated in cancer. Studies have shown that the anti-proliferative effects of Spisulosine are not reliant on the PI3K/Akt, JNK, or p38 pathways, which are frequently implicated in chemoresistance.[4][7] By bypassing these pathways, Spisulosine holds the potential to be effective in tumors that have developed resistance to agents dependent on their modulation.
A primary hurdle for many anticancer agents is multidrug resistance (MDR), frequently driven by the overexpression of the P-gp efflux pump (encoded by the ABCB1 gene).[8] P-gp actively transports a wide range of chemotherapeutics out of the cancer cell, reducing their intracellular concentration and thus their efficacy.[9]
The P-glycoprotein Challenge: Doxorubicin as a Case Study
Doxorubicin, an anthracycline antibiotic, is a potent and widely used chemotherapeutic.[10] However, its effectiveness is severely limited in tumors that overexpress P-gp, as it is a well-characterized substrate for this efflux pump.[11] This leads to a dramatic increase in the half-maximal inhibitory concentration (IC50) in resistant cells compared to their sensitive parental counterparts, as illustrated in the table below.
Table 1: Examples of Doxorubicin IC50 values in drug-sensitive and drug-resistant human cancer cell lines, demonstrating the impact of chemoresistance.
Spisulosine vs. Alternatives: A Mechanistic Comparison
To contextualize Spisulosine's potential, we can compare its mechanistic approach to that of a known P-gp substrate (Doxorubicin) and a known non-substrate (Tubulysin E).
Feature
Doxorubicin
Tubulysin E
Spisulosine (ES-285)
Primary Mechanism
DNA Intercalation, Topoisomerase II Inhibition[10]
Table 2: A comparative overview of the mechanistic approaches of Doxorubicin, Tubulysin E, and Spisulosine in the context of P-glycoprotein-mediated multidrug resistance.
Tubulysin E, a potent microtubule inhibitor, maintains its exceptional cytotoxicity in MDR cancer cell lines precisely because it is not a substrate for P-gp and thus evades efflux.[17] This makes it a valuable agent for cancers that have developed resistance to other tubulin-targeting drugs like paclitaxel or vinca alkaloids. Spisulosine's potential to overcome chemoresistance relies on a different principle: not necessarily evading efflux (which is unknown), but rather activating a distinct and potent apoptotic pathway that may be functional even when classical apoptosis routes are silenced and survival pathways are hyperactive.
Experimental Protocols for Assessing Efficacy in Chemoresistant Models
To address the critical data gaps for Spisulosine and to rigorously evaluate any novel compound for its utility in chemoresistant cancers, a series of well-defined experiments is essential. The following protocols provide a self-validating system to determine both cytotoxic efficacy and interaction with P-gp.
Workflow for evaluating a compound in chemoresistant models.
Protocol 1: Cytotoxicity Assessment in Paired Sensitive/Resistant Cell Lines
Objective: To quantify and compare the cytotoxic potency of Spisulosine in a chemo-sensitive parental cell line versus its P-gp-overexpressing, chemoresistant derivative.
Cell Seeding: Seed both parental (e.g., MCF-7) and resistant (e.g., MCF-7/ADR) cells into 96-well plates at an empirically determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
Drug Preparation: Prepare a 2x serial dilution of Spisulosine in appropriate cell culture media. A typical concentration range would span from 100 µM down to low nM. Include Doxorubicin as a positive control for resistance and a vehicle-only control (e.g., 0.1% DMSO).
Treatment: Remove the seeding media from the plates and add 100 µL of the prepared drug dilutions to the respective wells.
Incubation: Incubate the cells with the compounds for 72 hours. This duration allows for multiple cell cycles to be affected.
Viability Assessment (MTT Assay):
Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours.
Add 100 µL of the SDS-HCl solution (10% SDS in 0.01 M HCl) to solubilize the formazan crystals.
Incubate overnight in the incubator.
Read the absorbance at 570 nm.
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value for each cell line. A low fold-change in IC50 between the sensitive and resistant lines suggests the compound is not significantly affected by the resistance mechanism.
Objective: To determine if Spisulosine is a substrate or inhibitor of the P-gp efflux pump.
Cell Preparation: Harvest resistant cells (e.g., MCF-7/ADR) and resuspend them in phenol red-free media at a concentration of 1x10⁶ cells/mL.
Dye Loading: Add Rhodamine 123 (a fluorescent P-gp substrate) to the cell suspension at a final concentration of 1 µM. Incubate for 30 minutes at 37°C to allow the dye to load into the cells.
Washing: Pellet the cells by centrifugation, remove the supernatant, and wash twice with ice-cold PBS to remove extracellular dye.
Efflux Initiation: Resuspend the loaded cells in fresh, pre-warmed media containing either:
Vehicle control (DMSO)
Test compound (Spisulosine at various concentrations, e.g., 1 µM, 10 µM)
Positive control inhibitor (e.g., 20 µM Verapamil)
Incubation: Incubate the cells at 37°C for 1-2 hours to allow for P-gp-mediated efflux of the Rhodamine 123.
Analysis: Analyze the intracellular fluorescence of the cell population using a flow cytometer.
Interpretation:
If Spisulosine is a P-gp inhibitor: It will block the efflux of Rhodamine 123, resulting in a significant increase in intracellular fluorescence compared to the vehicle control (similar to Verapamil).
If Spisulosine is a P-gp substrate: It will compete with Rhodamine 123 for efflux, also resulting in an increase in intracellular fluorescence.
If Spisulosine is neither: It will have no effect on Rhodamine 123 efflux, and the fluorescence will be low, similar to the vehicle control.
Preclinical and Clinical Landscape: Promise and Pitfalls
Preclinical in vivo studies demonstrated that Spisulosine could inhibit the growth of various human tumor xenografts, showing particular promise against hepatoma, renal, and prostate cancers.[19] However, this early promise did not translate into significant clinical success. Several Phase I clinical trials were conducted to determine the safety and maximum tolerated dose (MTD) of Spisulosine.[3] While the agent demonstrated a wide distribution and a long half-life, it showed limited antitumor activity, with only a small number of patients achieving short-lasting stable disease and no confirmed objective responses.[3] Furthermore, the clinical development program was ultimately terminated due to the observation of dose-limiting hepato- and neuro-toxicity.[3]
Conclusion and Future Directions
Spisulosine stands as an intriguing anticancer compound with a unique mechanism of action that holds theoretical promise for overcoming certain forms of chemoresistance. Its ability to induce apoptosis via the ceramide-PKCζ pathway, independent of commonly dysregulated survival signals, is a compelling attribute.
However, a comprehensive evaluation of its efficacy in chemoresistant models is hampered by two critical factors. First, there is a significant gap in the public-domain data regarding its interaction with the P-gp efflux pump—a cornerstone of multidrug resistance. Second, its clinical development was halted by a challenging toxicity profile that overshadowed its limited single-agent efficacy.
For researchers and drug development professionals, Spisulosine serves as an important case study. It highlights that a novel mechanism, while scientifically elegant, must be paired with a favorable pharmacokinetic and safety profile. The path forward may not lie with Spisulosine itself, but with next-generation sphingolipid analogs designed to retain the unique ceramide-inducing mechanism while mitigating the off-target toxicities. Rigorous experimental validation, following the protocols outlined in this guide, will be paramount in determining if this class of molecules can finally navigate the labyrinth of chemoresistance to provide meaningful clinical benefit.
References
Kahalaide F and ES285: Potent Anticancer Agents from Marine Molluscs. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]
Al-Matouq, J., et al. (2023). The Reversal Effect of P-Glycoprotein-Mediated Tumor Multidrug Resistance by Pyxinol and 24S-Pyxinol Amino Acid Ester Derivatives. Preprints.org. [Link]
Nakayama, A., et al. (2013). Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor... Journal of Cancer, 4(7), 557-65. [Link]
Kornieieva, M., et al. (2023). Drug Resistance: The Role of Sphingolipid Metabolism. Cancers (Basel). [Link]
Soria, J. C., et al. (2012). Phase I dose-escalating study of ES-285 given as a three-hour intravenous infusion every three weeks in patients with advanced malignant solid tumors. Investigational New Drugs, 30(6), 2354-60. [Link]
Grijalva, J. L., & San-Miguel, A. (2020). The Role of Sphingolipids Metabolism in Cancer Drug Resistance. Frontiers in Oncology. [Link]
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Vesper, B. J., et al. (2017). Discovery of the Antitumor Effects of a Porphyrazine Diol (Pz 285) in MDA-MB-231 Breast Tumor Xenograft Models in Mice. ACS Medicinal Chemistry Letters, 8(7), 705-709. [Link]
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Benchmarking Spisulosine (ES-285): A Comparative Guide to Atypical Lipid Kinase Modulators vs. Classical Inhibitors
Executive Summary & Mechanistic Divergence For drug development professionals and application scientists, benchmarking novel compounds against established standards is critical for predicting clinical efficacy.1, an atyp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Divergence
For drug development professionals and application scientists, benchmarking novel compounds against established standards is critical for predicting clinical efficacy.1, an atypical marine-derived compound isolated from the mollusk Spisula polynyma, represents a paradigm shift in kinase modulation[1].
Unlike classical small-molecule inhibitors that competitively bind the ATP pocket of protein kinases (e.g., PI3K, Akt, JNK, or p38), Spisulosine operates entirely outside these pathways[1]. Instead, it functions as a master modulator of the sphingolipid rheostat . It has been shown to inhibit Sphingosine Kinase 1 (SPHK1) while simultaneously driving de novo ceramide synthesis and activating atypical Protein Kinase C zeta (PKCζ)[1],[2]. This dual-action mechanism forces prostate tumor models (such as PC-3 and LNCaP) into apoptosis by accumulating pro-death ceramides and depleting pro-survival sphingosine-1-phosphate (S1P)[1],[2].
Mechanistic pathway of Spisulosine modulating the sphingolipid rheostat to induce apoptosis.
Quantitative Benchmarking: Spisulosine vs. Known Kinase Inhibitors
To objectively evaluate Spisulosine's potency, it must be benchmarked against known lipid kinase inhibitors, specifically those targeting SPHK1. The table below synthesizes the experimental data comparing Spisulosine to3 (a dual SPHK1/PKCα inhibitor)[3], (a selective non-lipid SPHK inhibitor), and4 (an ultra-potent SPHK1 inhibitor)[4].
Compound
Primary Target(s)
SPHK1 IC50 / Ki
PC-3 Viability IC50
Key Mechanistic Differentiator
Spisulosine (ES-285)
SPHK1, PKCζ
~1.0 - 10.0 μM
1.0 μM
Activates PKCζ; drives de novo ceramide synthesis.
Non-lipid inhibitor; induces proteasomal degradation of SPHK1.
PF-543
SPHK1
28 nM
>10.0 μM
Highly potent SPHK1 inhibitor, yet fails to induce apoptosis in many solid tumors.
Data Interpretation Insight: While PF-543 is orders of magnitude more potent at inhibiting SPHK1 enzymatically (28 nM)[4], it fails to induce apoptosis in PC-3 cells. This highlights Spisulosine's superior anti-tumor profile: its efficacy (IC50 = 1.0 μM) relies not just on SPHK1 inhibition, but on its unique ability to actively drive the de novo synthesis of toxic ceramides[1].
Experimental Protocols: Self-Validating Workflows
To accurately benchmark lipid kinase modulators, researchers cannot rely solely on standard colorimetric viability assays (e.g., MTT/MTS). You must employ self-validating protocols that measure both enzymatic activity and intracellular lipid flux.
Self-validating experimental workflow for benchmarking lipid kinase modulators.
Objective: Validate that Spisulosine shifts the sphingolipid rheostat toward ceramide accumulation via the de novo pathway.
Causality & Logic: By pre-treating cells with Fumonisin B1 (a ceramide synthase inhibitor), we create a self-validating control loop. If Fumonisin B1 rescues the cells from Spisulosine-induced death, it proves the compound's toxicity is strictly dependent on de novo ceramide synthesis rather than off-target kinase inhibition[1],[2].
Cell Seeding & Treatment:
Seed PC-3 cells at
1×105
cells/well in RPMI-1640 medium.
Treat the experimental group with 1 μM Spisulosine.
Critical Control: Pre-treat a parallel cohort with 50 μM Fumonisin B1 for 3 hours prior to Spisulosine exposure[1],[2].
Lipid Extraction (Modified Bligh-Dyer):
Harvest cells and resuspend in a Chloroform:Methanol:Water (2:1:1, v/v/v) mixture.
Rationale: Sphingolipids are highly hydrophobic. This biphasic extraction ensures that ceramides and S1P partition into the lower organic phase, effectively precipitating out cytosolic proteins and nucleic acids to prevent MS column fouling.
LC-MS/MS Quantification:
Dry the organic phase under nitrogen gas and reconstitute in methanol.
Inject into a triple quadrupole LC-MS/MS system. Normalize endogenous C16- and C18-ceramide peaks against a spiked C17-ceramide internal standard to ensure absolute quantitative accuracy.
Protocol 2: SPHK1 Enzymatic Activity Assay
Objective: Benchmark the direct inhibitory potency of Spisulosine against known SPHK1 inhibitors like SKI-II.
Causality & Logic: While LC-MS/MS shows the result of SPHK1 inhibition (lower S1P), an isolated biochemical assay is required to prove direct enzymatic interaction, eliminating confounding cellular variables.
Reaction Assembly: Combine 5 μg of purified recombinant human SPHK1 with 12 nM sphingosine substrate (spiked with [3H]-sphingosine for radiometric tracking) and 1 mM ATP in assay buffer (20 mM Tris-HCl, pH 7.4)[5].
Inhibitor Incubation: Add Spisulosine (0.1–10 μM) or SKI-II (0.5 μM) to the reaction mixture. Incubate at 25°C for 30 minutes[5].
Phase Separation: Terminate the reaction with 50 μL of concentrated ammonium hydroxide, followed by chloroform/methanol (2:1) extraction[5].
Rationale: Unreacted [3H]-sphingosine partitions into the organic phase, while the phosphorylated product ([3H]-S1P) remains in the aqueous phase due to its highly polar phosphate group.
Quantification: Transfer the aqueous phase to a scintillation vial and quantify radioactivity to calculate the precise IC50.
References
Title: Spisulosine (ES-285)
Title: A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways
Source: MDPI
URL
Comparative Analysis of Gene Expression Changes Induced by Spisulosine: A Comprehensive Guide
Executive Summary Spisulosine (ES-285) is a marine-derived atypical sphingolipid (1-deoxysphingolipid) isolated from the Arctic surf clam Spisula polynyma. Unlike canonical sphingolipids, Spisulosine lacks a C1-hydroxyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Spisulosine (ES-285) is a marine-derived atypical sphingolipid (1-deoxysphingolipid) isolated from the Arctic surf clam Spisula polynyma. Unlike canonical sphingolipids, Spisulosine lacks a C1-hydroxyl group. This structural anomaly prevents its phosphorylation into the pro-survival signaling molecule sphingosine-1-phosphate (S1P), fundamentally shifting the cellular "sphingolipid rheostat" toward apoptosis[1].
For drug development professionals evaluating sphingolipid-targeted therapies, understanding the distinct transcriptomic and lipidomic signatures induced by Spisulosine is critical. This guide provides an objective comparative analysis of Spisulosine against other sphingolipid modulators (e.g., Safingol and Fumonisin B1), detailing the causal mechanisms behind its gene expression profiles and providing a self-validating experimental workflow for transcriptomic profiling.
Mechanistic Comparison: Spisulosine vs. Alternative Modulators
To contextualize the gene expression changes induced by Spisulosine, we must first compare its mechanism of action with other standard sphingolipid modulators.
Spisulosine (ES-285): Acts as a potent inducer of de novo ceramide biosynthesis and an atypical Protein Kinase C (PKCζ) activator. It triggers actin cytoskeleton disassembly via RhoA modulation and induces apoptosis in prostate tumor cell lines (PC-3, LNCaP) at 1–10 µM concentrations[2].
Safingol: A competitive sphingosine kinase (SphK) inhibitor and a mild classical PKC inhibitor. While it also shifts the rheostat toward ceramide accumulation by blocking S1P formation, it inhibits PKC, contrasting directly with Spisulosine’s activation of PKCζ[1].
Fumonisin B1: A fungal toxin and potent inhibitor of Ceramide Synthase (CerS). It is frequently used in comparative assays as a negative control, as it completely blocks the de novo ceramide accumulation induced by Spisulosine[2].
Figure 1: Comparative signaling pathways of Spisulosine, Safingol, and Fumonisin B1.
Comparative Transcriptomic Profiling
Clinical pharmacogenomic trials and in vitro RNA-seq studies have demonstrated that Spisulosine induces a highly specific, dose-dependent transcriptomic signature[3]. Because 1-deoxysphingolipids are metabolized differently than canonical sphingolipids, they drive the expression of distinct gene clusters related to very-long-chain fatty acid (VLCFA) elongation and atypical kinase activation[4].
Table 1: Differential Gene Expression Profiles (Spisulosine vs. Safingol)
Gene Symbol
Protein / Function
Spisulosine Impact
Safingol Impact
Biological Consequence
PRKCZ
Protein Kinase C Zeta (PKCζ)
Upregulated / Activated
Downregulated / Inhibited
Drives atypical apoptotic signaling independent of classical PI3K/Akt pathways[2].
CERS2
Ceramide Synthase 2
Upregulated
Neutral
Compensatory response to process accumulated very-long-chain 1-deoxysphingolipids[4].
RHOA
Transforming protein RhoA
Downregulated
Neutral
Leads to rapid disassembly of actin stress fibers and loss of focal adhesions[3].
CASP3 / 12
Caspase 3 and 12
Upregulated
Upregulated
Executioners of programmed cell death and ER stress-induced apoptosis[1].
ELOVL1
Fatty Acid Elongase 1
Upregulated
Neutral
Drives VLCFA biosynthesis, sensitizing cells to 1-deoxysphingolipid toxicity[4].
Causality Insight: Why does Spisulosine upregulate CERS2 and ELOVL1? 1-deoxysphingolipids cannot be degraded by standard sphingosine-1-phosphate lyase (SGPL1). The cell attempts to sequester these toxic metabolites by converting them into 1-deoxyceramides, a process heavily reliant on VLCFAs and CerS2. This metabolic bottleneck is a primary driver of Spisulosine's unique cytotoxicity profile[4].
To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for capturing Spisulosine-induced gene expression changes. This workflow incorporates orthogonal lipidomic validation to prove that transcriptomic changes in PRKCZ and CERS2 correlate with actual de novo ceramide accumulation.
Step-by-Step Protocol
Phase 1: Cell Culture & Compound Treatment
Preparation: Seed PC-3 (androgen-independent prostate cancer) cells at
1×105
cells/well in 6-well plates. Allow 24 hours for adherence.
Treatment Groups:
Vehicle Control: 0.1% DMSO.
Test Compound: 1 µM and 5 µM Spisulosine (ES-285).
Positive Control: 10 µM Safingol.
Rescue Control: 5 µM Spisulosine + 50 µM Fumonisin B1 (Pre-incubate Fumonisin B1 for 1 hour prior to Spisulosine addition to validate de novo synthesis blockade)[2].
Incubation: Extract samples at two time points: 6 hours (to capture early kinase/RhoA transcriptomic shifts) and 24 hours (to capture late apoptotic CASP3/12 markers)[1][3].
Phase 2: RNA Extraction & Quality Control
4. Lysis: Lyse cells directly in the well using TRIzol or immediately transfer blood/suspension samples into PAXgene RNA tubes to stabilize the transcriptomic profile[3].
5. QC: Assess RNA integrity using an Agilent 2100 Bioanalyzer. Critical threshold: Proceed only if RIN (RNA Integrity Number) > 8.0.
Phase 3: RNA-Seq & Bioinformatics
6. Sequencing: Prepare libraries using poly-A selection. Sequence on an Illumina NovaSeq platform targeting ~30 million paired-end reads per sample.
7. Analysis: Align to the human reference genome (GRCh38). Perform differential expression analysis using DESeq2. Apply a strict false discovery rate (FDR) < 0.05 and a
log2
fold-change threshold of
±1.5
.
Phase 4: Orthogonal Lipidomic Validation (The Self-Validating Step)
8. LC-MS/MS: To prove that the upregulation of CERS2 and ELOVL1 is a functional response to lipid stress, quantify intracellular ceramide and 1-deoxyceramide levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The Fumonisin B1 rescue control must show baseline ceramide levels, validating that the transcriptomic stress response is driven exclusively by de novo synthesis[2].
Figure 2: Self-validating workflow for transcriptomic and lipidomic profiling.
Clinical & Translational Implications
While Spisulosine demonstrated potent nanomolar antiproliferative activity in vitro, translating these gene expression profiles to the clinic revealed significant challenges. Phase I dose-escalating studies (utilizing cDNA microarrays on patient surrogate tissues) confirmed that Spisulosine induces systemic transcriptomic changes correlating with dose escalation[3][5].
However, the specific accumulation of 1-deoxysphingolipids and the subsequent upregulation of VLCFA pathways are highly toxic to sensory neurons. The neurotoxicity observed in clinical trials mirrors the pathology of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1), a disease caused by endogenous 1-deoxysphingolipid accumulation[4]. Therefore, while Spisulosine's ability to bypass classical PI3K/Akt resistance mechanisms via PKCζ activation makes it an attractive structural template, future drug development must engineer analogs that mitigate off-target neuronal accumulation.
References
Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation.National Institutes of Health (PubMed).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG0dwCqLEAxX1U-y3mqzqRldy7Qgp-P3zWFwf80RnGxnwVAshWw39o6NcGAARvq7gL_kQjIn8qiPy1bkBSHxyH7BJZdXkGbCRex_rf1X8qDOWoXdmBRu6L-92zy5SWA-th3Nk=]
A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd3E1Mrqu5ydZCuVeMB422wVDAaeh7TGoAkmuEDhHvFJ7bn-DzCbw_cwoRXk0aH16MC3u8iUxsmvNQj4vTYt72X5XKvCHHdQmEFvumCvovXiodBNZgRn_oeYERbIHzdlsm9A==]
Phase I safety, pharmacokinetic, and pharmacogenomic trial of ES-285, a novel marine cytotoxic agent, administered to adult patients with advanced solid tumors.AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd_ePh7_zL9FI_xnxxbqVDrrSrN0gusMp_oTHx2wVIH17hC71rIARbco9qJibg-C_76YUiEbFz7pTVxQk56B2ur-71spF4LNlOGIxZJveLo5f8-OwidzMtEFlG_VPK7NZIjrqmiOBQ4IJuc5kHC15HXrBQZ1rBU57QQgtFCVRKA44WB-MmkNurHCOZRuuC__DVnwrrLt9rjyTQHZq960U2]
Very long-chain fatty acids drive 1-deoxySphingolipid toxicity.National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCsC26GxgRJdSU19N0yJw-JCQwznDzPfxOuKtK2nGSD19xEYepy8Nt71oL1celCFlet6tksn8uAZFbX53-ruVgbyrXgapm1HFItb6qO4C2IbLqmIlY4KqsBgbIncGM2Hr6EdBvTNSnxlHyklY=]
Phase I safety, pharmacokinetic, and pharmacogenomic trial of ES-285, a novel marine cytotoxic agent, administered to adult patients with advanced solid tumors.National Institutes of Health (PubMed).[https://vertexaisearch.cloud.google.